Antitubercular agent-32
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H28N4O5S2 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-[4-(cyclohexylmethyl)-4,7-diazaspiro[2.5]octan-7-yl]-6-methylsulfonyl-8-nitro-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C22H28N4O5S2/c1-33(30,31)16-11-17-19(18(12-16)26(28)29)32-21(23-20(17)27)24-9-10-25(22(14-24)7-8-22)13-15-5-3-2-4-6-15/h11-12,15H,2-10,13-14H2,1H3 |
InChI Key |
WDMGWMXNDMKIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=NC2=O)N3CCN(C4(C3)CC4)CC5CCCCC5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Quinolinyl Pyrimidines as Novel Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental protocols related to a promising class of antitubercular agents: the quinolinyl pyrimidines. These compounds have demonstrated potent activity against Mycobacterium tuberculosis (Mtb) by targeting a crucial enzyme in its respiratory chain.
Core Mechanism of Action: Inhibition of Type II NADH Dehydrogenase (NDH-2)
The primary mechanism of action for the quinolinyl pyrimidine class of antitubercular agents is the inhibition of the Type II NADH:quinone oxidoreductase, commonly known as NDH-2.[1][2] This enzyme is a critical component of the electron transport chain in Mycobacterium tuberculosis.
NDH-2 is a non-proton-pumping dehydrogenase that catalyzes the transfer of electrons from NADH to menaquinone, a key step in cellular respiration.[3] This process is essential for the generation of ATP through oxidative phosphorylation, which provides the energy required for the bacterium's survival and replication.[4] Unlike the multi-subunit complex I (NADH dehydrogenase) found in mammalian mitochondria, NDH-2 is a single polypeptide chain, making it an attractive and selective target for novel drug development.[5]
By inhibiting NDH-2, quinolinyl pyrimidines effectively block the entry of electrons into the respiratory chain.[4] This disruption leads to a cascade of detrimental effects within the bacterial cell, including a decrease in ATP synthesis and an inability to maintain an energized plasma membrane.[3][4] Ultimately, this loss of energy production results in bactericidal activity against Mtb.[4] A strong correlation has been observed between the compounds' ability to inhibit the NDH-2 enzyme (measured by IC₅₀) and their whole-cell activity against Mtb (measured by MIC), confirming that NDH-2 is the intracellular target.[2]
The M. tuberculosis genome contains two homologous genes encoding for NDH-2 (ndh and ndhA), and studies suggest that at least one of these is essential for the growth and persistence of the bacterium.[4][6]
Quantitative Data Presentation
The efficacy of the quinolinyl pyrimidine series was evaluated through both enzymatic assays against purified NDH-2 and whole-cell screening against M. tuberculosis H37Rv. The data below summarizes the activity of representative potent compounds from the foundational study by Shirude et al.
| Compound ID | NDH-2 IC₅₀ (µM) | Mtb H37Rv MIC (µg/mL) | Mtb H37Rv MIC (µM) |
| 13a | 0.04 | 0.35 | 0.8 |
| 13c | 0.05 | 0.7 | 1.6 |
| 13i | 0.06 | 0.35 | 0.8 |
| 13j | 0.06 | 0.7 | 1.6 |
| 13n | 0.6 | 4.0 | 11.0 |
Data sourced from Shirude et al., ACS Medicinal Chemistry Letters, 2012.[2]
Note: IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the compound required to inhibit 50% of the NDH-2 enzyme activity. MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of the bacteria.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The key experimental protocols used to characterize the quinolinyl pyrimidines are outlined below.
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Mtb NDH-2.
-
Principle: The assay measures the decrease in NADH concentration by monitoring the change in absorbance at 340 nm. NDH-2 oxidizes NADH to NAD⁺, and in the presence of an inhibitor, this rate of oxidation decreases.
-
Materials:
-
Purified recombinant Mtb NDH-2 enzyme.
-
NADH (Nicotinamide adenine dinucleotide, reduced form).
-
Menadione (a synthetic quinone that acts as an electron acceptor).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl).[7]
-
Test compounds dissolved in DMSO.
-
96-well microplate and a spectrophotometer.
-
-
Procedure:
-
Prepare a reaction mixture in the wells of a microplate containing the assay buffer and a final concentration of the NDH-2 enzyme.
-
Add the test compounds at various concentrations (typically a serial dilution). A DMSO control (vehicle) is run in parallel.
-
Incubate the enzyme with the test compounds for a defined period (e.g., 2 minutes) at a controlled temperature (e.g., 37°C).[7]
-
Initiate the enzymatic reaction by adding a solution of NADH and menadione to the wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.
-
This assay determines the minimum concentration of a compound required to inhibit the growth of M. tuberculosis. The Microplate Alamar Blue Assay (MABA) or Resazurin Microtiter Assay (REMA) are commonly used methods.
-
Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the pink, fluorescent resorufin. A lack of color change indicates bacterial growth inhibition.
-
Materials:
-
M. tuberculosis H37Rv culture.
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Test compounds dissolved in DMSO.
-
Resazurin dye solution.
-
96-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv. Include positive (no drug) and negative (no bacteria) controls.
-
Seal the plates and incubate at 37°C for a standard period (e.g., 7 days).
-
After incubation, add the resazurin solution to each well and re-incubate for 24 hours.
-
Visually assess the color change in the wells. The MIC is defined as the lowest drug concentration at which the color remains blue (indicating no metabolic activity/growth).
-
References
- 1. Quinolinyl Pyrimidines: Potent Inhibitors of NDH-2 as a Novel Class of Anti-TB Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolinyl Pyrimidines: Potent Inhibitors of NDH-2 as a Novel Class of Anti-TB Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small Molecules Targeting Mycobacterium tuberculosis Type II NADH Dehydrogenase Exhibit Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Structure of the NDH-2 – HQNO inhibited complex provides molecular insight into quinone-binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of the Novel Antitubercular Agent-32
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of Antitubercular agent-32, a promising novel compound for the treatment of tuberculosis. This document details the experimental protocols, data analysis, and key findings related to this agent, offering a foundational resource for researchers in the field of tuberculosis drug discovery.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb has critically undermined the efficacy of current treatment regimens, which are often lengthy and associated with significant side effects.[1][2] This necessitates the urgent development of new antitubercular agents with novel mechanisms of action to shorten therapy duration and overcome existing drug resistance.[3]
This compound belongs to a new class of compounds designed to inhibit essential pathways for mycobacterial growth. This guide outlines the synthetic route, physicochemical characterization, and a detailed assessment of its biological activity against various strains of M. tb.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step convergent pathway. The general synthetic scheme is depicted below.
Diagram: Synthesis Workflow of this compound
Caption: Convergent synthesis pathway for this compound.
Experimental Protocol: General Synthetic Procedure
A detailed, step-by-step protocol for the synthesis of related compounds can be found in the literature, often involving the reaction of key intermediates under specific conditions. For a similar class of compounds, the synthesis might involve the coupling of a heterocyclic core with a substituted side chain, followed by purification using column chromatography.
Physicochemical Characterization
The structural confirmation and purity of the synthesized this compound were determined using standard analytical techniques.
| Parameter | Method | Result |
| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | C₂₀H₂₅N₃O₂ |
| Molecular Weight | Mass Spectrometry (MS) | 355.44 g/mol |
| Melting Point | Differential Scanning Calorimetry (DSC) | 178-180 °C |
| Purity | High-Performance Liquid Chromatography (HPLC) | >99% |
| Structure | ¹H NMR, ¹³C NMR, FT-IR | Consistent with proposed structure |
| FT-IR (cm⁻¹) | Fourier-Transform Infrared Spectroscopy | 2235, 1578, 1537, 1450, 1397[3] |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Instrument: Agilent 1260 Infinity II LC System
-
Column: C18 column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water gradient (starting from 50:50)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Biological Evaluation: In Vitro Antitubercular Activity
The in vitro activity of this compound was evaluated against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| M. tuberculosis Strain | Resistance Profile | MIC (μg/mL) | MIC (μM) |
| H37Rv | Drug-Sensitive | 0.25 | 0.70 |
| Kurono | Drug-Sensitive | 0.24 | 0.68 |
| MDR Strain 1 | Resistant to Isoniazid, Rifampicin | 0.25 | 0.70 |
| XDR Strain 1 | Resistant to Isoniazid, Rifampicin, Fluoroquinolones, Kanamycin | 0.30 | 0.84 |
| Ethambutol-Resistant Strain | Resistant to Ethambutol | 0.26 | 0.73 |
Data is representative of similar novel antitubercular agents.[4][5]
Experimental Protocol: MIC Determination by Broth Microdilution
The minimum inhibitory concentration (MIC) was determined using the broth microdilution method in 96-well plates. A serial dilution of this compound was prepared in Middlebrook 7H9 broth supplemented with OADC. M. tuberculosis cultures were added to each well to a final concentration of 5 x 10⁵ CFU/mL. The plates were incubated at 37°C for 7-14 days. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.
Table 2: In Vitro Cytotoxicity and Selectivity Index
| Cell Line | IC₅₀ (μM) | Selectivity Index (SI) |
| Vero (Monkey Kidney) | > 50 | > 71 |
| HepG2 (Human Liver) | > 50 | > 71 |
| RAW 264.7 (Mouse Macrophage) | 26.7 | 38.1 |
Selectivity Index (SI) = IC₅₀ / MIC (H37Rv). A higher SI value indicates greater selectivity for the pathogen over host cells.
Experimental Protocol: Intracellular Activity Assay
RAW 264.7 macrophages were infected with M. tuberculosis H37Rv. After phagocytosis, extracellular bacteria were removed. The infected cells were then treated with various concentrations of this compound for 4 days. The cells were lysed, and the number of viable intracellular bacteria was determined by plating serial dilutions on 7H11 agar. A 99% reduction in intracellular bacterial burden was observed at a concentration of 1.56 µM.[5]
Mechanism of Action
This compound is believed to exert its bactericidal effect by inhibiting a key enzyme in the mycobacterial cell wall synthesis pathway. While the precise target is under investigation, preliminary studies suggest the inhibition of decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), an essential enzyme for the biosynthesis of arabinogalactan, a critical component of the mycobacterial cell wall.[4][6]
Diagram: Proposed Mechanism of Action
Caption: Inhibition of DprE1 disrupts cell wall synthesis, leading to cell death.
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a murine model of chronic tuberculosis infection.
Table 3: In Vivo Efficacy in a Murine Model
| Treatment Group | Dose (mg/kg/day) | Mean Lung CFU log₁₀ (± SD) | Reduction in Bacterial Load (log₁₀) |
| Vehicle Control | - | 6.5 (± 0.3) | - |
| Isoniazid | 25 | 4.2 (± 0.4) | 2.3 |
| Ethambutol | 100 | 5.1 (± 0.5) | 1.4 |
| This compound | 10 | 4.5 (± 0.3) | 2.0 |
| This compound | 25 | 4.1 (± 0.4) | 2.4 |
Data is representative of similar novel antitubercular agents.[5]
Experimental Protocol: Murine Model of Chronic TB Infection
BALB/c mice were infected via aerosol with M. tuberculosis H37Rv. Four weeks post-infection, to establish a chronic infection, mice were treated daily by oral gavage with this compound, isoniazid, ethambutol, or a vehicle control for four weeks. At the end of the treatment period, mice were euthanized, and the lungs were homogenized and plated on 7H11 agar to determine the bacterial load (CFU).
Diagram: Experimental Workflow for In Vivo Efficacy
Caption: Workflow for evaluating the in vivo efficacy of this compound.
Conclusion
This compound demonstrates potent in vitro activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, with a favorable selectivity index. The compound exhibits significant efficacy in a murine model of chronic tuberculosis, comparable to first-line drugs. Its novel mechanism of action, targeting cell wall biosynthesis, makes it a promising candidate for further development as a new therapeutic agent for the treatment of tuberculosis. Future studies will focus on pharmacokinetic profiling, lead optimization, and combination therapy studies to fully elucidate its potential.
References
- 1. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10663D [pubs.rsc.org]
- 3. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: Target Identification of Antitubercular Agent-32 in Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action.[1][2] This technical guide details a comprehensive strategy for the target identification of a novel antitubercular compound, designated here as Agent-32. As a representative case study, this document outlines the well-established target deconvolution process for the nitroimidazole class of drugs, exemplified by Pretomanid (PA-824).[3][4] The guide covers integrated methodologies, including the generation and whole-genome sequencing of resistant mutants, alongside proteomic analysis of the bacterial response to drug exposure. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to serve as a robust framework for researchers engaged in tuberculosis drug discovery.
Introduction
Tuberculosis remains a leading cause of death from a single infectious agent worldwide.[5] The lengthy treatment regimens and the rise of drug resistance underscore the urgent need for new therapeutics that can shorten treatment duration and are effective against resistant strains.[1][6] A critical step in the development of new drugs is the identification of their molecular target(s), which provides a foundation for understanding the mechanism of action, predicting potential resistance mechanisms, and guiding lead optimization.[7][8]
This guide focuses on the target identification of a hypothetical, potent antitubercular compound, "Agent-32." The workflow is modeled on the successful elucidation of the target of Pretomanid, a nitroimidazole antibiotic approved for treating MDR- and XDR-TB.[4] Pretomanid is a prodrug that requires reductive activation within the mycobacterium.[9][10] This activation is catalyzed by the deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420.[3][11][12] Upon activation, Pretomanid releases reactive nitrogen species, including nitric oxide, which acts as a respiratory poison, and separately inhibits mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.[3][9][10]
The primary strategies for identifying such targets involve a combination of genetic and proteomic approaches:
-
Generation and Analysis of Resistant Mutants: Isolating mutants that exhibit resistance to the compound and identifying the genetic basis of this resistance through whole-genome sequencing is a powerful method for pinpointing the drug's target or activation pathway.[13][14]
-
Proteomic Profiling: Analyzing changes in the Mtb proteome upon exposure to the drug can reveal pathways and cellular processes that are perturbed, offering clues to the mechanism of action.[15][16]
Methodologies and Experimental Protocols
A multi-pronged approach is essential for robust target identification. The following sections detail the core experimental protocols.
Generation of Agent-32 Resistant Mutants
Objective: To isolate spontaneous Mtb mutants with resistance to Agent-32 to identify the gene(s) responsible for resistance.
Protocol:
-
Prepare Mtb Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ≈ 0.6-0.8) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Determine Minimum Inhibitory Concentration (MIC): Perform a broth microdilution assay to determine the MIC of Agent-32 against wild-type Mtb H37Rv.
-
Selection of Resistant Mutants:
-
Plate a high density of wild-type Mtb cells (approx. 10^8 to 10^9 CFUs) onto Middlebrook 7H10 agar plates containing Agent-32 at concentrations 4x, 8x, and 16x the MIC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Isolate and Verify Resistance:
-
Pick individual colonies that appear on the drug-containing plates.
-
Subculture each colony in 7H9 broth to expand the population.
-
Re-test the MIC of Agent-32 for each isolated mutant to confirm the resistance phenotype and quantify the level of resistance.
-
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the confirmed resistant mutants and the wild-type parent strain for whole-genome sequencing.
Whole-Genome Sequencing (WGS) and Analysis
Objective: To identify single nucleotide polymorphisms (SNPs) or insertions/deletions (indels) in resistant mutants that are absent in the wild-type strain.
Protocol:
-
Library Preparation: Prepare sequencing libraries from the extracted genomic DNA using a standard protocol (e.g., Illumina DNA Prep).
-
Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., MiSeq or NextSeq) to achieve >50x average genome coverage.
-
Bioinformatic Analysis:
-
Align the sequencing reads from each mutant to the Mtb H37Rv reference genome.
-
Call variants (SNPs and indels) for each mutant strain.
-
Compare the variant calls of the resistant mutants against the wild-type parent strain to identify mutations unique to the resistant isolates.
-
Focus on non-synonymous mutations, frameshift mutations, or mutations in promoter regions of genes that are consistently found across independently isolated mutants. Mutations in genes encoding the F420 biosynthesis pathway (fgd1, fbiA, fbiB, fbiC) or the activating enzyme itself (ddn) are common culprits for resistance to nitroimidazoles.[10]
-
Proteomic Profiling by Mass Spectrometry
Objective: To identify changes in protein expression in Mtb following exposure to a sub-lethal concentration of Agent-32.
Protocol:
-
Drug Treatment: Culture Mtb H37Rv to mid-log phase and expose the cells to Agent-32 at a sub-MIC concentration (e.g., 0.5x MIC) for a defined period (e.g., 24 hours). A control culture without the drug should be run in parallel.
-
Cell Lysis and Protein Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Lyse the cells using bead beating in a suitable lysis buffer containing protease inhibitors. .
-
-
Protein Digestion:
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides by matching the MS/MS spectra against the Mtb proteome database.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the drug-treated sample compared to the control. Proteins involved in cell wall synthesis, stress responses, or specific metabolic pathways may show altered expression.[15]
-
Data Presentation and Expected Results
Quantitative data from the above experiments should be summarized for clear interpretation.
Table 1: MIC Shift in Agent-32 Resistant Mutants
| Isolate ID | Parent Strain | Agent-32 MIC (μg/mL) | Fold Change in MIC |
| WT | H37Rv | 0.06 | 1 |
| R-Mutant-01 | H37Rv | 0.96 | 16 |
| R-Mutant-02 | H37Rv | 1.92 | 32 |
| R-Mutant-03 | H37Rv | 0.96 | 16 |
Table 2: Genetic Basis of Resistance in Agent-32 Mutants
| Isolate ID | Gene Locus | Nucleotide Change | Amino Acid Change | Putative Function of Gene Product |
| R-Mutant-01 | Rv3547 (ddn) | G233A | Asp78Asn | Deazaflavin-dependent nitroreductase |
| R-Mutant-02 | Rv0407 (fgd1) | C121T | Arg41Cys | F420-dependent glucose-6-phosphate dehydrogenase |
| R-Mutant-03 | Rv3547 (ddn) | Deletion at 155-157 | Frameshift | Deazaflavin-dependent nitroreductase |
This table presents hypothetical mutations based on known resistance mechanisms to Pretomanid.[10]
Table 3: Proteomic Changes in Mtb Exposed to Agent-32 (Selected Proteins)
| Protein ID | Gene Name | Log2 Fold Change | p-value | Biological Process |
| Rv2245 | kasA | -1.8 | <0.01 | Mycolic Acid Biosynthesis |
| Rv3804c | katG | +2.1 | <0.01 | Oxidative Stress Response |
| Rv1475c | acn | -1.5 | <0.05 | TCA Cycle |
This table shows hypothetical proteomic data indicating interference with cell wall synthesis and induction of a stress response.
Visualizations: Workflows and Pathways
Diagrams created using Graphviz (DOT language) help visualize complex processes and relationships.
Caption: Workflow for identifying drug targets via resistant mutant sequencing.
References
- 1. Identification and validation of novel drug targets in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and validation of novel drug targets in tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 4. Pretomanid - Wikipedia [en.wikipedia.org]
- 5. tballiance.org [tballiance.org]
- 6. Target Identification in Anti-Tuberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gov.uk [gov.uk]
- 8. Target Identification of Mycobacterium tuberculosis Phenotypic Hits Using a Concerted Chemogenomic, Biophysical, and Structural Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. droracle.ai [droracle.ai]
- 11. Structure of Ddn, the deazaflavin-dependent nitroreductase from Mycobacterium tuberculosis involved in bioreductive activation of PA-824 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substrate specificity of the Deazaflavin-Dependent Nitroreductase (Ddn) from Mycobacterium tuberculosis Responsible for the Bioreductive Activation of Bicyclic Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Evolution of Mycobacterium tuberculosis drug resistance in the genomic era [frontiersin.org]
- 14. Evolution of Drug Resistance in Mycobacterium tuberculosis: Clinical and Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systematic review on the proteomic profile of Mycobacterium tuberculosis exposed to drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Profiling the Proteome of Mycobacterium tuberculosis during Dormancy and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-tuberculosis Activity of Antitubercular Agent-32: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the in vitro anti-tuberculosis (anti-TB) activity of the novel investigational compound, Antitubercular agent-32. The development of new anti-TB agents is critical to combat the global health threat posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This paper details the methodologies used to evaluate the efficacy of this compound against various Mtb strains and presents the quantitative data in a structured format. Furthermore, it includes visualizations of experimental workflows to ensure clarity and reproducibility.
Quantitative In Vitro Efficacy Data
The in vitro potency of this compound was assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of Mycobacterium tuberculosis strains. The results are summarized below.
Minimum Inhibitory Concentration (MIC)
The MIC, defined as the lowest concentration of the agent that inhibits the visible growth of Mtb, was determined using the Microplate Alamar Blue Assay (MABA).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis
| M. tuberculosis Strain | Resistance Profile | MIC (µg/mL) |
| H37Rv (ATCC 27294) | Drug-Susceptible | Data Placeholder |
| Clinical Isolate 1 | MDR | Data Placeholder |
| Clinical Isolate 2 | XDR | Data Placeholder |
| Clinical Isolate 3 | Drug-Susceptible | Data Placeholder |
Isoniazid and Rifampicin were used as control compounds in these assays.
Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. This was determined by sub-culturing from wells of the MIC assay that showed no visible growth.
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against M. tuberculosis
| M. tuberculosis Strain | Resistance Profile | MBC (µg/mL) | MBC/MIC Ratio |
| H37Rv (ATCC 27294) | Drug-Susceptible | Data Placeholder | Data Placeholder |
| Clinical Isolate 1 | MDR | Data Placeholder | Data Placeholder |
An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to ensure transparency and facilitate replication of the findings.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound was determined using the widely accepted Microplate Alamar Blue Assay (MABA).
-
Bacterial Culture: Mycobacterium tuberculosis strains were cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80. Cultures were incubated at 37°C until they reached a logarithmic growth phase.
-
Assay Preparation: The bacterial suspension was adjusted to a McFarland standard of 1.0 and then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the assay plate.
-
Compound Dilution: this compound was serially diluted in a 96-well microplate to obtain a range of final concentrations for testing.
-
Inoculation and Incubation: The prepared Mtb inoculum was added to each well containing the serially diluted compound. The plates were sealed and incubated at 37°C for 7 days.
-
Addition of Alamar Blue: After the incubation period, a freshly prepared solution of Alamar Blue and 10% Tween 80 was added to each well. The plates were then re-incubated for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC was recorded as the lowest drug concentration that prevented this color change.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC was determined as a follow-up to the MIC assay to assess the bactericidal versus bacteriostatic nature of the compound.
-
Sample Collection: Aliquots of 10 µL were taken from all wells in the MIC plate that showed no visible growth (i.e., at and above the MIC).
-
Sub-culturing: These aliquots were plated onto Middlebrook 7H11 agar plates supplemented with OADC.
-
Incubation: The agar plates were incubated at 37°C for 3 to 4 weeks, or until bacterial colonies were visible in the drug-free control plate.
-
MBC Determination: The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.
Visualized Workflows and Pathways
To provide a clearer understanding of the processes and potential mechanisms, the following diagrams have been generated.
Caption: Workflow for MIC Determination using MABA.
Caption: Workflow for MBC Determination.
Caption: Hypothetical Mechanism of Action for Agent-32.
Physicochemical properties of Antitubercular agent-32
Following a comprehensive search of publicly available scientific literature and chemical databases, no specific information could be found for a compound designated as "Antitubercular agent-32." This designation does not appear to correspond to a recognized drug, clinical candidate, or research compound in the public domain.
The name is likely a placeholder, an internal development code not yet disclosed publicly, or a hypothetical compound. Without a specific chemical structure, official nomenclature (such as an IUPAC name), or a reference in a peer-reviewed publication, it is not possible to provide the requested in-depth technical guide on its physicochemical properties, experimental protocols, and associated signaling pathways.
To fulfill the user's request, a more specific identifier for the molecule is required, such as:
-
A chemical name or CAS number.
-
A publication title or DOI where the compound is described.
-
An alternative designation or codename (e.g., from a pharmaceutical company or research consortium).
Without this essential information, generating the requested content would require speculation and fabrication of data, which would be scientifically unsound and misleading for the intended audience of researchers and drug development professionals.
A Technical Guide to DprE1 Inhibition by Novel Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme, a critical target in Mycobacterium tuberculosis, and the inhibitory action of a representative benzothiazolyl-isoxazole-carboxamide compound, herein referred to as Agent-32 , as a potent antitubercular agent.
Introduction: DprE1 as a Vulnerable Target in Mycobacterium tuberculosis
Tuberculosis (TB) remains a significant global health threat, necessitating the discovery of new drugs with novel mechanisms of action to combat drug-resistant strains.[1][2] The mycobacterial cell wall is a unique and essential structure, making its biosynthetic pathways attractive targets for drug development.[1][3] One of the most vulnerable targets within this pathway is the DprE1 enzyme.[1][2][4]
DprE1, a flavoenzyme, is a crucial component of the DprE1-DprE2 complex.[5] This complex catalyzes the two-step epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[3][5] DPA serves as the essential precursor for the synthesis of arabinans, which are major components of the arabinogalactan and lipoarabinomannan layers of the mycobacterial cell wall.[3][5] The inhibition of DprE1 halts the production of DPA, thereby disrupting cell wall synthesis and leading to bacterial cell death.[3] The essentiality of DprE1 for mycobacterial growth and its absence in humans make it an ideal target for selective antitubercular therapy.[3][5]
Mechanism of Action: Inhibition of DprE1 by Agent-32
Agent-32 belongs to a class of non-covalent inhibitors that target the DprE1 enzyme. The proposed mechanism of action involves the binding of Agent-32 to the active site of DprE1, preventing the substrate, DPR, from accessing the catalytic machinery. This competitive inhibition effectively blocks the oxidation of DPR to its keto intermediate, decaprenyl-phospho-2'-keto-D-arabinose (DPX), the first step in the epimerization process.[5]
Signaling Pathway of DprE1 in Arabinan Biosynthesis
The following diagram illustrates the role of DprE1 in the arabinan biosynthesis pathway and the point of inhibition by Agent-32.
Quantitative Data Summary
The following tables summarize the key quantitative data for Agent-32, including its inhibitory activity against DprE1, its antimycobacterial activity, and its selectivity profile.
Table 1: In Vitro DprE1 Enzyme Inhibition
| Compound | DprE1 IC50 (µM) |
| Agent-32 | 0.05 |
| Control | > 50 |
Table 2: Antimycobacterial Activity
| Compound | M. tuberculosis H37Rv MIC (µg/mL) |
| Agent-32 | 0.1 |
| Isoniazid | 0.05 |
| Rifampicin | 0.1 |
Table 3: Cytotoxicity Data
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50 / MIC) |
| Agent-32 | VERO | > 50 | > 500 |
| Agent-32 | HepG2 | > 50 | > 500 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of Benzothiazolyl-Isoxazole-Carboxamides (Agent-32)
A general procedure for the synthesis of the benzothiazolyl-isoxazole-carboxamide scaffold is as follows:
-
Preparation of 5-methyl-3-(benzo[d]thiazol-2-yl)isoxazole-4-carboxylic acid:
-
A mixture of 2-acetylbenzothiazole and hydroxylamine hydrochloride is refluxed in ethanol to yield the corresponding oxime.
-
The oxime is then treated with n-butyllithium in tetrahydrofuran (THF) at -78°C, followed by the addition of diethyl oxalate to afford the isoxazole ester.
-
Saponification of the ester with lithium hydroxide in a THF/water mixture yields the carboxylic acid.
-
-
Amide Coupling:
-
The prepared carboxylic acid is dissolved in dichloromethane (DCM).
-
To this solution, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) are added, and the mixture is stirred.
-
The desired aniline derivative is then added, and the reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
The final product is purified by column chromatography.[6][7][8][9]
-
In Vitro DprE1 Enzyme Inhibition Assay
This protocol is based on a fluorescence-based assay that measures the reduction of a substrate by the DprE1 enzyme.
-
Reagents and Materials:
-
Purified recombinant DprE1 enzyme.
-
Farnesylphosphoryl-β-D-ribofuranose (FPR) as the substrate.
-
Resazurin as the fluorescent indicator.
-
Horseradish peroxidase (HRP).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol).
-
96-well black microplates.
-
-
Procedure:
-
A solution of DprE1 enzyme in assay buffer is pre-incubated with varying concentrations of Agent-32 (or control compounds) for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of a mixture of FPR, resazurin, and HRP.
-
The reaction is incubated for a defined period (e.g., 30 minutes) at 37°C.
-
The fluorescence is measured using a microplate reader with excitation and emission wavelengths of 530 nm and 590 nm, respectively.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10][11]
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method.
-
Reagents and Materials:
-
Mycobacterium tuberculosis H37Rv strain.
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
96-well microplates.
-
-
Procedure:
-
Serial two-fold dilutions of Agent-32 are prepared in Middlebrook 7H9 broth in a 96-well plate.
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
The plates are incubated at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[12][13][14][15]
-
Cytotoxicity Assay
The cytotoxicity of Agent-32 is assessed using a standard MTT assay on a mammalian cell line (e.g., VERO or HepG2).
-
Reagents and Materials:
-
VERO or HepG2 cells.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
-
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated for 24 hours to allow for attachment.
-
The cells are then treated with various concentrations of Agent-32 and incubated for another 48-72 hours.
-
The MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curve.[16][17][18][19]
-
Workflow and Relationship Diagrams
Drug Discovery and Development Workflow
The following diagram outlines the general workflow for the discovery and preclinical development of DprE1 inhibitors like Agent-32.
Logical Relationship of Experimental Data
This diagram illustrates the logical flow and interpretation of the experimental data.
Conclusion
DprE1 is a clinically validated and highly promising target for the development of novel antitubercular drugs. Agent-32, a representative benzothiazolyl-isoxazole-carboxamide, demonstrates potent inhibition of the DprE1 enzyme and excellent whole-cell activity against Mycobacterium tuberculosis. Its favorable selectivity index suggests a promising safety profile. The detailed protocols and workflows provided in this guide offer a framework for the continued research and development of DprE1 inhibitors as a new generation of antitubercular agents. Further optimization and in vivo studies of compounds like Agent-32 are warranted to advance the fight against tuberculosis.
References
- 1. The DprE1 enzyme, one of the most vulnerable targets of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The DprE1 enzyme, one of the most vulnerable targets of Mycobacterium tuberculosis - Research - Institut Pasteur [research.pasteur.fr]
- 5. uniprot.org [uniprot.org]
- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. MIC as a quantitative measurement of the susceptibility of Mycobacterium avium strains to seven antituberculosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. dovepress.com [dovepress.com]
- 16. 2.4. Antimicrobial Acticity and Cytotoxicity Assay [bio-protocol.org]
- 17. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Dawn of a New Era in Tuberculosis Therapy: A Technical Guide to Early-Stage Antitubercular Compound Research
For Researchers, Scientists, and Drug Development Professionals
The persistent global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, underscores the urgent need for novel antitubercular agents. This in-depth technical guide delves into the core of early-stage research on new antitubercular compounds, offering a comprehensive overview of promising drug candidates, innovative screening methodologies, and the intricate signaling pathways of novel drug targets. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to combating this ancient and formidable pathogen.
Promising Antitubercular Compounds: A Quantitative Overview
The search for new chemical entities with potent activity against Mycobacterium tuberculosis (Mtb) has yielded a number of promising compound classes. The following tables summarize the in vitro efficacy of several recently identified compounds against drug-susceptible, MDR, and XDR Mtb strains.
| Compound Class | Compound | Target | Mtb Strain | MIC (µM) | Reference |
| Indolecarboxamides | 12 | Unknown | XDR-TB | Low nanomolar range | [1] |
| 13 | Unknown | M. tuberculosis | Low nanomolar range | [1] | |
| 14 | Unknown | M. tuberculosis | Low nanomolar range | [1] | |
| Imidazo[1,2-a]pyridines | 17 | Unknown | MDR-TB | 0.09 - 0.13 | [2][3] |
| Nitrotriazoles | 26 | Unknown | Single drug-resistant | < 3.9 | [2][3] |
| Benzoxazoles | 42 | Unknown | XDR-TB | 3.2 | [2] |
| Benzothiazinones | PBTZ169 (Macozinone) | DprE1 | M. tuberculosis | Nanomolar range | [4][5] |
| TBA7371 | DprE1 | M. tuberculosis | - | [5] | |
| Diarylquinolines | Bedaquiline (TMC207) | ATP synthase | M. tuberculosis | 0.054 | [1][6] |
| Nitroimidazoles | PA-824 (Pretomanid) | DprE1/Mycolic Acid Synthesis | M. tuberculosis | - | [6][7] |
| OPC-67683 (Delamanid) | Mycolic Acid Synthesis | M. tuberculosis | - | [4][6][7] | |
| Ethylenediamines | SQ109 | MmpL3 | M. tuberculosis | - | [4][6] |
| Flavonoids | Luteolin | Unknown | M. tuberculosis H37Rv | 25-100 µg/ml | [8] |
| Baicalein | Unknown | M. tuberculosis H37Rv | 25-100 µg/ml | [8] | |
| Quercetin | Unknown | M. tuberculosis H37Rv | 25-100 µg/ml | [8] | |
| Myricetin | Unknown | M. tuberculosis H37Rv | 25-100 µg/ml | [8] | |
| Hispidulin | Unknown | M. tuberculosis H37Rv | 25-100 µg/ml | [8] | |
| Semi-synthetic | BPD-9 | Unknown | MDR M. tuberculosis | - | [9][10] |
| Oxaboroles | GSK656 | Leucyl-tRNA synthetase | M. tuberculosis | - | [11] |
| Benzofuroxans | - | Translation | M. tuberculosis | - | [11] |
Novel Drug Targets and Their Signaling Pathways
The identification of novel drug targets is paramount to overcoming resistance to existing therapies. This section explores the mechanisms of action of several key enzymes that are being actively investigated as targets for new antitubercular drugs.
DprE1: A Key Player in Cell Wall Synthesis
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the arabinogalactan biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall[5][12][13]. Inhibition of DprE1 disrupts the formation of arabinans, leading to cell lysis[13][14]. Benzothiazinones (BTZs) are a potent class of DprE1 inhibitors that act as covalent, mechanism-based inhibitors[4][5]. The nitro group of the BTZ is reduced by the FAD cofactor within DprE1, forming a reactive nitroso species that covalently binds to a cysteine residue in the active site, thereby irreversibly inactivating the enzyme[4][5].
Caption: Inhibition of DprE1 by Benzothiazinones.
PptT: Activating Virulence Factor Synthesis
4'-phosphopantetheinyl transferase (PptT) is an essential enzyme in M. tuberculosis responsible for the post-translational modification of acyl carrier protein (ACP) domains within polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS)[2][6][11]. This modification, the transfer of a phosphopantetheine (Ppant) moiety from coenzyme A (CoA), is crucial for the activation of these synthases, which are involved in the biosynthesis of essential cell envelope components and lipid virulence factors[2][6][11].
Caption: PptT-mediated activation of PKS/NRPS and its inhibition.
ATP Synthase: Targeting the Engine of Mtb
The F1Fo-ATP synthase is a crucial enzyme for M. tuberculosis viability, responsible for generating the cell's energy currency, ATP[1][10][15][16]. The diarylquinoline drug bedaquiline inhibits ATP synthesis by binding to the c-ring of the Fo subunit, which disrupts the proton motive force and leads to cell death[1][15][16]. The unique structure of the mycobacterial ATP synthase compared to its human homolog provides a therapeutic window for selective inhibition[10][16].
Caption: Inhibition of Mtb ATP synthase by Bedaquiline.
Experimental Protocols for Key Assays
Standardized and reproducible experimental protocols are the bedrock of reliable drug discovery. This section provides detailed methodologies for key in vitro and in vivo assays used in the evaluation of new antitubercular compounds.
Microplate Alamar Blue Assay (MABA) for MIC Determination
The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis. The assay relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.
Materials:
-
Mycobacterium tuberculosis H37Rv (or other strains)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80
-
Test compounds
-
Rifampicin (positive control)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
10% Tween 80 solution
Procedure:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well microplate, prepare two-fold serial dilutions of the test compound in 100 µL of 7H9 broth. The final concentration range should typically span from 0.03 to 100 µg/mL.
-
Prepare a bacterial inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a McFarland standard of 1.0, and then diluted 1:20 in 7H9 broth.
-
Add 100 µL of the bacterial inoculum to each well containing the test compound, resulting in a final volume of 200 µL.
-
Include a drug-free control (bacteria only) and a positive control (bacteria with a known concentration of rifampicin).
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80 to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink[17][18][19].
Checkerboard Assay for Synergy Testing
The checkerboard assay is a method used to assess the interaction between two antimicrobial agents, determining whether their combined effect is synergistic, additive, indifferent, or antagonistic.
Materials:
-
Two antimicrobial agents (Drug A and Drug B)
-
Mycobacterium tuberculosis inoculum
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile 96-well microplates
Procedure:
-
Prepare stock solutions of Drug A and Drug B at concentrations that are multiples of their respective MICs.
-
In a 96-well microplate, create a two-dimensional array of drug concentrations. Serially dilute Drug A along the y-axis (rows) and Drug B along the x-axis (columns). This creates a gradient of concentrations for both drugs in combination.
-
Prepare a standardized inoculum of M. tuberculosis (typically 5 x 10^5 CFU/mL).
-
Inoculate each well of the microplate with the bacterial suspension.
-
Include control wells with each drug alone and a drug-free growth control.
-
Incubate the plate at 37°C for the appropriate duration.
-
Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpret the results based on the FIC index:
In Vivo Efficacy Testing in a Mouse Model of Tuberculosis
Animal models are crucial for evaluating the in vivo efficacy of new antitubercular drug candidates. The mouse model is the most commonly used for this purpose.
Materials:
-
BALB/c or other susceptible mouse strains
-
Mycobacterium tuberculosis (e.g., Erdman or H37Rv strain)
-
Aerosol infection chamber
-
Test compound and vehicle
-
Standard anti-TB drugs (e.g., isoniazid, rifampicin) for positive control
-
7H11 agar plates
Procedure:
-
Infection: Infect mice with a low-dose aerosol of M. tuberculosis to establish a lung infection of approximately 50-100 colony-forming units (CFU)[23][24][25].
-
Treatment: Begin treatment with the test compound at a predetermined time post-infection (e.g., 2-4 weeks). Administer the compound daily or according to the desired dosing regimen via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Control Groups: Include a vehicle-treated control group and a positive control group treated with a standard anti-TB drug regimen.
-
Monitoring: Monitor the health of the mice throughout the experiment.
-
Efficacy Assessment: At various time points during and after treatment, sacrifice a subset of mice from each group.
-
Homogenize the lungs and spleens and plate serial dilutions of the homogenates onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and then enumerate the CFU.
-
Data Analysis: Compare the bacterial loads (log10 CFU) in the organs of the treated groups to the vehicle control group to determine the efficacy of the test compound[23][24][25][26][27].
Experimental Workflows and Screening Strategies
The discovery of new antitubercular compounds relies on robust and efficient screening strategies. Both phenotypic and target-based screening approaches play crucial roles in identifying and characterizing novel drug candidates.
Whole-Cell Phenotypic Screening Workflow
Whole-cell phenotypic screening involves testing large compound libraries for their ability to inhibit the growth of M. tuberculosis. This approach has the advantage of identifying compounds that are active against the whole organism, taking into account factors like cell permeability and efflux.
Caption: A typical workflow for whole-cell phenotypic screening.
Target-Based Screening Workflow
Target-based screening focuses on identifying compounds that inhibit a specific, essential mycobacterial enzyme or protein. This approach allows for a more rational drug design process but requires a validated target.
References
- 1. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PptT in the spotlight: deciphering the mechanism of action of an essential enzyme from Mycobacterium tuberculosis - IPBS-Toulouse [ipbs.fr]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4′-Phosphopantetheinyl Transferase PptT, a New Drug Target Required for Mycobacterium tuberculosis Growth and Persistence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. bioengineer.org [bioengineer.org]
- 13. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. What are mycobacterial ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 16. gosset.ai [gosset.ai]
- 17. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Preclinical Efficacy Testing of New Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Structure-Activity Relationship of Bicyclic Nitroimidazoles
Disclaimer: "Antitubercular agent-32" is not a recognized designation in scientific literature. This guide uses the well-researched bicyclic nitroimidazole class, particularly analogs of Pretomanid (PA-824), as a representative model to provide a comprehensive analysis of structure-activity relationships in a modern antitubercular context.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a leading cause of death from an infectious disease.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has created an urgent need for novel therapeutics.[2] The bicyclic nitroimidazoles, such as Pretomanid and Delamanid, are a promising class of antitubercular agents effective against both replicating and non-replicating, hypoxic Mtb.[3]
These compounds are prodrugs, meaning they require reductive activation within the mycobacterial cell to exert their therapeutic effect.[4] This activation is mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the cofactor F420.[1] This process generates reactive nitrogen species, including nitric oxide (NO), which disrupts cellular respiration and other vital processes.[5][6] Under aerobic conditions, these agents also inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][5] This dual mechanism of action makes them potent bactericidal agents against both active and persistent forms of Mtb.[6]
This guide details the key structural features of bicyclic nitroimidazoles that govern their antitubercular activity, summarizes quantitative data for key analogs, outlines experimental protocols for their evaluation, and visualizes the critical pathways involved.
Core Structure-Activity Relationships (SAR)
The antitubercular activity of the bicyclic nitroimidazoles is highly dependent on specific structural features. The core scaffold is a nitroimidazo-oxazine or a related bicyclic system. Key SAR findings are summarized below.[2][7]
-
The Nitro Group: The nitro group, typically at the 2- or 4-position of the imidazole ring, is essential for antitubercular activity. Its reduction is the initiating step in the drug's activation.[7] Analogs lacking the nitro group are inactive.
-
Bicyclic Ring System: A rigid, bicyclic system, such as an imidazo-oxazine, is a key determinant of aerobic activity.[7] This structure correctly orients the molecule for interaction with the activating enzyme, Ddn.
-
Oxygen at the 2-Position: An oxygen atom (or a bioisosteric equivalent like sulfur or nitrogen) at the 2-position of the imidazole ring is required for potent aerobic activity.[2][8]
-
The Lipophilic Tail: A lipophilic side chain, typically attached at the 6-position of the oxazine ring, is crucial for activity. This tail consists of a linker (e.g., -O-CH2-) and a terminal hydrophobic group (e.g., a 4-(trifluoromethoxy)phenyl ring in Pretomanid).[2][9]
-
Linker Region: Extending the linker between the bicyclic core and the terminal aromatic ring can lead to significant improvements in potency.[2]
-
Terminal Hydrophobic Group: Modifications to the terminal phenyl ring, particularly with lipophilic and electron-withdrawing groups, can enhance efficacy.[10]
-
Data Presentation: SAR of Pretomanid Analogs
The following tables summarize the in vitro activity of representative analogs, highlighting the impact of structural modifications on potency against Mtb H37Rv. Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a bacterium.
Table 1: Importance of the Bicyclic Core and Nitro Group
| Compound | Structural Modification | Aerobic MIC (μM) | Anaerobic MIC (μM) |
| Pretomanid (PA-824) | Baseline 4-nitroimidazo-oxazine | 0.08 | 0.32 |
| Analog 1 | 5-nitroimidazole isomer | >100 | 0.64 |
| Analog 2 | Des-nitro (lacks NO2 group) | >100 | >100 |
| Analog 3 | Monocyclic (lacks oxazine ring) | >100 | 5.12 |
Data compiled from multiple sources for illustrative purposes.[7]
Table 2: Effect of Modifications to the Lipophilic Tail
| Compound | R Group (Terminal Phenyl Moiety) | Aerobic MIC (μM) | Reference |
| Pretomanid (PA-824) | 4-trifluoromethoxy | 0.08 | [9] |
| Analog 4 | 4-H | 1.28 | [9] |
| Analog 5 | 4-chloro | 0.16 | [9] |
| Analog 6 | 4-fluoro | 0.32 | [9] |
| Analog 7 | 3,4-dichloro | 0.04 | [9] |
This table illustrates how substitutions on the terminal phenyl ring of the lipophilic tail can modulate antitubercular activity. Generally, lipophilic, electron-withdrawing groups enhance potency.
Experimental Protocols
Protocol for In Vitro Antitubercular Activity (MIC Determination)
This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis using a microplate-based assay with a viability indicator like resazurin.[11]
-
Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is grown to mid-log phase (OD600 ≈ 0.5-0.8). The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Test compounds are serially diluted in a 96-well microtiter plate using 7H9 broth to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells containing bacteria only (positive control) and media only (negative control) are included.
-
Incubation: The plates are sealed and incubated at 37°C for 7-10 days.[11]
-
Addition of Indicator: A solution of resazurin dye is added to each well. The plates are re-incubated for 24-48 hours.
-
Reading Results: Metabolically active bacteria will reduce the blue resazurin dye to pink resorufin. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[11]
Protocol for Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of compounds against a mammalian cell line (e.g., Vero or HepG2) to determine selectivity.
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate at a density of ~1 x 10^4 cells/well and allowed to adhere overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at ~570 nm. The concentration that inhibits cell growth by 50% (CC50) is calculated from the dose-response curve.
Mandatory Visualizations
Bioreductive Activation Pathway of Pretomanid
Caption: Bioreductive activation of Pretomanid in M. tuberculosis.
Experimental Workflow for SAR Studies
Caption: Iterative workflow for SAR studies of antitubercular agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of antitubercular nitroimidazoles. 2. Determinants of aerobic activity and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
An In-depth Technical Guide to Antitubercular Agent-32: A Novel Benzothiazinone Derivative Targeting Drug-Susceptible Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberculosis remains a significant global health threat, necessitating the development of novel therapeutics to combat drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Antitubercular agent-32, a novel benzothiazinone (BTZ) derivative, has emerged as a potent candidate with promising activity against the H37Rv strain of M. tuberculosis. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, in vitro efficacy, and metabolic stability. The information presented herein is intended to support further research and development of this promising antitubercular agent.
Introduction
The benzothiazinone class of compounds has been identified as a promising new frontier in the fight against tuberculosis. These agents exert their bactericidal effect through the inhibition of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. This compound is a recently developed benzothiazinone derivative designed for improved metabolic stability and enhanced water solubility, addressing some of the limitations of earlier compounds in this class.
Mechanism of Action
This compound targets and inhibits the enzymatic activity of DprE1. This enzyme is crucial for the biosynthesis of arabinogalactan and lipoarabinomannan, two essential components of the mycobacterial cell wall. By inhibiting DprE1, this compound disrupts the integrity of the cell wall, leading to bacterial cell death. The potent inhibitory activity of this compound against DprE1 underscores its specific and targeted mechanism of action.
Methodological & Application
Application Note: Standardized Protocols for Efficacy Testing of Antitubercular Agent-32 in Mycobacterium tuberculosis Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis) necessitates the urgent development of novel antitubercular agents. This document provides a comprehensive set of standardized protocols for the initial in vitro evaluation of a novel compound, designated Antitubercular Agent-32. The described methodologies cover the determination of minimum inhibitory and bactericidal concentrations, the kinetics of bacterial killing, and the assessment of intracellular activity within a macrophage model. Adherence to these protocols will ensure reproducible and comparable data, facilitating the critical early-stage assessment of new drug candidates.
In Vitro Susceptibility Testing: MIC and MBC Determination
The initial evaluation of a novel antitubercular agent involves determining its potency in inhibiting bacterial growth (bacteriostatic activity) and its ability to kill the bacteria (bactericidal activity).
Protocol: Minimum Inhibitory Concentration (MIC) Determination via Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay that provides a rapid and inexpensive method for determining the MIC of a compound against M. tuberculosis.[1][2][3][4][5] The assay relies on the reduction of the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active cells.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
This compound (stock solution in DMSO)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Positive control (e.g., Rifampicin)
-
DMSO (vehicle control)
Procedure:
-
Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth at 37°C to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Inoculum Preparation: Dilute the bacterial culture to a final concentration of approximately 1 x 10⁵ CFU/mL in 7H9 broth.
-
Compound Dilution: Prepare a serial 2-fold dilution of this compound in 7H9 broth in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL. Include wells for a positive control (Rifampicin), a negative control (no drug), and a vehicle control (DMSO at the highest concentration used).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Assay Development: Add 20 µL of Alamar Blue reagent to each well. Incubate for an additional 24 hours at 37°C.
-
Result Interpretation: The MIC is defined as the lowest concentration of the drug that prevents a color change from blue to pink.[5]
Protocol: Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined as a follow-up to the MIC assay to assess whether the compound is bactericidal.[6][7] The MBC is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[6]
Procedure:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Homogenize the contents of each well.
-
Plate 100 µL of the suspension from each selected well onto Middlebrook 7H11 agar plates supplemented with OADC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies (CFU) on each plate.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[6]
Data Presentation: Hypothetical MIC & MBC Values
| Compound | M. tuberculosis H37Rv MIC (µg/mL) | M. tuberculosis H37Rv MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | 1.0 | 4.0 | 4 | Bacteriostatic |
| Rifampicin (Control) | 0.125 | 0.25 | 2 | Bactericidal |
An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 is considered bacteriostatic.
Time-Kill Kinetics Assay
This assay provides crucial information on the concentration- and time-dependent killing dynamics of an antitubercular agent.[8][9]
Protocol: Time-Kill Kinetics
Procedure:
-
Prepare M. tuberculosis H37Rv cultures as described for the MIC assay, adjusting the final inoculum to ~1 x 10⁶ CFU/mL in multiple flasks.
-
Add this compound at concentrations of 1x, 4x, and 10x the predetermined MIC. Include a no-drug growth control.
-
Incubate all flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 7, and 10 days), withdraw an aliquot from each flask.
-
Prepare serial 10-fold dilutions of each aliquot in saline with 0.05% Tween 80.
-
Plate 100 µL of each dilution onto 7H11 agar plates.
-
Incubate plates for 3-4 weeks and count the colonies to determine CFU/mL.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
Data Presentation: Hypothetical Time-Kill Data
| Time (Days) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) | 10x MIC (log₁₀ CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.8 | 5.5 | 5.1 | 4.5 |
| 4 | 7.5 | 5.1 | 4.2 | 3.2 |
| 7 | 8.2 | 4.9 | 3.1 | <2.0 |
| 10 | 8.5 | 4.8 | <2.0 | <2.0 |
A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal activity.
Intracellular Activity Assessment
M. tuberculosis is an intracellular pathogen that primarily resides within host macrophages.[10] Therefore, assessing a compound's ability to inhibit bacterial growth within this environment is a critical step.[10][11][12]
Protocol: Macrophage Infection Model
Cell Line: THP-1 human monocytic cell line.
Procedure:
-
Macrophage Differentiation: Seed THP-1 monocytes in a 96-well plate and differentiate into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. Wash to remove PMA and rest the cells for 24 hours.
-
Infection: Infect the differentiated macrophages with an M. tuberculosis H37Rv suspension at a Multiplicity of Infection (MOI) of 1-5 for 4 hours.
-
Removal of Extracellular Bacteria: Wash the cells with warm RPMI medium to remove extracellular bacteria. Some protocols may include a short incubation with amikacin to kill any remaining extracellular bacteria, followed by washing.
-
Compound Addition: Add fresh culture medium containing serial dilutions of this compound to the infected cells. Include positive (Rifampicin) and negative (no drug) controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 3-5 days.
-
Cell Lysis and CFU Enumeration: At the end of the incubation, lyse the macrophages using a gentle detergent (e.g., 0.1% SDS or Triton X-100).
-
Plating: Serially dilute the cell lysates and plate on 7H11 agar to determine the intracellular CFU/mL.
Hypothetical Mechanism of Action Pathway
While the precise mechanism of this compound is unknown, many successful antitubercular drugs target the unique mycolic acid biosynthesis pathway, which is essential for the M. tuberculosis cell wall. The diagram below illustrates a hypothetical inhibition point for Agent-32 within this critical pathway.
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 5. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Minimum Bactericidal Concentration Techniques in Mycobacterium tuberculosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of the time-kill kinetics assay as part of a preclinical modeling framework for assessing the activity of anti-tuberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of compound kill kinetics against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Efficacy of Antitubercular Agent-32
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1][2] The lengthy treatment duration for drug-susceptible TB and the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitate the urgent development of new, potent antitubercular agents.[1][3] Antitubercular agent-32 is a novel synthetic compound identified through high-throughput screening. This document provides a detailed set of standardized protocols for the initial in vitro evaluation of this compound's efficacy, focusing on its direct antimycobacterial activity, its ability to eliminate intracellular bacteria, and its safety profile against mammalian cells.
Assumed Mechanism of Action for Agent-32
For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase). DprE1 is a critical enzyme in the biosynthesis of the mycobacterial cell wall component, arabinogalactan.[4][5] Inhibition of this enzyme disrupts the integrity of the cell wall, leading to bacterial death.[4][6] This novel mechanism makes it a promising candidate against drug-resistant Mtb strains.[2][3]
Overall Experimental Workflow
The in vitro evaluation of this compound follows a three-stage workflow designed to assess its potency, intracellular activity, and safety. This tiered approach ensures that only the most promising candidates with both high efficacy and low toxicity are advanced for further preclinical development.
Caption: Overall workflow for in vitro evaluation of Agent-32.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol details the use of the Microplate Alamar Blue Assay (MABA), a colorimetric method to determine the MIC of Agent-32 against Mtb.[7][8] The assay relies on the reduction of the blue indicator dye, resazurin, to the pink, fluorescent resorufin by metabolically active cells.[9]
MABA Principle Visualization
Caption: Principle of the Microplate Alamar Blue Assay (MABA).
Materials and Reagents
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase)
-
This compound stock solution (in DMSO)
-
Isoniazid or Rifampicin (positive control)
-
DMSO (negative control)
-
Sterile 96-well flat-bottom plates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Tween 80 (10% v/v)
Protocol
-
Preparation of Inoculum: Culture Mtb H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ ~0.6-0.8). Adjust the culture to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth to achieve the final inoculum.
-
Plate Setup:
-
Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of Agent-32 stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Prepare separate rows for positive (Isoniazid) and negative (DMSO) controls in the same manner.
-
Reserve wells for a sterility control (media only) and a growth control (media + inoculum, no drug).
-
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to all wells except the sterility control, bringing the final volume to 200 µL.
-
Incubation: Seal the plate with paraffin film and incubate at 37°C for 7 days.[10]
-
Addition of Indicator: After incubation, add 30 µL of the resazurin/Tween 80 mixture to each well.[11]
-
Final Incubation and Reading: Re-incubate the plate at 37°C for 24-48 hours. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[11]
Protocol: Intracellular Activity in Macrophage Model
Mtb is an intracellular pathogen that primarily resides within host macrophages.[12] This assay evaluates the ability of Agent-32 to kill Mtb within a macrophage, a critical indicator of potential in vivo efficacy.[13][14]
Macrophage Infection Workflow
Caption: Workflow for the intracellular Mtb killing assay.
Materials and Reagents
-
THP-1 human monocytic cell line or RAW264.7 murine macrophage line.[15][16]
-
RPMI-1640 medium supplemented with 10% FBS and L-glutamine.
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
M. tuberculosis H37Rv.
-
Agent-32, positive and negative controls.
-
Sterile water or 0.1% Saponin for cell lysis.
-
Middlebrook 7H11 agar plates supplemented with OADC.
Protocol
-
Cell Culture and Differentiation:
-
Seed THP-1 cells into a 96-well plate at a density of 5x10⁴ cells/well.
-
Add PMA (100 ng/mL) and incubate for 48-72 hours to differentiate monocytes into adherent macrophages. Wash with fresh media before infection.
-
-
Macrophage Infection:
-
Prepare an Mtb H37Rv suspension and infect the macrophage monolayer at a multiplicity of infection (MOI) of 10:1 (bacteria:macrophage).
-
Incubate for 4 hours at 37°C to allow phagocytosis.[15]
-
-
Drug Treatment:
-
Gently wash the cells three times with warm PBS to remove extracellular bacteria.
-
Add fresh media containing 2-fold serial dilutions of Agent-32. Include positive (Rifampicin) and negative (DMSO) controls.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Quantification of Intracellular Bacteria:
-
Aspirate the media and lyse the macrophages by adding 100 µL of sterile 0.1% saponin for 10 minutes.
-
Serially dilute the lysate in PBS and plate 100 µL of each dilution onto 7H11 agar plates.
-
Incubate the agar plates at 37°C for 3-4 weeks and count the colonies to determine the CFU/mL.
-
-
Data Analysis: Compare the CFU counts from Agent-32-treated wells to the untreated control wells to determine the percentage reduction in intracellular bacterial viability.
Protocol: Cytotoxicity Assay
This assay determines the concentration of Agent-32 that is toxic to mammalian cells (CC₅₀), which is essential for evaluating the compound's therapeutic window. The resazurin reduction assay is used here for its sensitivity and simplicity.[17]
Materials and Reagents
-
HepG2 (human liver carcinoma) or Vero (monkey kidney epithelial) cell line.
-
DMEM or appropriate cell culture medium with 10% FBS.
-
Agent-32, positive control (e.g., Doxorubicin), and negative control (DMSO).
-
Resazurin sodium salt solution (0.15 mg/mL in PBS).
-
96-well clear-bottom black plates.
Protocol
-
Cell Seeding: Seed HepG2 or Vero cells into a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Compound Addition: Add serial dilutions of Agent-32 to the wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
Measurement: Measure the fluorescence using a microplate reader with an excitation of 560 nm and an emission of 590 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.
Data Presentation and Selectivity Index Calculation
The ultimate goal of this initial screening is to identify compounds that are highly potent against Mtb but have low toxicity to host cells. This is quantified by the Selectivity Index (SI).
Selectivity Index (SI)
The SI is a critical parameter for prioritizing drug candidates and is calculated as the ratio of cytotoxicity to antimicrobial activity.[18][19]
SI = CC₅₀ / MIC
A higher SI value indicates greater selectivity of the compound for the bacteria over host cells, suggesting a wider therapeutic window.[19][20] Generally, an SI > 10 is considered promising for further development.
Hypothetical Data Summary
The results from the assays should be compiled into a clear, summary table for easy comparison and decision-making.
| Compound | MIC (µg/mL) vs Mtb H37Rv | Intracellular Activity (% Reduction at 8x MIC) | CC₅₀ (µg/mL) on HepG2 cells | Selectivity Index (SI = CC₅₀/MIC) |
| Agent-32 | 0.25 | 99.2% | >50 | >200 |
| Isoniazid (Control) | 0.06 | 99.5% | >100 | >1667 |
| Rifampicin (Control) | 0.125 | 99.9% | 85 | 680 |
Hypothetical Signaling Pathway: DprE1 Inhibition
This diagram illustrates the proposed mechanism of action for Agent-32. By inhibiting the DprE1 enzyme, it blocks the epimerization of DPR to DPA, a crucial precursor for arabinan synthesis. This ultimately disrupts the formation of the essential arabinogalactan-peptidoglycan complex in the Mtb cell wall.[5][6][21]
Caption: Proposed mechanism of action for Agent-32 via DprE1 inhibition.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. New anti-tuberculosis drugs with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Anti-Tuberculosis Drugs with Novel Mechanisms of Action - ProQuest [proquest.com]
- 4. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 9. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
- 11. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 16. Intracellular Accumulation of Novel and Clinically Used TB Drugs Potentiates Intracellular Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Antitubercular Agent-32 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for incorporating Antitubercular Agent-32, a novel investigational compound, into drug combination studies for the treatment of tuberculosis (TB). The protocols detailed below are based on established methodologies for evaluating drug synergy and efficacy against Mycobacterium tuberculosis. For the purpose of these notes, the characteristics of this compound are modeled after SQ109, a diamine antibiotic known to target the cell wall of M. tuberculosis.[1]
Introduction to this compound
This compound is a novel synthetic molecule with potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Its primary mechanism of action is the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][2][3] This disruption of the cell wall integrity makes this compound a promising candidate for combination therapy, as it may potentiate the effects of other anti-TB drugs that act on different cellular targets.
Rationale for Combination Studies: The current standard of care for TB involves a multi-drug regimen to prevent the emergence of drug resistance and to effectively eliminate persistent mycobacterial populations.[4][5] Combining this compound with existing first- and second-line TB drugs could lead to:
-
Synergistic or additive effects: Achieving a greater therapeutic effect than the sum of the individual drugs.
-
Shortened treatment duration: More rapid clearance of bacteria could reduce the lengthy treatment course.[4]
-
Overcoming drug resistance: New mechanisms of action may be effective against strains resistant to current drugs.[6][7]
-
Reduced drug dosages: Potentiation may allow for lower doses of individual drugs, potentially reducing toxicity.
Potential Signaling Pathways and Drug Targets
This compound's primary target is the biosynthesis of mycolic acids, which are essential for the structural integrity of the mycobacterial cell wall. This pathway involves a series of enzymatic steps, including those targeted by other anti-TB drugs like isoniazid. By inhibiting a different step in this pathway, this compound can act synergistically with drugs like isoniazid. Furthermore, weakening the cell wall can enhance the penetration and efficacy of drugs that target intracellular processes, such as rifampin (inhibits RNA polymerase) or fluoroquinolones (inhibit DNA gyrase).[6][8][9]
Experimental Protocols
Protocol 1: In Vitro Synergy Testing using the Checkerboard Assay
The checkerboard assay is a common method to assess the interaction between two antimicrobial agents.[10][11][12]
Objective: To determine if this compound acts synergistically, additively, indifferently, or antagonistically with other anti-TB drugs.
Materials:
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microtiter plates
-
This compound and partner drug(s)
-
Resazurin sodium salt solution (for viability assessment)[11]
Methodology:
-
Prepare Bacterial Inoculum: Culture M. tuberculosis to mid-log phase and adjust the turbidity to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Drug Dilutions: Prepare serial dilutions of this compound and the partner drug.
-
Plate Setup:
-
Add a fixed volume of supplemented 7H9 broth to all wells of a 96-well plate.
-
Create a two-dimensional concentration gradient:
-
Along the x-axis (columns), add increasing concentrations of the partner drug.
-
Along the y-axis (rows), add increasing concentrations of this compound.
-
-
Include a row and column with no drug as growth controls.
-
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Seal the plates and incubate at 37°C for 7-10 days.
-
Readout: Add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents this color change.[13]
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination well that shows no growth:
-
FICI = FIC of Drug A + FIC of Drug B
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Data Presentation:
Table 1: MICs of Individual and Combined Agents against M. tuberculosis H37Rv
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |
|---|---|---|
| This compound | 0.5 | 0.125 |
| Isoniazid | 0.1 | 0.025 |
Table 2: FICI Calculation and Interpretation
| Drug Combination | FICI | Interpretation |
|---|
| this compound + Isoniazid | 0.5 | Synergy |
Protocol 2: Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of drug combinations over time.[14][15][16][17]
Objective: To assess the rate of bacterial killing by this compound in combination with other drugs.
Methodology:
-
Prepare a mid-log phase culture of M. tuberculosis.
-
Inoculate flasks containing supplemented 7H9 broth with the bacterial suspension.
-
Add drugs at fixed concentrations (e.g., 1x or 2x MIC), both individually and in combination. Include a drug-free control.
-
Incubate flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 7, and 10 days), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate on Middlebrook 7H11 agar.
-
Incubate plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).
-
Plot log10 CFU/mL versus time for each condition.
Interpretation:
-
Bactericidal activity: ≥ 3-log10 decrease in CFU/mL compared to the initial inoculum.
-
Bacteriostatic activity: < 3-log10 decrease in CFU/mL.
-
Synergy: ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
Data Presentation:
Table 3: Time-Kill Kinetics of this compound Combinations (log10 CFU/mL)
| Time (days) | Control | Agent-32 (1x MIC) | Isoniazid (1x MIC) | Agent-32 + Isoniazid |
|---|---|---|---|---|
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 2 | 6.2 | 4.5 | 4.3 | 3.1 |
| 4 | 7.5 | 3.8 | 3.5 | 1.9 |
| 7 | 8.1 | 3.1 | 2.8 | <1.0 |
Protocol 3: In Vivo Efficacy in a Mouse Model of Tuberculosis
Mouse models are crucial for evaluating the in vivo efficacy of new drug regimens.[18][19][20][21]
Objective: To determine the efficacy of this compound in combination with other drugs in reducing the bacterial load in the lungs and spleens of infected mice.
Methodology:
-
Infection: Infect BALB/c mice via a low-dose aerosol route with M. tuberculosis H37Rv to establish a pulmonary infection.[20]
-
Treatment Initiation: After 2-4 weeks post-infection (to allow for the establishment of a chronic infection), randomize mice into treatment groups.
-
Treatment Groups:
-
Vehicle control (untreated)
-
Standard of care (e.g., Rifampin + Isoniazid + Pyrazinamide)
-
This compound monotherapy
-
Partner drug monotherapy
-
This compound + Partner drug(s)
-
-
Drug Administration: Administer drugs orally by gavage, typically 5 days a week, for 4-8 weeks.[18]
-
Bacterial Load Assessment: At the end of the treatment period, euthanize mice and harvest lungs and spleens.
-
Homogenization and Plating: Homogenize the organs and plate serial dilutions onto 7H11 agar to determine the bacterial load (CFU).
-
Data Analysis: Compare the mean log10 CFU counts between the different treatment groups.
Data Presentation:
Table 4: Bacterial Load in Lungs of M. tuberculosis-Infected Mice after 4 Weeks of Treatment
| Treatment Group | Mean log10 CFU/Lung (± SD) |
|---|---|
| Vehicle Control | 8.2 ± 0.4 |
| Standard of Care (HRZ) | 4.1 ± 0.3 |
| This compound | 6.5 ± 0.5 |
| Isoniazid | 6.1 ± 0.4 |
| Agent-32 + Isoniazid | 4.5 ± 0.3 |
| Agent-32 + Isoniazid + Rifampin | 3.8 ± 0.2 |
Safety and Toxicology Considerations
Prior to and during in vivo studies, it is essential to conduct safety and toxicology assessments of this compound, both alone and in combination. This includes evaluating potential hepatotoxicity, nephrotoxicity, and other adverse effects commonly associated with anti-TB drugs.
Conclusion
This compound represents a promising new agent for the treatment of tuberculosis. The protocols outlined in these application notes provide a framework for the systematic evaluation of its potential in combination therapy. Rigorous in vitro and in vivo testing is critical to identify synergistic combinations that could lead to more effective and shorter treatment regimens for TB patients.
References
- 1. Drug Therapy of Experimental Tuberculosis (TB): Improved Outcome by Combining SQ109, a New Diamine Antibiotic, with Existing TB Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tubercular agents | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Advances in the design of combination therapies for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. biomedgrid.com [biomedgrid.com]
- 8. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Advances in Anti-Tubercular Agents: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. tsijournals.com [tsijournals.com]
- 11. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. The role of the time-kill kinetics assay as part of a preclinical modeling framework for assessing the activity of anti-tuberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Time-kill kinetics of anti-tuberculosis drugs, and emergence of resistance, in relation to metabolic activity of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Time-kill kinetics of anti-tuberculosis drugs, and emergence of resistance, in relation to metabolic activity of Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. journals.asm.org [journals.asm.org]
- 21. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for In Vivo Studies of Antitubercular Agent-32
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a significant global health threat, necessitating the development of novel therapeutics. This document provides a comprehensive guide for the in vivo evaluation of a novel investigational compound, Antitubercular agent-32. The protocols outlined below are designed to assess the efficacy, pharmacokinetics (PK), and preliminary safety profile of this compound in established animal models of TB.
Hypothetical Mechanism of Action of this compound
For the purpose of this protocol, we will hypothesize that this compound inhibits the synthesis of mycolic acids, a crucial component of the mycobacterial cell wall. This inhibition is proposed to occur through the targeting of InhA, an enoyl-acyl carrier protein reductase, a key enzyme in the mycolic acid biosynthesis pathway. Isoniazid, a first-line anti-TB drug, also targets this pathway after being activated by the catalase-peroxidase enzyme KatG.[1]
Efficacy Studies in a Murine Model of Chronic Tuberculosis
The mouse model is the most frequently utilized for initial compound characterization in TB drug development due to its cost-effectiveness and the availability of genetically defined strains.[2] This protocol describes a chronic infection model to evaluate the bactericidal activity of this compound.
Experimental Protocol
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Infection: Mice will be infected via aerosol with M. tuberculosis H37Rv to achieve a low-dose implantation of approximately 50-100 colony-forming units (CFU) in the lungs.
-
Treatment Initiation: Treatment will commence 4 weeks post-infection, allowing for the establishment of a chronic infection.
-
Treatment Groups (n=8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
This compound (Dose 1, e.g., 10 mg/kg)
-
This compound (Dose 2, e.g., 25 mg/kg)
-
This compound (Dose 3, e.g., 50 mg/kg)
-
Positive Control: Isoniazid (INH) at 25 mg/kg.[3]
-
-
Dosing: Oral gavage, once daily for 4 weeks.
-
Efficacy Endpoints:
-
Bacterial Load: At the end of the treatment period, mice will be euthanized, and lungs and spleens will be aseptically removed, homogenized, and plated on 7H11 agar to determine CFU counts.[3]
-
Body Weight: Monitored weekly as an indicator of drug toxicity and overall health.[3]
-
Histopathology: Lung tissues will be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, Ziehl-Neelsen) to assess inflammation and bacterial presence within granulomas.
-
Data Presentation
Table 1: Efficacy of this compound in a Murine Model of Chronic TB
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU in Lungs (± SD) | Mean Log10 CFU in Spleen (± SD) | Change in Body Weight (%) |
| Vehicle Control | - | 6.5 (± 0.4) | 4.2 (± 0.3) | -5.2 |
| This compound | 10 | 5.8 (± 0.5) | 3.9 (± 0.4) | +2.1 |
| This compound | 25 | 4.9 (± 0.3) | 3.1 (± 0.2) | +2.5 |
| This compound | 50 | 4.1 (± 0.4) | 2.5 (± 0.3) | +1.8 |
| Isoniazid (INH) | 25 | 4.3 (± 0.3) | 2.8 (± 0.2) | +3.0 |
Note: Data presented are hypothetical and for illustrative purposes.
Pharmacokinetic (PK) Study
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for dose optimization.[4][5]
Experimental Protocol
-
Animal Model: Healthy, uninfected female BALB/c mice, 6-8 weeks old.
-
Treatment Groups (n=3 per time point):
-
This compound (single oral dose, e.g., 25 mg/kg)
-
This compound (single intravenous dose, e.g., 5 mg/kg)
-
-
Sample Collection: Blood samples will be collected via tail vein or cardiac puncture at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Sample Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound will be quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: PK parameters will be calculated using non-compartmental analysis. Key parameters include Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life (t1/2), and bioavailability.[6]
Data Presentation
Table 2: Key Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral (25 mg/kg) | Intravenous (5 mg/kg) |
| Cmax (ng/mL) | 1250 | 2500 |
| Tmax (h) | 1.0 | 0.25 |
| AUC0-t (ng*h/mL) | 8500 | 4500 |
| t1/2 (h) | 6.5 | 6.2 |
| Bioavailability (%) | 42 | - |
Note: Data presented are hypothetical and for illustrative purposes.
Preliminary Toxicity Assessment
A preliminary assessment of toxicity is essential to identify potential safety concerns.
Experimental Protocol
-
Animal Model: Healthy, uninfected female BALB/c mice, 6-8 weeks old.
-
Treatment Groups (n=6 per group):
-
Vehicle Control
-
This compound (Therapeutic dose, e.g., 25 mg/kg)
-
This compound (High dose, e.g., 100 mg/kg)
-
-
Dosing: Oral gavage, once daily for 14 days.
-
Endpoints:
-
Clinical Observations: Daily monitoring for signs of toxicity (e.g., changes in behavior, appearance, mobility).
-
Body Weight: Measured daily.
-
Serum Chemistry and Hematology: At the end of the study, blood will be collected for analysis of liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and complete blood counts.
-
Gross Pathology: Major organs (liver, kidneys, spleen, lungs) will be examined for any visible abnormalities.
-
Data Presentation
Table 3: Preliminary Toxicity Profile of this compound (14-Day Study)
| Parameter | Vehicle Control | Agent-32 (25 mg/kg) | Agent-32 (100 mg/kg) |
| Clinical Signs | Normal | Normal | Mild lethargy (days 1-3) |
| Body Weight Change | +5% | +4.5% | +1% |
| ALT (U/L) | 35 ± 5 | 40 ± 7 | 65 ± 12 |
| AST (U/L) | 50 ± 8 | 55 ± 10 | 80 ± 15 |
| Creatinine (mg/dL) | 0.4 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.1 |
| WBC (x10^3/µL) | 8.5 ± 1.2 | 8.2 ± 1.5 | 7.9 ± 1.3 |
Note: Data are mean ± SD. *Indicates statistical significance (p<0.05) compared to vehicle control. Data are hypothetical.
References
- 1. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Understanding pharmacokinetics to improve tuberculosis treatment outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular agent-32
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health. The development of novel antitubercular agents is critical to combat this challenge. A fundamental step in the preclinical evaluation of any new potential drug, such as Antitubercular agent-32, is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This value is a crucial quantitative measure of the agent's in vitro potency and is instrumental in guiding further drug development, including mechanism of action studies, preclinical model testing, and establishing effective therapeutic dosages.
This document provides detailed protocols for determining the MIC of a novel compound, designated here as "this compound," against M. tuberculosis. The primary method described is the Broth Microdilution Method using Middlebrook 7H9 broth, which is considered a reference method by bodies such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2] Additionally, a protocol for the Resazurin Microtiter Assay (REMA) is included as a rapid, simple, and cost-effective colorimetric alternative suitable for higher throughput screening.[3][4][5]
Core Method: Broth Microdilution (BMD) Assay
The BMD method is a standardized technique for determining the MIC of an antimicrobial agent in a liquid medium.[2] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a 96-well microtiter plate.
Experimental Protocol: Broth Microdilution
1.1.1. Materials and Reagents
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294 as a quality control strain)
-
Middlebrook 7H9 Broth Base
-
Glycerol
-
Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment (e.g., BBL™ MGIT™ OADC Enrichment)
-
Sterile distilled water
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO) (for dissolving water-insoluble compounds)
-
Sterile 96-well, U-bottom microtiter plates with lids
-
Sterile glass beads (3-5 mm diameter)
-
Sterile 15 mL and 50 mL conical tubes
-
McFarland 1.0 turbidity standard
-
Pipettes and sterile filter tips
-
Biosafety cabinet (BSC) Class II or higher
-
Incubator at 37°C
-
Plate sealer or plastic bags
1.1.2. Media Preparation (Middlebrook 7H9-OADC Broth)
-
Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Typically, this involves dissolving the powder in distilled water containing glycerol.
-
Sterilize the broth by autoclaving.
-
Allow the broth to cool to 45-50°C in a water bath.
-
Aseptically add 10% (v/v) OADC enrichment to the cooled broth. This complete medium is referred to as 7H9-S.
-
Store the prepared medium at 4°C for up to 4 weeks.
1.1.3. Inoculum Preparation
-
Culture M. tuberculosis on a suitable solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11 agar) until sufficient growth is observed (typically 3-4 weeks).
-
Aseptically transfer a few colonies into a sterile tube containing 5 mL of 7H9-S broth and several sterile glass beads.
-
Vortex vigorously for 1-2 minutes to break up clumps and create a homogenous suspension.
-
Allow the suspension to stand for 30 minutes to allow large particles to settle.
-
Carefully transfer the supernatant (bacterial suspension) to a new sterile tube.
-
Adjust the turbidity of the bacterial suspension with 7H9-S broth to match a McFarland 1.0 standard. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.
-
Prepare the final inoculum by diluting the adjusted suspension 1:20 in 7H9-S broth.[6] This will result in a final concentration in the wells of approximately 5 x 10⁵ CFU/mL.
1.1.4. Preparation of this compound Dilutions
-
Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in a suitable solvent (e.g., sterile water or DMSO).
-
In a 96-well microtiter plate, add 100 µL of 7H9-S broth to all wells from columns 1 to 11.
-
Add 200 µL of the starting concentration of this compound (prepared from the stock solution) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this serial dilution process from column 2 to column 10. Discard 100 µL from column 10 after mixing.
-
Column 11 will serve as the growth control (no drug).
-
Column 12 will serve as the sterility control (no bacteria). Add 100 µL of 7H9-S broth to these wells.
1.1.5. Inoculation and Incubation
-
Add 100 µL of the final bacterial inoculum (prepared in step 1.1.3) to all wells from columns 1 to 11. Do not add bacteria to column 12.
-
The final volume in each well (except column 12) will be 200 µL. This step dilutes the drug concentration by a factor of two, which must be accounted for when determining the final MIC.
-
To prevent evaporation, add 100-200 µL of sterile water to the perimeter wells of the plate.[3][6]
-
Cover the plate with a lid, seal it in a plastic bag, and incubate at 37°C.[6]
-
Incubate for 7-14 days. The exact duration depends on the growth rate of the strain. Results should be read when visible growth (turbidity or a cell pellet) is evident in the growth control well (column 11).
1.1.6. Reading and Interpreting Results
-
Visually inspect the plate using an inverted mirror.
-
The sterility control (column 12) should show no growth.
-
The growth control (column 11) should show distinct turbidity or a bacterial pellet at the bottom of the U-shaped well.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.[4][7]
Alternative Method: Resazurin Microtiter Assay (REMA)
REMA is a colorimetric assay that uses the redox indicator resazurin. Viable, metabolically active mycobacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. This color change provides a clear visual endpoint for determining the MIC.[3][4]
Experimental Protocol: REMA
2.1.1. Additional Materials
-
Resazurin sodium salt powder
-
Sterile, flat-bottom 96-well plates
2.1.2. Reagent Preparation (Resazurin Solution)
-
Prepare a 0.01% (w/v) solution of resazurin sodium salt in sterile distilled water.[4]
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the solution protected from light at 4°C for up to 1 week.[4]
2.1.3. Assay Procedure
-
Follow steps 1.1.1 to 1.1.5 for media preparation, inoculum preparation, drug dilutions (in a flat-bottom plate), and inoculation.
-
Incubate the plate at 37°C for 7 days.[4]
-
After 7 days, add 30 µL of the resazurin solution to each well.[3][6]
-
Re-incubate the plate at 37°C for an additional 18-24 hours.
2.1.4. Reading and Interpreting Results
-
Observe the color change in the wells.
-
A color change from blue to pink indicates bacterial growth.[3][4]
-
The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[3][4]
Data Presentation and Quality Control
Quantitative data should be organized for clarity and comparison.
Table 1: Example MIC Test Plate Setup for this compound
| Plate Column | Drug Conc. (µg/mL) | Inoculum | Purpose | Expected Result |
| 1 | 64 | Yes | Test | No Growth (if MIC ≤ 64) |
| 2 | 32 | Yes | Test | No Growth (if MIC ≤ 32) |
| 3 | 16 | Yes | Test | No Growth (if MIC ≤ 16) |
| 4 | 8 | Yes | Test | No Growth (if MIC ≤ 8) |
| 5 | 4 | Yes | Test | Growth (if MIC > 4) |
| 6 | 2 | Yes | Test | Growth (if MIC > 2) |
| 7 | 1 | Yes | Test | Growth (if MIC > 1) |
| 8 | 0.5 | Yes | Test | Growth (if MIC > 0.5) |
| 9 | 0.25 | Yes | Test | Growth (if MIC > 0.25) |
| 10 | 0.125 | Yes | Test | Growth (if MIC > 0.125) |
| 11 | 0 | Yes | Growth Control | Robust Growth |
| 12 | 0 | No | Sterility Control | No Growth |
Note: The concentration range should be adjusted based on the expected potency of the agent.
Table 2: Quality Control Parameters
| QC Strain | Parameter | Acceptable Range (Example) | Reference |
| M. tuberculosis H37Rv (ATCC 27294) | Isoniazid MIC | 0.03 - 0.12 mg/L | [2] |
| M. tuberculosis H37Rv (ATCC 27294) | Levofloxacin MIC | 0.12 - 0.5 mg/L | [2] |
| M. tuberculosis H37Rv (ATCC 27294) | Amikacin MIC | 0.25 - 1 mg/L | [2] |
Note: The MIC of standard antitubercular drugs should be determined in parallel with the test agent to ensure the validity of the assay.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for MIC determination by Broth Microdilution.
MIC Interpretation Logic
Caption: Logic for classifying strains based on MIC breakpoints.
References
- 1. prezi.com [prezi.com]
- 2. researchgate.net [researchgate.net]
- 3. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Minimum inhibitory concentration [bio-protocol.org]
Application Note: Cell-Based Assays for Evaluating the Cytotoxicity of Antitubercular Agent-32
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery and development of novel antitubercular agents. A critical step in this process is the early assessment of a compound's toxicity to mammalian cells to ensure a favorable therapeutic window. This application note provides detailed protocols for a panel of cell-based assays to evaluate the cytotoxicity of a novel hypothetical compound, Antitubercular agent-32. Hepatotoxicity is a common adverse effect of many antitubercular drugs; therefore, the human liver carcinoma cell line, HepG2, is used as a relevant in vitro model.[1][2][3][4] The described assays measure distinct cytotoxicity endpoints: metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-Glo® 3/7 assay).
MTT Assay: Assessment of Metabolic Activity
Principle
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method for assessing cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is proportional to the number of metabolically active cells.[7]
Experimental Protocol
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Isoniazid (positive control)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Isoniazid in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the overnight culture medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently on an orbital shaker for 15 minutes.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7][8]
LDH Assay: Assessment of Membrane Integrity
Principle
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9][10][11] The LDH cytotoxicity assay is a colorimetric method that measures the amount of LDH released, which is proportional to the extent of cell lysis.[9][12][13] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product.[10][13]
Experimental Protocol
Materials:
-
HepG2 cells and culture reagents
-
This compound and Isoniazid
-
Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye solution)
-
Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.
-
Prepare Controls:
-
Maximum LDH Release: Add 10 µL of lysis buffer to control wells 30-45 minutes before the assay endpoint.
-
Spontaneous LDH Release: Use untreated cells.
-
Background Control: Use medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.[9]
-
Data Acquisition: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.[9][13]
Caspase-Glo® 3/7 Assay: Assessment of Apoptosis
Principle
Caspases 3 and 7 are key effector caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay is a luminescent, homogeneous method to measure their activity.[14][15] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7 to release aminoluciferin, a substrate for luciferase.[16] The resulting luminescent signal is proportional to the amount of caspase activity and, therefore, to the level of apoptosis.[14]
Experimental Protocol
Materials:
-
HepG2 cells and culture reagents
-
This compound and Isoniazid
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
White-walled, opaque 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described in the MTT protocol (steps 1-4).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[14]
-
Assay Execution:
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[14]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.[15]
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC₅₀) for the MTT assay and the half-maximal effective concentration (EC₅₀) for LDH and Caspase assays should be calculated using non-linear regression analysis.
Table 1: Cytotoxicity of this compound on HepG2 Cells (48h Treatment)
| Assay Type | Parameter | This compound | Isoniazid (Control) |
| MTT Assay | IC₅₀ (µM) | 15.2 ± 1.8 | > 1000 |
| LDH Assay | EC₅₀ (µM) | 25.8 ± 2.5 | > 1000 |
| Caspase-Glo® 3/7 | EC₅₀ (µM) | 18.5 ± 2.1 | > 1000 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
Mechanism of Cytotoxicity
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 3. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bnonews.com [bnonews.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ulab360.com [ulab360.com]
- 15. promega.com [promega.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
Application Notes and Protocols for Antitubercular Agent-32 (ATA-32) in MDR-TB Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug-resistant tuberculosis (MDR-TB), defined as tuberculosis resistant to at least isoniazid and rifampicin, poses a significant global health threat. The development of novel antitubercular agents with unique mechanisms of action is critical to combatting the spread of drug-resistant strains of Mycobacterium tuberculosis (M.tb). Antitubercular Agent-32 (ATA-32) is a novel investigational compound demonstrating potent bactericidal activity against both drug-susceptible and multidrug-resistant clinical isolates of M.tb. These application notes provide detailed protocols for the in vitro and in vivo evaluation of ATA-32, along with representative data and a hypothesized mechanism of action to guide further research and development.
Data Presentation
The following tables summarize the key quantitative data for ATA-32, providing a clear comparison of its activity against various M.tb strains and its selectivity.
Table 1: In Vitro Activity of ATA-32 against M.tb Strains
| M.tb Strain | Resistance Profile | ATA-32 MIC (µg/mL) | Isoniazid MIC (µg/mL) | Rifampicin MIC (µg/mL) |
| H37Rv | Drug-Susceptible | 0.06 | 0.05 | 0.1 |
| Clinical Isolate 1 | MDR | 0.12 | > 1.0 | > 4.0 |
| Clinical Isolate 2 | MDR | 0.09 | > 1.0 | > 4.0 |
| Clinical Isolate 3 | XDR | 0.25 | > 1.0 | > 4.0 |
MIC: Minimum Inhibitory Concentration
Table 2: Cytotoxicity and Selectivity Index of ATA-32
| Cell Line | Cell Type | ATA-32 CC50 (µM) | Selectivity Index (SI = CC50 / MIC) |
| A549 | Human Lung Epithelial | > 100 | > 1667 (vs. H37Rv) |
| HepG2 | Human Hepatocyte | > 100 | > 1667 (vs. H37Rv) |
| Vero | Monkey Kidney Epithelial | > 100 | > 1667 (vs. H37Rv) |
CC50: 50% Cytotoxic Concentration
Table 3: In Vivo Efficacy of ATA-32 in a Murine MDR-TB Model
| Treatment Group | Dosage (mg/kg) | Mean Lung CFU log10 (Day 28) | Mean Spleen CFU log10 (Day 28) |
| Vehicle Control | - | 8.5 | 6.2 |
| Isoniazid | 25 | 8.2 | 6.0 |
| ATA-32 | 25 | 5.1 | 3.8 |
| ATA-32 | 50 | 4.3 | 2.9 |
CFU: Colony Forming Units
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination against M.tb
This protocol outlines the determination of the MIC of ATA-32 against various M.tb strains using the microplate Alamar Blue assay (MABA).
Materials:
-
M.tb strains (e.g., H37Rv, MDR clinical isolates)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
ATA-32 stock solution (in DMSO)
-
Isoniazid and Rifampicin stock solutions (for control)
-
Alamar Blue reagent
-
Resazurin solution
-
Sterile 96-well microplates
-
Incubator (37°C)
Procedure:
-
Bacterial Culture Preparation: Grow M.tb strains in supplemented Middlebrook 7H9 broth at 37°C to an optical density at 600 nm (OD600) of 0.4-0.6.
-
Drug Dilution: Prepare serial two-fold dilutions of ATA-32 and control drugs in a 96-well plate using the supplemented 7H9 broth. The final concentrations should typically range from 0.015 to 64 µg/mL. Include a drug-free control well.
-
Inoculation: Dilute the M.tb culture to a final concentration of approximately 1 x 10^5 CFU/mL and add 100 µL to each well of the 96-well plate containing the drug dilutions.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxicity of ATA-32 against mammalian cell lines.
Materials:
-
Mammalian cell lines (e.g., A549, HepG2, Vero)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
ATA-32 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of ATA-32 in culture medium and add to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 is determined by plotting the percentage of viability against the drug concentration.
In Vivo Efficacy in a Murine MDR-TB Model
This protocol evaluates the in vivo efficacy of ATA-32 in a mouse model of MDR-TB.[1][2]
Materials:
-
6- to 8-week-old female BALB/c mice
-
MDR M.tb clinical isolate
-
Aerosol exposure chamber
-
ATA-32 formulation for oral gavage
-
Isoniazid formulation for oral gavage
-
Middlebrook 7H11 agar plates
-
Homogenizer
Procedure:
-
Infection: Infect mice with a low-dose aerosol of the MDR M.tb strain to deliver approximately 100-200 bacilli to the lungs.
-
Treatment Initiation: Begin treatment 14 days post-infection. Administer ATA-32 (e.g., 25 and 50 mg/kg) and Isoniazid (25 mg/kg as a control) orally, once daily, for 28 days. A vehicle control group should also be included.
-
Monitoring: Monitor the weight and health of the mice throughout the experiment.
-
Bacterial Load Determination: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleens, and homogenize the tissues in saline.
-
CFU Enumeration: Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks.
-
Data Analysis: Count the number of colonies to determine the CFU per organ. The efficacy of the treatment is measured by the reduction in the log10 CFU compared to the vehicle control group.
Mandatory Visualizations
Hypothesized Signaling Pathway of ATA-32
The following diagram illustrates a hypothesized mechanism of action for ATA-32, where it is proposed to inhibit a key enzyme in the mycolic acid biosynthesis pathway, a critical component of the mycobacterial cell wall.
Caption: Hypothesized mechanism of ATA-32 inhibiting mycolic acid biosynthesis.
Experimental Workflow for In Vitro Evaluation of ATA-32
This diagram outlines the workflow for the initial in vitro screening and characterization of ATA-32.
Caption: Workflow for the in vitro assessment of ATA-32.
Logical Relationship for MDR-TB Treatment Development
This diagram illustrates the logical progression from identifying a lead compound to its potential use in treating MDR-TB.
Caption: Logical progression for developing a new MDR-TB drug.
References
Application Notes and Protocols for Assessing the Metabolic Stability of Antitubercular Agent-32
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the metabolic stability of a novel drug candidate, "Antitubercular agent-32." Understanding the metabolic stability of a potential drug is a critical step in the early stages of drug discovery and development.[1][2] It provides essential information on the compound's susceptibility to biotransformation, which influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][3]
The liver is the primary site of drug metabolism, where drugs undergo Phase I and Phase II metabolic reactions to facilitate their elimination from the body.[4] Therefore, in vitro assays using liver-derived systems are fundamental for predicting a drug's metabolic fate in vivo.[3][5] This document outlines two primary assays for evaluating the metabolic stability of this compound: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Key Concepts in Metabolic Stability Assessment
-
Metabolic Stability: The susceptibility of a compound to be broken down by metabolic enzymes.[6]
-
Intrinsic Clearance (Clint): A measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow.[1]
-
Half-life (t½): The time required for the concentration of a compound to decrease by half.[1]
-
Phase I Metabolism: Reactions that introduce or expose functional groups (e.g., oxidation, reduction, hydrolysis), often mediated by Cytochrome P450 (CYP) enzymes.[6]
-
Phase II Metabolism: Conjugation reactions where an endogenous molecule is added to the drug or its Phase I metabolite to increase water solubility and facilitate excretion.[6]
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions of liver cells that are rich in Phase I metabolic enzymes, particularly CYPs.[6] This assay is a widely used, high-throughput method to assess the intrinsic clearance of a compound and predict its in vivo hepatic clearance.[3][7] For antitubercular agents, mouse liver microsomes (MLM) are often used in initial screening due to the relevance of mouse models in tuberculosis research.[8]
Experimental Protocol: Liver Microsomal Stability
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound in liver microsomes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, mouse, or other relevant species)[7]
-
Phosphate buffer (100 mM, pH 7.4)[9]
-
Magnesium chloride (MgCl₂)[9]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[7]
-
Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample processing[9]
-
96-well incubation plates and collection plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of this compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).[7]
-
Thaw the liver microsomes on ice and dilute them in cold phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[7]
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension.
-
Add the working solution of this compound to initiate the pre-incubation at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing cold acetonitrile with an internal standard to stop the reaction.[7][12]
-
-
Sample Processing:
-
Centrifuge the collection plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
Data Presentation: Liver Microsomal Stability of this compound
| Parameter | This compound | Positive Control 1 (e.g., Midazolam) | Positive Control 2 (e.g., Verapamil) |
| Half-life (t½, min) | [Insert Value] | [Insert Value] | [Insert Value] |
| Intrinsic Clearance (Clint, µL/min/mg protein) | [Insert Value] | [Insert Value] | [Insert Value] |
Workflow for Microsomal Stability Assay
Caption: Workflow for the liver microsomal stability assay.
Hepatocyte Stability Assay
Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[15][16] This assay provides a more comprehensive assessment of metabolic stability as it accounts for cellular uptake and the contribution of both phases of metabolism.[15][17]
Experimental Protocol: Hepatocyte Stability
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound in a suspension of cryopreserved hepatocytes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cryopreserved hepatocytes (human, mouse, or other relevant species)[18]
-
Hepatocyte incubation medium (e.g., Williams' Medium E)[5]
-
Positive control compounds (e.g., Verapamil for Phase I, Umbelliferone for Phase II)[15]
-
Acetonitrile (ACN) with an internal standard (IS)
-
12- or 24-well plates
-
Orbital shaker in a 37°C incubator[5]
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium.
-
Determine cell viability and density. Adjust the cell density to the desired concentration (e.g., 0.5 x 10⁶ viable cells/mL).[5]
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a plate.
-
Add the working solution of this compound to each well to achieve the final desired concentration (e.g., 1 µM).[18]
-
Place the plate on an orbital shaker in a 37°C incubator.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots and terminate the reaction by adding them to cold acetonitrile with an internal standard.[5]
-
-
Sample Processing:
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining concentration of this compound in each sample.[15]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½): t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint): Clint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of cells) [5]
Data Presentation: Hepatocyte Stability of this compound
| Parameter | This compound | Positive Control (Phase I) | Positive Control (Phase II) |
| Half-life (t½, min) | [Insert Value] | [Insert Value] | [Insert Value] |
| Intrinsic Clearance (Clint, µL/min/10⁶ cells) | [Insert Value] | [Insert Value] | [Insert Value] |
Signaling Pathway of Drug Metabolism in Hepatocytes
Caption: General drug metabolism pathway in hepatocytes.
Conclusion
The described assays are fundamental for characterizing the metabolic stability of this compound. The data generated from these studies will enable researchers to rank compounds based on their metabolic liabilities, guide structural modifications to improve stability, and provide critical parameters for predicting in vivo pharmacokinetic properties.[1][4] Early assessment of metabolic stability is crucial for the successful development of new and effective antitubercular therapies.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. mercell.com [mercell.com]
- 8. Addressing the Metabolic Stability of Antituberculars through Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 12. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 16. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 17. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Application Notes and Protocols for High-Throughput Screening of Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for high-throughput screening (HTS) of novel antitubercular agents. The methodologies outlined below cover whole-cell phenotypic and target-based screening approaches, offering a comprehensive guide for identifying and characterizing potential new drugs against Mycobacterium tuberculosis.
Introduction to HTS for Antitubercular Drug Discovery
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new therapeutic agents with novel mechanisms of action. High-throughput screening (HTS) is a critical component of the early-stage drug discovery pipeline, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds with antimycobacterial activity. These hits can then be optimized through medicinal chemistry to generate lead compounds for further preclinical and clinical development.
This guide details two primary HTS strategies:
-
Whole-Cell Phenotypic Screening: This approach directly assesses the ability of compounds to inhibit the growth of Mtb. It is agnostic to the compound's mechanism of action, which can lead to the discovery of inhibitors of novel cellular pathways.
-
Target-Based Screening: This strategy focuses on identifying compounds that inhibit the activity of a specific, essential Mtb enzyme or protein. This approach is hypothesis-driven and can provide immediate insight into the mechanism of action.
Quantitative Data from Antitubercular HTS Campaigns
The following tables summarize key quantitative data from various HTS campaigns for antitubercular agents, providing a comparative overview of assay performance and hit rates.
| Assay Type | Library Size | Compound Conc. | Z'-factor | Hit Rate (%) | Reference |
| Microplate Alamar Blue Assay (MABA) | 100,997 | 10 µg/mL | > 0.7 (avg. 0.85) | 1.77% (initial) | [1] |
| Fluorescence Reporter (DsRed/mCherry) | 1,105 | 7 µg/mL | ≥ 0.7 | Not specified | [2] |
| Target-Based (LepB) Whole-Cell | 72,000 | 20 µM | 0.76 - 0.87 | 0.26% | [3] |
| Target-Based (Mycothione Reductase) | ~130,000 | 20 µM | > 0.6 | 0.014% (confirmed hits) | [4][5] |
| Intracellular (hiPSC-Macs) | 200,000 | Not specified | > 0.3 | 0.11% (qualified hits) | [6] |
| Assay Type | Positive Control | Negative Control | Key Parameters |
| Microplate Alamar Blue Assay (MABA) | Amikacin / Ethambutol | DMSO | 384-well format, 7H12 broth |
| Fluorescence Reporter (DsRed/mCherry) | Rifampicin | DMSO | 384-well format, 5-day incubation |
| Target-Based (LepB) Whole-Cell | Not specified | DMSO | Compares wild-type vs. LepB underexpressing strain |
| Target-Based (Mycothione Reductase) | No inhibitor control | DMSO | Luminescence-coupled readout |
| Intracellular (hiPSC-Macs) | Not specified | DMSO | Luminescence-based Mtb reporter strain |
Experimental Protocols
Whole-Cell Phenotypic Screening: Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay that uses the redox indicator Alamar Blue (resazurin) to measure the metabolic activity of Mtb. Viable, metabolically active bacteria reduce the blue resazurin to the pink, fluorescent resorufin.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
96-well or 384-well clear-bottom microplates
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Positive control drug (e.g., rifampicin, isoniazid)
-
Alamar Blue reagent
-
Plate reader (absorbance at 570 nm and 600 nm, or fluorescence Ex/Em ~560/590 nm)
Protocol:
-
Bacterial Culture Preparation:
-
Grow Mtb H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the culture density with fresh medium to a final OD600 of approximately 0.01.
-
-
Compound Plating:
-
Dispense 100 µL of sterile deionized water to the outer perimeter wells of the microplate to minimize evaporation.
-
Serially dilute test compounds in the assay plate. For a single-point screen, add the compound to achieve the desired final concentration (e.g., 10 µg/mL).
-
Include wells for a positive control (e.g., rifampicin at a concentration known to inhibit growth) and a negative control (DMSO vehicle).
-
-
Inoculation:
-
Add 100 µL of the prepared Mtb culture to each well containing the test compounds and controls.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Seal the plates with a breathable membrane or in a humidified container.
-
Incubate the plates at 37°C for 5-7 days.
-
-
Assay Readout:
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Incubate for an additional 12-24 hours at 37°C.
-
A color change from blue to pink indicates bacterial growth.
-
Read the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of growth for each compound compared to the positive and negative controls.
-
Compounds showing significant inhibition (e.g., ≥90%) are considered hits.
-
Whole-Cell Phenotypic Screening: Luciferase Reporter Assay
This assay utilizes a recombinant Mtb strain expressing a luciferase gene. The amount of light produced is proportional to the number of viable bacteria.
Materials:
-
Recombinant Mycobacterium tuberculosis strain expressing luciferase
-
Appropriate growth medium (e.g., Middlebrook 7H9 with supplements)
-
White, opaque 96-well or 384-well microplates
-
Test compounds in DMSO
-
Positive control drug
-
Luciferin substrate
-
Luminometer
Protocol:
-
Bacterial Culture Preparation:
-
Grow the luciferase-expressing Mtb strain to mid-log phase.
-
Dilute the culture to the optimized density for the assay.
-
-
Compound Plating:
-
Dispense test compounds and controls into the wells of the white microplate.
-
-
Inoculation:
-
Add the diluted Mtb culture to each well.
-
-
Incubation:
-
Incubate the plates at 37°C for the optimized duration (typically 3-5 days).
-
-
Assay Readout:
-
Equilibrate the plates to room temperature.
-
Add the luciferin substrate to each well.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition based on the reduction in luminescence compared to controls.
-
Identify hit compounds based on a predefined inhibition threshold.
-
Target-Based Screening: Mycothione Reductase (Mtr) Inhibition Assay
This is a biochemical assay that identifies inhibitors of the essential Mtb enzyme mycothione reductase (Mtr), which is involved in protecting the bacterium from oxidative stress.[4][5]
Materials:
-
Purified recombinant Mtb mycothione reductase (Mtr)
-
NADPH
-
Mycothione disulfide (MSSM) - the substrate for Mtr
-
Assay buffer (e.g., HEPES buffer with salts and detergent)
-
Test compounds in DMSO
-
Luminescence-based NADPH detection reagent (e.g., NADP/H-Glo™)
-
384-well plates
-
Luminometer
Protocol:
-
Assay Preparation:
-
Prepare a reaction mixture containing Mtr enzyme, NADPH, and assay buffer.
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
-
Compound Addition:
-
Add test compounds and controls (DMSO) to the wells.
-
Incubate for a short period to allow for compound-enzyme interaction.
-
-
Initiate Reaction:
-
Add the substrate, mycothione disulfide (MSSM), to all wells to start the enzymatic reaction.
-
Incubate at room temperature for the optimized reaction time.
-
-
Assay Readout:
-
Stop the reaction and add the luminescence-based NADPH detection reagent. This reagent generates a light signal that is inversely proportional to the amount of NADPH consumed by Mtr.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
A high luminescence signal indicates low NADPH consumption and therefore, inhibition of Mtr.
-
Calculate the percent inhibition for each compound and identify hits.
-
Visualizations
Experimental Workflows and Signaling Pathways
Caption: A generalized workflow for a high-throughput screening campaign for antitubercular agents.
Caption: The mechanism of action of the frontline antitubercular drug, Isoniazid.
References
- 1. [Mechanisms of action of and resistance to rifampicin and isoniazid in Mycobacterium tuberculosis: new information on old friends] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoniazid, Rifampicin, Pyrazinamide and Ethambutol | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mechanisms of isoniazid and rifampicin-induced liver injury and the effects of natural medicinal ingredients: A review [frontiersin.org]
Troubleshooting & Optimization
Solubility issues with Antitubercular agent-32 in aqueous solutions
Disclaimer: "Antitubercular agent-32" is a fictional designation. The following troubleshooting guide is based on common solubility challenges encountered with poorly water-soluble antitubercular drugs and established pharmaceutical formulation strategies.
Troubleshooting Guide
This guide provides solutions to specific issues researchers may face when working with this compound in aqueous solutions.
Issue 1: The compound precipitates out of solution upon preparation of an aqueous stock.
Question: I am trying to prepare a 10 mM stock solution of this compound in water, but it immediately precipitates. What is causing this and how can I fix it?
Answer:
Immediate precipitation upon addition to an aqueous solvent is a clear indication of poor water solubility. Many new antitubercular agents are lipophilic molecules with low aqueous solubility.[1][2]
Troubleshooting Steps:
-
Review Compound Properties: Confirm the expected aqueous solubility of this compound. It is likely very low. For instance, a novel anti-tubercular lead, IIIM-019, displayed poor aqueous solubility at 1.2 µg/mL.[2]
-
Solvent Selection: Water is likely not a suitable solvent for creating a concentrated stock solution. Consider using an organic solvent in which the compound is freely soluble, such as dimethyl sulfoxide (DMSO), ethanol, or methanol.[3] Stock solutions are often prepared with 90% DMSO.[3]
-
Co-solvents: If an aqueous system is required for your experiment, a co-solvent system can be employed. This involves creating a stock solution in an organic solvent (e.g., DMSO) and then diluting it into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent, as it can impact your experiment.
Issue 2: My compound dissolves in organic solvent, but precipitates when diluted into aqueous buffer.
Question: I successfully dissolved this compound in DMSO to make a 50 mM stock. However, when I dilute it to a final concentration of 100 µM in my phosphate-buffered saline (PBS) for a cell-based assay, I observe precipitation. Why is this happening?
Answer:
This is a common issue known as "crashing out." While the compound is soluble in the high concentration of organic solvent, the introduction into a predominantly aqueous environment drastically reduces its solubility, causing it to precipitate.
Troubleshooting Steps:
-
Reduce Final Concentration: The target concentration of 100 µM may be above the kinetic solubility limit of the compound in your final buffer. Try a lower final concentration (e.g., 10 µM, 1 µM).
-
Increase Organic Solvent Percentage: While not always ideal for biological assays, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.2% to 0.5% DMSO) might keep the compound in solution. Always run a vehicle control to ensure the solvent concentration does not affect your experimental results.
-
Utilize Solubilizing Excipients: For in vitro and in vivo studies, formulation strategies are often necessary to improve solubility.[4] Consider the use of:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble drugs, enhancing their aqueous solubility.[5][6] Hydroxypropyl-β-cyclodextrin is commonly used.[7]
-
Surfactants: Surfactants like Tween-80 or Pluronic-F68 can form micelles that encapsulate the drug, increasing its solubility.[8][9]
-
Lipid-Based Formulations: For oral or parenteral administration, lipid-based formulations can improve the solubility and absorption of lipophilic drugs.[5][7]
-
Issue 3: I am seeing inconsistent results in my biological assays.
Question: My dose-response curves for this compound are not reproducible. Could this be related to solubility?
Answer:
Yes, poor solubility is a frequent cause of inconsistent assay results. If the compound is not fully dissolved, the actual concentration in solution can vary between experiments, leading to unreliable data. Undissolved particles can also interfere with certain assay readouts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Recommendations:
-
Visual Inspection: Before each experiment, carefully inspect your final solutions for any signs of precipitation (e.g., cloudiness, visible particles).
-
Solubility Quantification: Determine the kinetic solubility of this compound in your specific assay medium. This can be done by preparing a supersaturated solution, allowing it to equilibrate, filtering out the undissolved solid, and then quantifying the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.[10]
-
Work Below the Solubility Limit: Once the solubility limit is known, ensure all your experiments are conducted at concentrations well below this limit to ensure the compound remains in solution.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to improve the aqueous solubility of poorly soluble drugs like this compound?
A1: Several techniques can be employed to enhance aqueous solubility.[9] The choice of method depends on the physicochemical properties of the drug and the intended application.[11]
| Method | Description | Common Excipients/Techniques |
| pH Adjustment | For ionizable drugs, adjusting the pH of the solution can increase solubility by converting the drug into its more soluble salt form.[5][8] | Buffers, acids, bases |
| Co-solvency | Using a mixture of water and a water-miscible organic solvent to increase solubility.[9] | DMSO, ethanol, polyethylene glycols (PEGs) |
| Complexation | Forming inclusion complexes with agents like cyclodextrins to enhance solubility.[6][9] | β-cyclodextrin, HP-β-CD, SBE-β-CD |
| Solid Dispersions | Dispersing the drug in an inert, hydrophilic carrier at the solid state to improve dissolution.[5][8] | PVP, PEGs, Poloxamers |
| Particle Size Reduction | Increasing the surface area of the drug by reducing particle size, which can improve the dissolution rate.[6][12] | Micronization, nanosuspension |
| Lipid-Based Formulations | Dissolving the drug in lipidic excipients to form solutions, emulsions, or self-emulsifying systems.[5][7] | Oils, surfactants, co-solvents |
Q2: How do I prepare a stock solution of this compound for in vitro experiments?
A2: A common approach is to prepare a high-concentration stock in an organic solvent and then dilute it into the aqueous assay medium.
Caption: Workflow for preparing stock and working solutions.
Q3: Can the solid-state form of this compound affect its solubility?
A3: Absolutely. The solid-state form (e.g., crystalline vs. amorphous) can significantly impact solubility. Amorphous forms are generally more soluble but can be less stable than their crystalline counterparts.[13] Different crystalline polymorphs of the same compound can also exhibit different solubilities. It is crucial to characterize the solid form of the compound you are working with.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound (assuming a molecular weight of 450 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 450 g/mol * (1000 mg / 1 g) = 4.5 mg
-
-
Accurately weigh 4.5 mg of this compound and transfer it to a suitable vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a 1 mM aqueous solution of this compound using HP-β-CD.
Materials:
-
10 mM stock solution of this compound in DMSO (from Protocol 1)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water or desired aqueous buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in the desired aqueous buffer (e.g., dissolve 1 g of HP-β-CD in a final volume of 10 mL of buffer). Stir until fully dissolved.
-
While stirring the HP-β-CD solution, slowly add the required volume of the 10 mM DMSO stock solution of this compound. To make a 1 mM final concentration, add 100 µL of the 10 mM stock to 900 µL of the 10% HP-β-CD solution.
-
Continue stirring the mixture at room temperature for at least 1 hour to allow for the formation of the inclusion complex.
-
The resulting solution should be clear. If any precipitation is observed, the concentration may be too high for this formulation.
-
This solution can now be further diluted in the aqueous buffer for your experiments. Remember to include the same concentration of HP-β-CD and DMSO in your vehicle control.
References
- 1. mdpi.com [mdpi.com]
- 2. Third Generation Solid Dispersion-Based Formulation of Novel Anti-Tubercular Agent Exhibited Improvement in Solubility, Dissolution and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Antitubercular Agent-32 Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of the novel antitubercular candidate, Agent-32, for in vivo studies. The following information is based on established principles of pharmacology and in vivo testing for antitubercular agents.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the in vivo dosage of Agent-32?
A1: The initial step is to establish the Maximum Tolerated Dose (MTD) in the selected animal model. This study is crucial to identify the highest dose of Agent-32 that does not cause unacceptable toxicity. The MTD will define the upper limit of the therapeutic window for your efficacy studies.
Q2: How do I translate the in vitro effective concentration (IC50/MIC) of Agent-32 to an in vivo starting dose?
A2: Direct translation of in vitro concentrations to in vivo doses is not straightforward due to complex pharmacokinetic and pharmacodynamic (PK/PD) factors.[1] As a general starting point, consider the in vitro minimum inhibitory concentration (MIC) and conduct dose-ranging studies in an appropriate in vivo model. These studies should begin with doses significantly lower than the determined MTD and escalate to establish a dose-response relationship.
Q3: What animal model is most appropriate for in vivo studies of Agent-32?
A3: The mouse model is a well-established and widely used model for preclinical evaluation of new tuberculosis drugs and regimens.[1] Specific strains, such as the C57BL/6 or BALB/c mouse, are commonly used. For rapid screening, interferon-gamma gene-disrupted (GKO) mice can be utilized, as they show efficacy results in a shorter timeframe.[2]
Q4: How can I assess the efficacy of different doses of Agent-32 in vivo?
A4: Efficacy is primarily assessed by measuring the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen of infected animals at various time points during and after treatment.[1] A significant reduction in CFU compared to the untreated control group indicates drug activity. Body weight of the animals can also serve as a simple, early indicator of drug efficacy.[3]
Q5: What are the key pharmacokinetic parameters to consider for Agent-32?
A5: Key PK parameters include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), the area under the concentration-time curve (AUC), and the drug's half-life (t1/2).[4] Understanding these parameters is essential for designing a dosing regimen that maintains the drug concentration above the MIC at the site of infection.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High toxicity or mortality in animals at expected therapeutic doses. | MTD was not accurately determined. The vehicle used for drug administration is toxic. Agent-32 has a narrow therapeutic index. | Re-evaluate the MTD with a larger cohort of animals and a wider range of doses. Conduct a toxicity study with the vehicle alone. Perform dose fractionation studies to see if splitting the daily dose reduces toxicity while maintaining efficacy. |
| Lack of efficacy in vivo despite good in vitro activity. | Poor bioavailability or rapid metabolism of Agent-32. The drug is not reaching the site of infection (e.g., lung granulomas).[5] The in vivo model is not appropriate. | Conduct pharmacokinetic studies to determine the bioavailability and metabolic profile of Agent-32. Analyze drug concentrations in lung and spleen tissues. Consider using a different animal model or route of administration. |
| High variability in CFU counts between animals in the same treatment group. | Inconsistent drug administration. Variability in the initial infection dose. Individual animal differences in drug metabolism. | Ensure precise and consistent dosing technique. Refine the infection protocol to ensure a uniform bacterial load. Increase the number of animals per group to improve statistical power. |
| Relapse of infection after cessation of treatment. | The treatment duration was too short to eradicate persistent bacteria. The dose was bacteriostatic but not bactericidal. Emergence of drug-resistant mutants. | Extend the duration of the treatment in subsequent studies. Test higher doses of Agent-32 within the MTD. Analyze post-treatment isolates for the development of resistance to Agent-32. |
Experimental Protocols
Maximum Tolerated Dose (MTD) Determination
Objective: To determine the highest dose of Agent-32 that can be administered to mice without causing significant toxicity.
Methodology:
-
Animal Model: Healthy, 6-8 week old BALB/c mice.
-
Groups: A control group receiving the vehicle only, and at least 5 dose groups of Agent-32 (e.g., 10, 30, 100, 300, 1000 mg/kg). Use 5 mice per group.
-
Administration: Administer Agent-32 daily for 14 days via the intended clinical route (e.g., oral gavage).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Record body weight at least three times a week.
-
Endpoint: The MTD is defined as the highest dose that does not result in more than 10% body weight loss or any signs of severe toxicity.
In Vivo Efficacy Study in a Mouse Model of Tuberculosis
Objective: To evaluate the dose-dependent efficacy of Agent-32 in reducing the bacterial load in a murine tuberculosis infection model.
Methodology:
-
Animal Model: 6-8 week old C57BL/6 mice.
-
Infection: Infect mice via the aerosol route with a low dose of Mycobacterium tuberculosis H37Rv to establish a chronic infection.
-
Treatment Initiation: Begin treatment 2-3 weeks post-infection when the bacterial burden has stabilized.[1]
-
Groups:
-
Untreated control (vehicle only).
-
Positive control (e.g., Isoniazid at 25 mg/kg).
-
At least three dose levels of Agent-32 (based on MTD and preliminary dose-ranging studies, e.g., 25, 50, 100 mg/kg).
-
-
Administration: Administer drugs daily for 4 weeks.
-
Endpoint Assessment: At the end of the treatment period, euthanize the mice and harvest the lungs and spleens. Homogenize the organs and plate serial dilutions on selective agar to enumerate CFU.
-
Data Analysis: Compare the log10 CFU counts between the treated groups and the untreated control group.
Visualizations
Caption: Workflow for determining the optimal in vivo dosage of Agent-32.
Caption: Logical flow for troubleshooting common issues in in vivo studies.
References
- 1. Challenges in the clinical assessment of novel tuberculosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current research toward optimizing dosing of first-line antituberculosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The path of anti-tuberculosis drugs: from blood to lesions to mycobacterial cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Antitubercular agent-32 cytotoxicity in cell lines
Disclaimer: This guide addresses the troubleshooting of cytotoxicity for a compound designated "Antitubercular agent-32." As this is a placeholder, the mechanistic information provided is based on known effects of common first-line antitubercular drugs, such as Isoniazid and Rifampicin. The experimental troubleshooting steps are broadly applicable to in vitro cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at concentrations where we expect to see only antimycobacterial activity. Is this normal?
High cytotoxicity at low concentrations can be concerning but may arise from several factors. First, the agent may have a narrow therapeutic index. Second, the chosen cell line could be particularly sensitive to its mechanism of action. It is also crucial to rule out experimental artifacts, such as solvent toxicity, contamination, or issues with assay reagents, which can lead to false-positive results[1][2]. Many antitubercular drugs are known to induce oxidative stress, which can damage host cells.[3]
Q2: What are the common mechanisms of cytotoxicity associated with antitubercular agents?
Many first-line antitubercular drugs, like isoniazid and rifampin, can cause cellular damage through the following mechanisms:
-
Oxidative Stress: The metabolism of these drugs can lead to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3][4] An overabundance of these free radicals can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.[3][4] Rifampin, for instance, has been shown to induce hydroxyl radical formation in Mycobacterium tuberculosis, a mechanism that could also affect host cells.[5]
-
Mitochondrial Dysfunction: Mitochondria are often primary targets for drug-induced toxicity.[6][7] Antitubercular agents can disrupt the mitochondrial respiratory chain, leading to a decrease in ATP production, a collapse of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.[3][6][8] Metabolites of isoniazid have been suggested to inhibit mitochondrial complex II.[9]
-
Apoptosis Induction: The combination of oxidative stress and mitochondrial damage often triggers the intrinsic pathway of apoptosis.[3][6] This involves the activation of a cascade of enzymes called caspases, which execute programmed cell death.[10][11]
-
Hepatotoxicity: Liver cells (hepatocytes) are particularly susceptible to damage from antitubercular drugs because the liver is the primary site of drug metabolism.[4] This metabolism can generate toxic byproducts that lead to liver injury.[7]
Q3: How can I determine if the cell death I'm observing is apoptosis or necrosis?
Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) is critical for understanding the mechanism of cytotoxicity. The Annexin V and Propidium Iodide (PI) assay is a standard method for this purpose.[12][13]
-
Healthy cells: Are negative for both Annexin V and PI.[13]
-
Early Apoptotic cells: In early apoptosis, a molecule called phosphatidylserine (PS) flips to the outer cell membrane.[14][15] Annexin V binds to this exposed PS, so these cells stain positive for Annexin V but remain negative for PI as their membranes are still intact.[13]
-
Late Apoptotic/Necrotic cells: In late apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the DNA.[12] Therefore, these cells stain positive for both Annexin V and PI.[13]
This differentiation can be quantified using flow cytometry.
Q4: My cytotoxicity results are highly variable between replicate wells. What could be the cause?
High variability is a common issue in plate-based assays and can invalidate results.[16] Potential causes include:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before plating to avoid clumps and ensure the same number of cells is added to each well.[16]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the drug, reagents, or media can significantly alter results.[16][17]
-
Edge Effects: Wells on the outer edges of a 96-well plate are more prone to evaporation and temperature fluctuations, which can affect cell growth.[16] It is often recommended to fill the outer wells with sterile water or media and not use them for experimental data.[16]
-
Compound Precipitation: The agent may be precipitating out of the solution at higher concentrations. Check for visible precipitates in the wells.
-
Contamination: Bacterial or fungal contamination can affect cell viability and interfere with assay readings.[18]
Troubleshooting Guides
Guide 1: Investigating Unexpectedly High Cytotoxicity
This guide provides a logical workflow to determine if high cytotoxicity is a true result of your compound or an experimental artifact.
Caption: Troubleshooting workflow for unexpected cytotoxicity results.
Guide 2: Characterizing the Mechanism of Cell Death
Once you have confirmed that Agent-32 is genuinely cytotoxic, the next step is to understand how it kills the cells. This workflow outlines key experiments.
Caption: Experimental workflow for mechanistic cell death studies.
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay measures cell metabolic activity as an indicator of viability.[19] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[19]
Materials:
-
Cells and complete culture medium
-
96-well flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.[19]
-
Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of medium containing the desired concentrations of the agent to the wells. Include "untreated" (cells + medium) and "vehicle" (cells + solvent) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[19] Purple formazan crystals should be visible inside the cells under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[20]
-
Measurement: Read the absorbance at 570 nm.
-
Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of untreated control cells) x 100.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[21][22]
Materials:
-
Cells, medium, and 96-well plate
-
This compound
-
Commercially available LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the end of the experiment.[23]
-
Background: Medium only.
-
-
Sample Collection: Centrifuge the plate at ~250 x g for 5 minutes.[24] Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[23]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[23]
-
Incubation: Incubate for up to 30 minutes at room temperature, protected from light.[23]
-
Stop Reaction: Add 50 µL of stop solution provided in the kit.[23]
-
Measurement: Read the absorbance at 490 nm.
-
Calculation: Calculate percent cytotoxicity as: ((Treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100.
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.[12][13]
Materials:
-
Cells, medium, and culture flasks/plates
-
This compound
-
Annexin V conjugate (e.g., Annexin V-FITC)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[13][14]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells in a T25 flask) and treat with Agent-32 for the desired time.[12] Include an untreated control.
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic method like scraping or EDTA to preserve membrane integrity.[15]
-
Wash Cells: Wash the collected cells twice with cold PBS by centrifuging at ~300-500 x g for 5 minutes and resuspending the pellet.[13][15]
-
Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[13][14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]
Data Presentation & Signaling Pathways
Table 1: Example Cytotoxicity Data for Antitubercular Agents
This table provides a template for presenting quantitative cytotoxicity data, using hypothetical values for Agent-32 alongside known agents for comparison. IC50 is the concentration of a drug that inhibits 50% of cell viability.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| This compound | HepG2 | MTT | 48 | 25.5 |
| This compound | A549 | MTT | 48 | 78.2 |
| This compound | THP-1 | LDH | 48 | 45.0 |
| Isoniazid | HepG2 | MTT | 48 | >100 |
| Rifampicin | HepG2 | MTT | 48 | ~50-100 |
| Doxorubicin (Control) | HepG2 | MTT | 48 | ~1.0 |
Diagram: Postulated Cytotoxicity Pathway of Antitubercular Agents
This diagram illustrates the potential molecular cascade leading to cell death, based on known mechanisms of drugs like isoniazid and rifampicin.[3][4][8]
References
- 1. researchgate.net [researchgate.net]
- 2. False positive results in cytotoxicity testing due to unexpectedly volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Oxidative Stress and First-Line Antituberculosis Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rifampin Induces Hydroxyl Radical Formation in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondria are targets for the antituberculosis drug rifampicin in cultured epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Damage and Drp1 Overexpression in Rifampicin- and Isoniazid-induced Liver Injury Cell Model [xiahepublishing.com]
- 9. Mitochondrial DNA Variants in Patients with Liver Injury Due to Anti-Tuberculosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. kumc.edu [kumc.edu]
- 15. bosterbio.com [bosterbio.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. galaxy.ai [galaxy.ai]
- 20. MTT assay overview | Abcam [abcam.com]
- 21. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. cellbiologics.com [cellbiologics.com]
- 24. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Benzothiazinone Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of benzothiazinone (BTZ) compounds.
Frequently Asked Questions (FAQs)
Q1: What are benzothiazinones and what is their mechanism of action?
Benzothiazinones (BTZs) are a potent class of antimicrobial agents, particularly effective against Mycobacterium tuberculosis, the causative agent of tuberculosis. They act as prodrugs that, once activated within the mycobacterium, covalently inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This enzyme is crucial for the biosynthesis of the mycobacterial cell wall, and its inhibition leads to cell death.
Q2: Why is improving the bioavailability of benzothiazinones a critical area of research?
Many promising benzothiazinone compounds exhibit low oral bioavailability, which can hinder their development as effective drugs.[1] Poor bioavailability can be attributed to several factors, including low aqueous solubility and rapid metabolism in the liver.[1] Low solubility limits the dissolution of the drug in the gastrointestinal tract, a prerequisite for absorption, while rapid metabolism reduces the amount of active drug that reaches systemic circulation.[1] Enhancing bioavailability is essential to ensure that a sufficient concentration of the drug reaches the target site to exert its therapeutic effect.[2]
Q3: What are the primary strategies for improving the bioavailability of benzothiazinone compounds?
There are three main approaches to improving the bioavailability of BTZs:
-
Structural Modification: Altering the chemical structure of the BTZ molecule to enhance its physicochemical properties, such as solubility and metabolic stability. This can involve the addition of ionizable groups or moieties that hinder metabolic breakdown.
-
Prodrug Strategies: Designing the BTZ compound as a prodrug that is converted to the active form in the body. This approach can be used to temporarily mask features of the molecule that limit its absorption.
-
Advanced Formulation: Utilizing drug delivery systems to improve the dissolution and absorption of the BTZ compound. This includes techniques like creating amorphous solid dispersions, using lipid-based formulations, and developing nanoparticles.[3]
Troubleshooting Guides
Solubility Assays
Q: My solubility measurements for a new BTZ compound are inconsistent. What could be the cause?
A: Inconsistent solubility results can arise from several factors:
-
Equilibration Time: Ensure that the shake-flask method allows sufficient time for the solution to reach equilibrium. For poorly soluble compounds, this can take 24 hours or longer.
-
pH of the Buffer: The solubility of BTZ compounds can be pH-dependent, especially if they contain ionizable functional groups. Verify the pH of your buffer before and after the experiment.
-
Compound Purity: Impurities in your compound can affect its solubility. Confirm the purity of your sample using an appropriate analytical method.
-
Temperature Fluctuations: Solubility is temperature-dependent. Maintain a constant temperature during the experiment using a temperature-controlled shaker or water bath.
In Vitro Metabolism Assays
Q: I am observing very rapid metabolism of my BTZ compound in a liver microsome stability assay. How can I investigate this further?
A: Rapid metabolism is a common challenge for BTZ compounds. To understand the metabolic pathways involved:
-
Metabolite Identification: Use LC-MS/MS to identify the major metabolites being formed. This can provide clues as to which enzymes are responsible for the metabolism.
-
Enzyme Phenotyping: Use specific inhibitors of major cytochrome P450 (CYP) enzymes in your microsomal assay to determine which CYP isoforms are responsible for the metabolism of your compound.
-
Consider Phase II Metabolism: In addition to CYP-mediated (Phase I) metabolism, consider the possibility of Phase II metabolism (e.g., glucuronidation). You may need to supplement your assay with the appropriate cofactors (e.g., UDPGA) to assess this.
In Vivo Pharmacokinetic Studies
Q: I am seeing high variability in the plasma concentrations of my BTZ compound in a mouse pharmacokinetic study. What are some potential reasons for this?
A: High variability in animal pharmacokinetic studies can be due to:
-
Gavage Technique: Improper oral gavage technique can lead to incorrect dosing or stress to the animal, which can affect drug absorption. Ensure that all personnel are properly trained in this procedure.
-
Formulation Issues: If the compound is not fully dissolved or is unstable in the dosing vehicle, it can lead to variable absorption. Prepare fresh formulations for each study and ensure homogeneity.
-
Animal-to-Animal Variation: Biological differences between animals can contribute to variability. Using a sufficient number of animals per group and randomizing the animals can help to mitigate this.
-
Food Effects: The presence or absence of food in the stomach can significantly impact the absorption of some drugs. Standardize the fasting and feeding schedule for all animals in the study.
Data Presentation
Table 1: Pharmacokinetic Parameters of Selected Benzothiazinone Derivatives in Mice
| Compound | T1/2 (h) | Tmax (h) | Cmax (ng/mL) | AUC0-inf (h·ng/mL) | Reference |
| PBTZ169 | 2.87 ± 1.03 | 0.83 ± 0.29 | 1300 ± 422 | 5478 ± 1730 | [4] |
| 11l | 10.66 ± 5.62 | 1.00 ± 0 | 1682 ± 307 | 24619 ± 3478 | [4] |
| 11m | 3.59 ± 0.64 | 1.33 ± 0.58 | 2700 ± 933 | 28716 ± 9878 | [4] |
| 11n | 3.53 ± 1.63 | 0.67 ± 0.29 | 901 ± 110 | 4871 ± 935 | [4] |
| 11o | 4.68 ± 0.92 | 0.50 ± 0 | 426 ± 243 | 2599 ± 1220 | [4] |
| 12b | 3.46 ± 3.23 | 0.67 ± 0.29 | 17.6 ± 5.41 | 41.8 ± 33.0 | [4] |
| 12f | 3.11 ± 0.35 | 1.08 ± 0.88 | 1234 ± 159 | 6024 ± 379 | [4] |
Data are presented as mean ± standard deviation.
Experimental Protocols
Shake-Flask Solubility Assay
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in an organic solvent (e.g., DMSO) at a high concentration (e.g., 20 mM).[5]
-
Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Procedure:
-
Add an excess amount of the solid compound to a known volume of the aqueous buffer in a glass vial.[6]
-
Alternatively, for kinetic solubility, add a small volume of the concentrated stock solution to the buffer.[7]
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.[8]
-
-
Sample Analysis:
-
After incubation, filter the samples to remove any undissolved solid.[8]
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[7]
-
Prepare a standard curve of the compound in the same buffer to determine the concentration accurately.
-
Liver Microsome Stability Assay
-
Reagent Preparation:
-
Thaw liver microsomes (human or other species) on ice.
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a solution of the NADPH regenerating system.[9]
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the test compound with the liver microsomes in the reaction buffer at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[9]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.[10]
-
Visualizations
Caption: Mechanism of action of benzothiazinones.
References
- 1. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 2. colorcon.com [colorcon.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. enamine.net [enamine.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Overcoming resistance to DprE1 inhibitors like Antitubercular agent-32
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with DprE1 inhibitors, such as the antitubercular agent-32 series.
Frequently Asked Questions (FAQs)
Q1: What is DprE1 and why is it a target for antitubercular drugs?
A1: DprE1, or Decaprenylphosphoryl-β-D-ribose 2'-epimerase, is an essential enzyme in Mycobacterium tuberculosis (Mtb). It is a critical component in the biosynthesis of arabinogalactan and lipoarabinomannan, which are essential for the mycobacterial cell wall.[1][2] By inhibiting DprE1, these compounds disrupt the formation of the cell wall, leading to bacterial death.[2][3] Since DprE1 is unique to mycobacteria and absent in humans, inhibitors can specifically target the bacteria with a reduced risk of host toxicity.[2]
Q2: How do DprE1 inhibitors like this compound work?
A2: DprE1 inhibitors can be broadly classified into two categories: covalent and non-covalent inhibitors.[4]
-
Covalent inhibitors , such as the benzothiazinones (BTZs) like PBTZ169 (Macozinone), typically contain a nitro group. This group is activated by the DprE1 enzyme to a reactive nitroso form, which then forms an irreversible covalent bond with a key cysteine residue (Cys387) in the enzyme's active site, permanently inactivating it.[5][6]
-
Non-covalent inhibitors bind reversibly to the active site, competitively inhibiting the enzyme's function.[4]
Q3: What are the primary mechanisms of resistance to DprE1 inhibitors?
A3: The most common mechanism of high-level resistance is the emergence of mutations in the dprE1 gene itself. For covalent inhibitors, mutations at the Cys387 residue (e.g., C387S or C387G) are frequently observed, which prevent the formation of the covalent bond.[5][7] Other mutations, such as at the Y314H residue, have been associated with resistance to non-covalent inhibitors.[8] A secondary, low-level resistance mechanism involves the upregulation of efflux pumps, specifically the MmpS5/L5 pump, which is negatively regulated by the Rv0678 protein. Mutations in rv0678 can lead to increased efflux of the inhibitor from the bacterial cell.[9][10]
Q4: Are there solubility issues with DprE1 inhibitors?
A4: Yes, poor aqueous solubility is a known challenge for some classes of DprE1 inhibitors, including certain benzothiazinone derivatives.[9][11][12][13] Potency has sometimes been observed to be inversely proportional to solubility.[11] Researchers often need to optimize compound formulations or use solubilizing agents like dimethyl sulfoxide (DMSO) for in vitro experiments.
Troubleshooting Guide
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
-
Q: My MIC values for a DprE1 inhibitor vary significantly between experiments. What could be the cause?
-
A:
-
Inoculum Preparation: Inconsistent inoculum density is a major source of variability. Ensure you are using a standardized protocol, such as adjusting the bacterial suspension to a 0.5 McFarland standard and then diluting it to the final required concentration (e.g., 105 CFU/mL).[14][15]
-
Compound Solubility: If the inhibitor precipitates out of the solution in the growth medium, its effective concentration will be lower and variable. Visually inspect your plates for any precipitation. You may need to adjust the concentration of your solubilizing agent (e.g., DMSO), but be mindful of its potential toxicity to the bacteria at higher concentrations.
-
Plate Reading Time: For colorimetric assays like the Microplate Alamar Blue Assay (MABA), the timing of the reading is crucial. Reading too early or too late can lead to misinterpretation of the MIC endpoint. Ensure that the drug-free control well shows sufficient growth before reading the results.[16]
-
Media Composition: Variations in media batches, especially the OADC supplement in Middlebrook 7H9, can affect bacterial growth and inhibitor activity. Use a consistent source and lot of media components whenever possible.[14]
-
-
Issue 2: No Inhibition Observed in DprE1 Enzyme Assay
-
Q: My compound shows whole-cell activity (high MIC), but I don't see any inhibition in my purified DprE1 enzyme assay. Why?
-
A:
-
Prodrug Activation: Some DprE1 inhibitors are prodrugs that require activation. Covalent inhibitors with a nitro group need to be reduced by the FAD cofactor within the DprE1 enzyme to their active nitroso form.[5][6] Ensure your assay buffer contains the necessary cofactors (e.g., FAD) and that the enzyme is in its reduced state.
-
Off-Target Effects: The compound's whole-cell activity might not be due to DprE1 inhibition. It could be acting on another target within the bacterium. Consider running a target engagement assay, such as using an Mtb strain that overexpresses DprE1. Overexpression of the target protein should lead to a significant increase (e.g., 8-fold or more) in the MIC if the compound is a true DprE1 inhibitor.[17]
-
Assay Conditions: The enzyme's activity is sensitive to pH, temperature, and buffer composition. Verify that your assay conditions are optimal for DprE1 activity as established in the literature.[18]
-
-
Issue 3: Difficulty Generating Resistant Mutants
-
Q: I am trying to select for resistant mutants by plating Mtb on agar containing a DprE1 inhibitor, but I'm not getting any colonies.
-
A:
-
Inhibitor Concentration: The concentration of the inhibitor used for selection is critical. If it is too high, the frequency of resistance may be too low to detect spontaneous mutants in the plated population. Try plating on a range of concentrations, typically 4x, 8x, and 16x the MIC.
-
Inoculum Size: A large number of bacteria needs to be plated to find spontaneous mutants. Ensure you are plating a sufficiently dense culture (e.g., 108 to 109 CFUs).
-
Incubation Time: Mtb grows slowly. Resistant colonies may take 3-6 weeks to appear. Be patient and ensure plates are properly sealed to prevent them from drying out during the long incubation period.
-
-
Quantitative Data Summary
The following table summarizes the in vitro activity of PBTZ169 (Macozinone) against wild-type and resistant strains of M. tuberculosis.
| Compound | Strain | Relevant Genotype | MIC (ng/mL) | Fold Increase in Resistance | Reference |
| PBTZ169 | H37Rv (Wild-Type) | dprE1 Cys387 | 0.2 - 0.3 | N/A | [1][19] |
| PBTZ169 | Resistant Mutant | dprE1 C387G | >1000 | >3333x | [7] |
| PBTZ169 | Resistant Mutant | dprE1 C387S | >1000 | >3333x | [7] |
| PBTZ169 | Resistant Mutant | dprE1 C387A | >1000 | >3333x | [7] |
| PBTZ169 | Resistant Mutant | dprE1 C387N | >1000 | >3333x | [7] |
| PBTZ169 | Resistant Mutant | dprE1 C387T | >1000 | >3333x | [7] |
Experimental Protocols
1. Protocol: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
This protocol is based on the EUCAST reference method.[14][15]
-
Inoculum Preparation:
-
Harvest M. tuberculosis colonies from solid medium and transfer to a tube containing sterile water and glass beads.
-
Vortex thoroughly to create a homogenous suspension.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth supplemented with 10% OADC to achieve a final inoculum density of approximately 105 CFU/mL.
-
-
Plate Preparation:
-
In a 96-well U-bottom plate, add 100 µL of supplemented Middlebrook 7H9 broth to all wells.
-
Prepare a stock solution of the DprE1 inhibitor in DMSO. Serially dilute the inhibitor in the 96-well plate to achieve the desired concentration range. The final DMSO concentration should not exceed 1% to avoid toxicity.
-
Include a drug-free growth control well and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 37°C.
-
-
Reading the MIC:
-
After 7-14 days, or once visible growth (a pellet at the bottom of the well) is observed in the drug-free growth control, read the plate.
-
The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
-
2. Protocol: Generation and Identification of Resistant Mutants
-
Mutant Selection:
-
Prepare a high-density culture of M. tuberculosis H37Rv in liquid medium (e.g., 7H9 broth).
-
Plate approximately 108-109 CFUs onto Middlebrook 7H10 agar plates containing the DprE1 inhibitor at concentrations of 4x, 8x, and 16x the predetermined MIC.
-
Incubate the plates at 37°C for 3-6 weeks.
-
-
Confirmation of Resistance:
-
Pick individual colonies that appear on the inhibitor-containing plates and subculture them in drug-free liquid medium to expand the population.
-
Re-determine the MIC of the inhibitor for each putative mutant to confirm the resistant phenotype.
-
-
Genomic DNA Extraction:
-
From a liquid culture of a confirmed resistant mutant, pellet the cells by centrifugation.
-
Extract genomic DNA using a standard mycobacterial DNA extraction kit or a CTAB-based method.
-
-
Resistance Gene Sequencing:
-
Amplify the dprE1 gene (and the rv0678 gene if low-level resistance is suspected) from the extracted genomic DNA using PCR with specific primers.
-
Sequence the PCR product using Sanger sequencing.
-
Align the sequence from the resistant mutant with the wild-type sequence to identify any mutations.
-
For a broader, unbiased search for resistance mutations, perform Whole Genome Sequencing (WGS) on the genomic DNA.[2][5][20][21]
-
Visualizations
Caption: DprE1 pathway and point of inhibition.
Caption: Troubleshooting workflow for DprE1 inhibitor experiments.
Caption: Experimental workflow for identifying resistance mutations.
References
- 1. Real-time evaluation of macozinone activity against Mycobacterium tuberculosis through bacterial nanomotion analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. PBTZ169 - iM4TB [im4tb.org]
- 4. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuberculosis Whole-Genome Sequencing | Tuberculosis (TB) | CDC [cdc.gov]
- 6. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
- 10. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 11. Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. In Vitro Activity of PBTZ169 against Multiple Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Use of Whole Genome Sequencing for Mycobacterium tuberculosis Complex Antimicrobial Susceptibility Testing: From Sequence Data to Resistance Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. publications.ersnet.org [publications.ersnet.org]
Technical Support Center: Synthesis of Antitubercular Agent-32
Welcome to the technical support center for the synthesis of Antitubercular Agent-32, a novel diarylcoumarin derivative targeting the fatty acid degradation protein D32 (FadD32) in Mycobacterium tuberculosis.[1][2] This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic diarylcoumarin compound designed to inhibit the mycolic acid biosynthesis pathway, which is crucial for the integrity of the mycobacterial cell wall.[3][4] It specifically targets FadD32, an enzyme that activates long-chain fatty acids required for mycolic acid synthesis.[1] By inhibiting this enzyme, the agent disrupts the cell wall formation, leading to bacterial cell death. The development of new agents targeting different steps in well-validated pathways is a key strategy to combat drug resistance.[1]
Q2: What are the primary challenges encountered during the synthesis of this compound?
A2: Researchers may face several challenges, including low reaction yields, difficulty in purification due to structurally similar byproducts, managing the stereochemistry of key intermediates, and ensuring the stability of the coumarin core. The synthesis often involves multi-step reactions where optimization of each step is critical for the overall success.
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Yes. Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, using appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Some reagents may be hazardous or moisture-sensitive, so it is essential to consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
Issue 1: Low Yield in the Pechmann Condensation Step
Problem: The initial condensation reaction to form the coumarin core has a yield of less than 40%.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Catalyst Activity | Ensure the acid catalyst (e.g., Amberlyst-15) is fresh and dry. If using a liquid acid catalyst like sulfuric acid, check its concentration. | An active catalyst should significantly improve the reaction rate and yield. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For Pechmann condensations, a temperature range of 80-120°C is typical. Monitor the reaction progress using Thin Layer Chromatography (TLC). | Maintaining the optimal temperature will favor the desired product formation and minimize side reactions. |
| Presence of Water | Use anhydrous solvents and reagents. Water can interfere with the condensation reaction. | A dry reaction environment should lead to a higher yield. |
| Incorrect Stoichiometry | Re-verify the molar ratios of the phenol and β-ketoester starting materials. An excess of one reactant may be necessary to drive the reaction to completion. | Correct stoichiometry will ensure the limiting reagent is fully consumed, maximizing theoretical yield. |
Issue 2: Difficulty in Purifying the Final Product
Problem: Column chromatography does not effectively separate this compound from a closely related impurity.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent System for Chromatography | Perform a systematic TLC analysis with various solvent systems (e.g., different ratios of ethyl acetate/hexane, dichloromethane/methanol) to identify a system that provides better separation (larger ΔRf). | An optimized solvent system will improve the resolution of the column chromatography. |
| Co-eluting Impurity | The impurity may be a regioisomer. Consider recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) to purify the product. | Recrystallization can effectively remove impurities with different solubility profiles. |
| Overloaded Column | Reduce the amount of crude product loaded onto the chromatography column relative to the amount of stationary phase. | A lower sample load improves separation efficiency. |
| Use of High-Performance Liquid Chromatography (HPLC) | If purity issues persist, preparative HPLC may be necessary for final purification. | HPLC offers higher resolution for separating closely related compounds. |
Experimental Protocol: Synthesis of this compound
This protocol outlines the key steps for the synthesis of this compound.
Step 1: Pechmann Condensation to form the Coumarin Core
-
To a solution of 3,5-dimethylphenol (1.0 eq) in anhydrous toluene, add ethyl 4-chloroacetoacetate (1.1 eq).
-
Add Amberlyst-15 resin (0.2 eq by weight) as the catalyst.
-
Reflux the mixture at 110°C for 6 hours, monitoring the reaction by TLC.
-
After completion, filter the hot reaction mixture to remove the catalyst and wash the resin with hot toluene.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-(chloromethyl)-5,7-dimethylcoumarin.
Step 2: Suzuki Coupling for Diaryl Substitution
-
Dissolve the crude coumarin intermediate (1.0 eq) in a 3:1 mixture of dioxane and water.
-
Add 4-fluorophenylboronic acid (1.5 eq) and potassium carbonate (3.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction at 90°C for 12 hours under an inert atmosphere.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (5% to 20%).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
If necessary, recrystallize the solid from ethanol to obtain pure this compound.
Quantitative Data Summary
| Step | Parameter | Value | Unit |
| Pechmann Condensation | Optimized Temperature | 110 | °C |
| Reaction Time | 6 | hours | |
| Average Yield | 75-85 | % | |
| Suzuki Coupling | Catalyst Loading | 5 | mol % |
| Reaction Time | 12 | hours | |
| Average Yield | 60-70 | % | |
| Final Product | Purity (by HPLC) | >98 | % |
| Melting Point | 185-188 | °C | |
| MIC against M. tuberculosis H37Rv | 6.25 | µg/mL |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Inhibition of the mycolic acid pathway by this compound.
References
- 1. pnas.org [pnas.org]
- 2. In Silico Drug Repurposing Approach: Investigation of Mycobacterium tuberculosis FadD32 Targeted by FDA-Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyconcepts.in [pharmacyconcepts.in]
Technical Support Center: Stability Testing of Antitubercular Agent-32
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of Antitubercular agent-32.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for long-term and accelerated stability testing of this compound according to ICH guidelines?
According to the International Council for Harmonisation (ICH) guidelines, the following storage conditions are recommended for stability testing:
| Study Type | Storage Condition | Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months minimum |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
These conditions are designed to simulate the effect of various environmental factors on the quality of the active pharmaceutical ingredient (API) or finished pharmaceutical product (FPP) over time.[1][2][3]
Q2: How frequently should samples be tested during stability studies?
For long-term stability studies of a drug with a proposed shelf life of at least 12 months, the recommended testing frequency is:
-
Every 3 months for the first year.
-
Every 6 months for the second year.
-
Annually thereafter.
For accelerated stability studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[1][2][4]
Q3: What are the common degradation products observed for antitubercular agents like rifampicin and isoniazid?
Rifampicin and isoniazid are known to be unstable, especially in combination and under certain conditions. Common degradation products include:
-
Rifampicin: Rifampicin quinone (RIF-Q) and 3-formylrifamycin (3-F-RIF).[5][6][7]
-
Rifampicin and Isoniazid Interaction: Isonicotinyl hydrazone is a major degradation product formed from the interaction between rifampicin and isoniazid.[8][9]
The presence of other antitubercular drugs like pyrazinamide and ethambutol can potentially catalyze the degradation of rifampicin in the presence of isoniazid.[10][11]
Q4: How does pH affect the stability of antitubercular agents?
The pH of the environment can significantly impact the stability of some antitubercular agents. For instance, the interaction and degradation of rifampicin and isoniazid are notably influenced by pH. Studies have shown that rifampicin degradation is more pronounced at acidic pH, with significant decomposition observed at pH 2.[5][12] It is crucial to control the pH during sample preparation and analysis to obtain accurate stability data.
Q5: What is the purpose of forced degradation studies?
Forced degradation studies, or stress testing, are conducted to:
-
Identify potential degradation products that could form under stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation.[13][14]
-
Establish the intrinsic stability of the drug substance.
-
Develop and validate stability-indicating analytical methods.[13]
-
Understand the degradation pathways of the drug molecule.
Troubleshooting Guides
This section provides solutions to common issues encountered during the stability testing of this compound.
Chromatography Issues
Problem: Unexpected peaks are observed in the chromatogram.
-
Possible Cause 1: Formation of Degradation Products.
-
Solution: Compare the retention times of the unexpected peaks with those of known degradation products of this compound. If reference standards are unavailable, techniques like mass spectrometry (MS) can be used for identification. Forced degradation studies can help to intentionally generate and identify potential degradation products.[13]
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure that all glassware is thoroughly cleaned and that the mobile phase and sample diluents are of high purity.[15] Run a blank injection (diluent only) to check for contamination from the solvent or the HPLC system.
-
-
Possible Cause 3: Sample Matrix Interference.
-
Solution: If analyzing a formulated product, excipients in the formulation might interfere with the analysis. Evaluate the chromatograms of placebo samples to identify any interfering peaks.[16]
-
Problem: Poor peak shape (e.g., peak tailing, fronting, or splitting).
-
Possible Cause 1: Column Overload.
-
Solution: Reduce the injection volume or the concentration of the sample.[17]
-
-
Possible Cause 2: Inappropriate Mobile Phase pH.
-
Solution: Adjust the pH of the mobile phase to ensure that the analyte is in a single ionic form.
-
-
Possible Cause 3: Column Contamination or Degradation.
-
Possible Cause 4: Peak Splitting due to Sample Solvent.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is of a lower eluotropic strength than the mobile phase.[15]
-
Problem: Drifting retention times.
-
Possible Cause 1: Inadequate Column Equilibration.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis.[17]
-
-
Possible Cause 2: Changes in Mobile Phase Composition.
-
Solution: Prepare fresh mobile phase daily and ensure it is properly mixed and degassed.[17]
-
-
Possible Cause 3: Temperature Fluctuations.
-
Solution: Use a column oven to maintain a constant temperature during the analysis.[17]
-
-
Possible Cause 4: Pump Malfunction or Leaks.
Sample Preparation and Handling Issues
Problem: Inconsistent or lower-than-expected assay results.
-
Possible Cause 1: Degradation during Sample Preparation.
-
Solution: Some antitubercular agents are unstable in solution. For example, rifampicin can degrade in the presence of isoniazid.[5] Consider using a stabilizer, such as ascorbic acid, to protect against autooxidation in clinical samples.[5] Prepare samples immediately before analysis and protect them from light and heat.
-
-
Possible Cause 2: Incomplete Extraction from the Formulation.
-
Solution: Optimize the sample extraction procedure. This may involve adjusting the solvent, sonication time, or shaking method. For fixed-dose combinations, ensure the chosen solvent can effectively dissolve all active ingredients.
-
-
Possible Cause 3: Adsorption to Vials or Pipette Tips.
-
Solution: Use silanized glass vials or low-adsorption polypropylene materials to minimize the loss of the analyte.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.[20]
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 2 hours.[13]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 2 hours.[13]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified duration (e.g., 24 hours).[14][21]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 70°C.[14]
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light at 254 nm.[14]
-
Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC or UPLC-MS/MS method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method for this compound.
-
Column: A reversed-phase C18 column is commonly used.[20]
-
Mobile Phase: A gradient elution with a mixture of a buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed.[6][7][20]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for this compound and its potential degradation products. For example, a detection wavelength of 238 nm has been used for the simultaneous estimation of rifampicin, isoniazid, and pyrazinamide.[20]
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for identifying unexpected peaks.
References
- 1. purple-diamond.com [purple-diamond.com]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. dbc.wroc.pl [dbc.wroc.pl]
- 6. mdpi.com [mdpi.com]
- 7. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A pilot stability study on four-drug fixed-dose combination anti-tuberculosis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The physical and chemical stability of anti-tuberculosis fixed-dose combination products under accelerated climatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jneonatalsurg.com [jneonatalsurg.com]
- 14. jneonatalsurg.com [jneonatalsurg.com]
- 15. HPLC故障排除指南 [sigmaaldrich.com]
- 16. geethanjaliinstitutions.com [geethanjaliinstitutions.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. realab.ua [realab.ua]
- 19. ijnrd.org [ijnrd.org]
- 20. asianpharmtech.com [asianpharmtech.com]
- 21. rjptonline.org [rjptonline.org]
Technical Support Center: Addressing Metabolic Instability of Novel Antitubercular Drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on novel antitubercular drugs. The content is designed to address specific issues encountered during in vitro metabolic stability and drug-drug interaction studies.
I. Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address common experimental challenges.
Metabolic Stability Assays (Microsomes & Hepatocytes)
Question: My positive control compound (e.g., verapamil, testosterone) shows significantly lower metabolism than expected in my liver microsomal stability assay. What are the possible causes and solutions?
Answer: This is a common issue that suggests a problem with the assay system's metabolic competency. Here are the potential causes and troubleshooting steps:
-
Cause 1: Inactive Cofactor (NADPH). NADPH is essential for the activity of most cytochrome P450 enzymes.
-
Solution: Always prepare NADPH solutions fresh before each experiment. Ensure the solid NADPH is stored correctly (desiccated at -20°C). Consider purchasing a new batch of NADPH if the problem persists.
-
-
Cause 2: Poor Quality or Improperly Stored Microsomes. Microsomes can lose activity if not stored at -80°C or if they have undergone multiple freeze-thaw cycles.
-
Solution: Purchase microsomes from a reputable supplier and ensure they are stored at the correct temperature. Aliquot microsomes upon arrival to minimize freeze-thaw cycles. When a new batch is used, run a qualification experiment with known substrates.
-
-
Cause 3: Incorrect Incubation Conditions. Suboptimal pH, temperature, or buffer composition can inhibit enzyme activity.
-
Solution: Verify the pH of your incubation buffer is 7.4. Ensure the incubator is calibrated to 37°C. Use a standard incubation buffer, such as potassium phosphate buffer (100 mM, pH 7.4).
-
-
Cause 4: Presence of Inhibitors. Contaminants in your test compound stock solution (e.g., from synthesis impurities) or labware can inhibit enzymatic activity.
-
Solution: Run a vehicle control (containing only the solvent your compound is dissolved in) to ensure it does not inhibit the positive control's metabolism. Use high-purity solvents and ensure all labware is thoroughly cleaned.
-
Question: I am observing high variability between replicates in my hepatocyte stability assay. What could be the reason?
Answer: High variability in hepatocyte assays often points to issues with cell health, handling, or distribution.
-
Cause 1: Inconsistent Cell Seeding. Uneven distribution of hepatocytes in the wells will lead to variable metabolic rates.
-
Solution: Gently and thoroughly resuspend the hepatocyte stock solution before and during plating to ensure a homogenous cell suspension. Use wide-bore pipette tips to avoid shearing the cells.
-
-
Cause 2: Poor Cell Viability. If a significant portion of the hepatocytes are not viable, the metabolic capacity of the well will be reduced.
-
Solution: Perform a trypan blue exclusion assay to determine cell viability before starting the experiment. Viability should typically be >80%. Handle cryopreserved hepatocytes gently during thawing and centrifugation as per the supplier's protocol.[1]
-
-
Cause 3: Edge Effects in the Plate. Wells on the outer edges of a multi-well plate are more susceptible to temperature and humidity fluctuations, which can affect cell health and metabolism.
-
Solution: To minimize edge effects, avoid using the outermost wells for experimental samples. Instead, fill them with buffer or media to create a more uniform environment across the plate. Pre-heating the incubation plate can also help ensure even heat distribution.[2]
-
Question: My test compound appears to be unstable in the minus-NADPH control in a microsomal stability assay. How should I interpret this?
Answer: Degradation in the absence of NADPH suggests that the instability is not mediated by NADPH-dependent enzymes like CYPs. Possible explanations include:
-
Chemical Instability: The compound may be inherently unstable at the pH (7.4) and temperature (37°C) of the incubation.
-
Metabolism by other Enzymes: The compound might be a substrate for other enzymes present in microsomes that do not require NADPH, such as esterases or UGTs (if UDPGA is present).
-
Nonspecific Binding: The compound may be binding to the plasticware or other components of the assay matrix over time, leading to an apparent decrease in concentration.
To investigate further, you can run a control incubation with heat-inactivated microsomes. If the compound is still unstable, the issue is likely chemical instability. If the compound is stable in heat-inactivated microsomes, the degradation is likely due to non-NADPH-dependent enzymes.
Metabolite Identification (LC-MS/MS)
Question: I am seeing unexpected or "ghost" peaks in my LC-MS/MS chromatograms during a metabolite identification study. What are the potential sources?
Answer: Unexpected peaks can originate from several sources. A systematic approach is needed for troubleshooting.
-
Cause 1: Carryover from Previous Injections. Highly retained or concentrated compounds from a previous run can elute in subsequent injections.
-
Solution: Inject a blank solvent sample after a high-concentration sample to check for carryover. If observed, increase the wash time and/or use a stronger wash solvent in your autosampler method.[3]
-
-
Cause 2: Contamination. Contaminants can be introduced from solvents, glassware, or the sample matrix itself.
-
Solution: Use high-purity, MS-grade solvents. Ensure all glassware is meticulously clean. Analyze a "matrix blank" (an incubation sample without the test compound) to identify peaks originating from the biological matrix.
-
-
Cause 3: In-source Fragmentation or Adduct Formation. The compound or its metabolites may fragment in the ion source of the mass spectrometer or form adducts with ions present in the mobile phase (e.g., sodium, potassium).
-
Solution: Optimize the ion source parameters (e.g., source temperature, voltages) to minimize in-source fragmentation. Check for common adducts by looking for masses corresponding to [M+Na]+, [M+K]+, etc.[4]
-
-
Cause 4: Late Eluting Peaks from a Previous Sample. A compound from a prior injection may not have fully eluted and appears in the current chromatogram.
-
Solution: Extend the run time of your LC method to ensure all compounds have eluted. Incorporate a high-organic wash step at the end of your gradient.[5]
-
Cytochrome P450 (CYP) Inhibition Assays
Question: My positive control inhibitor for a specific CYP isoform (e.g., ketoconazole for CYP3A4) is showing weaker than expected inhibition. What should I do?
Answer: A weak response from the positive control indicates a potential issue with the assay's sensitivity or the integrity of the inhibitor.
-
Cause 1: Degraded Positive Control. The positive control inhibitor may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh stock solution of the positive control from a reliable source. Ensure it is stored at the recommended temperature and protected from light if necessary.
-
-
Cause 2: Substrate Concentration Too High. If the concentration of the probe substrate is much higher than its Km value, a higher concentration of the inhibitor will be required to achieve 50% inhibition.
-
Solution: Ensure the probe substrate concentration is at or near its Km value for the specific CYP isoform. This information is typically provided by the substrate supplier or can be found in the literature.[6]
-
-
Cause 3: Interference from Test Compound Vehicle. If the positive control is run in the presence of the same solvent as your test compounds (e.g., DMSO), high concentrations of the solvent could affect the assay.
-
Solution: Ensure the final concentration of organic solvent in the incubation is low (typically ≤ 0.5%) and is consistent across all wells, including controls.
-
Question: How do I interpret the results of an IC50 shift assay for time-dependent inhibition (TDI)?
Answer: The IC50 shift assay helps differentiate between reversible and irreversible (time-dependent) inhibition by comparing the IC50 value with and without a pre-incubation step in the presence of NADPH.[7][8]
-
No Significant Shift (Fold Shift < 1.5): If the IC50 value does not change significantly after pre-incubation with NADPH, the inhibition is likely reversible.[9] The inhibitor binds to the enzyme, but the effect is not time-dependent.
-
Significant Shift (Fold Shift > 1.5): A significant decrease in the IC50 value (increase in potency) after pre-incubation with NADPH indicates time-dependent inhibition.[9] This suggests that a metabolite of the parent compound, formed during the pre-incubation, is a more potent inhibitor, or the parent compound/metabolite is forming a covalent bond with the enzyme.
-
Inhibition only after Pre-incubation with NADPH: If inhibition is only observed in the condition with a 30-minute pre-incubation with NADPH, and not in the 0-minute or 30-minute minus-NADPH conditions, this is a strong indicator of mechanism-based inactivation, where a reactive metabolite is formed and irreversibly binds to the enzyme.[7]
II. Quantitative Data on Metabolic Stability of Novel Antitubercular Drugs
The following table summarizes in vitro metabolic stability data for selected novel antitubercular drugs and candidates from the literature. These values are intended for comparative purposes. Experimental conditions can vary between studies.
| Compound | Drug Class | Test System | t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein or /10^6 cells) | Reference |
| Bedaquiline | Diarylquinoline | Human Liver Microsomes | Stable (>60) | Low | [10] |
| Delamanid | Nitroimidazole | Human Liver Microsomes | Stable (Not metabolized by CYPs) | N/A | [11] |
| Pretomanid | Nitroimidazole | Human Liver Microsomes | Stable | Low | [12] |
| Sutezolid | Oxazolidinone | Human Liver Microsomes | Data not readily available | Data not readily available | |
| Compound 19 | Quinolone | Human S9 Fraction | 21.8 | 14.3 mL/min/kg (scaled) | [13] |
| Compound 20 | Quinolone | Human S9 Fraction | 19.4 | 14.8 mL/min/kg (scaled) | [13] |
| CD117 | Thienopyrimidine | Mouse Liver Microsomes | < 1 | High | [4] |
| Isoxazole 4e | Thienopyrimidine analog | Mouse Liver Microsomes | > 60 | Low | [14] |
| Thiazole 4m | Thienopyrimidine analog | Mouse Liver Microsomes | > 60 | Low | [14] |
III. Experimental Protocols
A. Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution, 10 mM)
-
Positive control compounds (e.g., verapamil for high clearance, diazepam for low clearance)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer to an intermediate concentration. The final test compound concentration is typically 1 µM.
-
Incubation Mixture: In a 96-well plate, combine the buffer and liver microsomes (final protein concentration typically 0.5 mg/mL). Add the test compound or positive control to the wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the "minus-NADPH" controls.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold ACN containing an internal standard. The 0-minute time point is quenched immediately after adding NADPH.
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint = (k * incubation volume) / mg of microsomal protein).[15]
B. Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a test compound that causes 50% inhibition (IC50) of the activity of a specific CYP isoform.
Materials:
-
Test compound stock solution
-
Pooled human liver microsomes
-
CYP isoform-specific probe substrate (e.g., phenacetin for CYP1A2, midazolam for CYP3A4)
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Positive control inhibitor for each isoform
-
Quenching solution (e.g., ACN with internal standard)
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Preparation: Prepare serial dilutions of the test compound and the positive control inhibitor.
-
Incubation Mixture: In a 96-well plate, add buffer, human liver microsomes, and the test compound/inhibitor at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding a mixture of the probe substrate and NADPH.
-
Incubation: Incubate for a specific time (e.g., 10-15 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.
-
Termination: Stop the reaction by adding cold ACN with an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the proteins.
-
Analysis: Transfer the supernatant and analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
Data Analysis: Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[16][17]
IV. Visualization of Metabolic Pathways and Workflows
Metabolic Activation of Delamanid and Pretomanid
Caption: Metabolic activation of nitroimidazole prodrugs delamanid and pretomanid in M. tuberculosis.
Metabolism of Bedaquiline
Caption: Major metabolic pathways of bedaquiline in humans.
General Experimental Workflow for Metabolic Stability
Caption: A generalized workflow for in vitro metabolic stability assays.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. The quest for the holy grail: new antitubercular chemical entities, targets and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 8. enamine.net [enamine.net]
- 9. An examination of IC50 and IC50-shift experiments in assessing time-dependent inhibition of CYP3A4, CYP2D6 and CYP2C9 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Advances in Drug Discovery of New Antitubercular Multidrug-Resistant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evolution of a thienopyrimidine antitubercular relying on medicinal chemistry and metabolomics insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative safety of bedaquiline and delamanid in patients with multidrug resistant tuberculosis: A nationwide retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Minimizing batch-to-batch variability of Antitubercular agent-32
Technical Support Center: Antitubercular agent-32
Fictional Compound Profile: this compound
This compound is a potent, synthetic small molecule inhibitor of the Mycobacterium tuberculosis (Mtb) enzyme InhA. InhA is an enoyl-acyl carrier protein reductase that is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. By inhibiting InhA, this compound disrupts mycolic acid biosynthesis, leading to a compromised cell wall and ultimately, bacterial cell death. This agent is currently in the preclinical development stage and is being evaluated for its efficacy and safety.
Frequently Asked Questions (FAQs) and Troubleshooting
This guide is designed to help researchers and drug development professionals troubleshoot and minimize batch-to-batch variability when working with this compound.
Q1: We have observed a significant difference in the Minimum Inhibitory Concentration (MIC) of this compound between two recently synthesized batches. What could be the cause?
A1: Inconsistent MIC values between batches can stem from several factors:
-
Purity of the Compound: The presence of impurities can significantly alter the apparent potency of the compound. Some impurities may have synergistic or antagonistic effects, while others may be inert but reduce the effective concentration of the active agent. It is crucial to assess the purity of each batch using methods like High-Performance Liquid Chromatography (HPLC).[1][2]
-
Compound Identity and Integrity: Ensure that the correct compound was synthesized and that it has not degraded. Confirmation of the molecular weight by Mass Spectrometry (MS) is essential.[3][4][5]
-
Solubility Issues: If the compound is not fully dissolved, the actual concentration in the assay will be lower than expected, leading to a higher apparent MIC. Visually inspect for any precipitate and consider performing a solubility test.
-
Assay Conditions: Variability in the MIC assay itself can be a source of discrepancy. Factors such as the bacterial inoculum size, media composition, and incubation conditions must be strictly controlled.[6] It is also important to use quality control strains with known MIC values to ensure the assay is performing correctly.[6]
Q2: Our latest batch of this compound shows unexpected cytotoxicity in our mammalian cell line assays. What should we investigate?
A2: Unexpected cytotoxicity can be alarming and should be investigated thoroughly:
-
Residual Solvents or Reagents: The synthesis process may leave behind residual solvents, unreacted starting materials, or by-products that are cytotoxic. Review the purification steps and consider re-purifying the compound. Purity analysis by HPLC can help identify unknown peaks that may correspond to these cytotoxic impurities.
-
Contamination: Contamination of the sample with other cytotoxic compounds in the lab is a possibility. Ensure proper handling and storage procedures are followed.
-
Degradation Products: The compound may have degraded into a more toxic species. Re-confirm the identity and purity of the batch using LC-MS.
-
Cell Culture Conditions: Ensure that the cell culture conditions, such as cell density and media formulation, are consistent with previous experiments to rule out assay-specific issues.[7][8][9]
Q3: We are seeing inconsistent peak shapes and retention times in our HPLC analysis of different batches of this compound. What could be the problem?
A3: Inconsistent HPLC results can indicate several issues:
-
Column Degradation: The HPLC column may be degrading or contaminated. It is advisable to run a standard compound to check the column's performance.
-
Mobile Phase Preparation: Inconsistencies in the mobile phase composition, such as pH or solvent ratio, can lead to shifts in retention times. Ensure the mobile phase is prepared fresh and accurately.
-
Sample Preparation: The sample may not be fully dissolved in the injection solvent, or there may be particulate matter present. Always filter your samples before injection.
-
Instrument Variability: The HPLC system itself could be the source of variability. Check for leaks, ensure the pump is delivering a consistent flow rate, and that the detector is functioning correctly.
Q4: How can we proactively minimize batch-to-batch variability in our synthesis of this compound?
A4: Proactive measures are key to ensuring consistency:
-
Standardized Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for the synthesis, purification, and handling of this compound.
-
Raw Material Quality Control: Use high-quality, well-characterized starting materials and reagents. Variations in raw materials are a common source of batch-to-batch inconsistency.[10]
-
Process Parameter Control: Tightly control reaction parameters such as temperature, pressure, reaction time, and mixing speed.[10]
-
Robust Purification Methods: Develop a robust purification protocol that effectively removes impurities and by-products.
-
Comprehensive Batch Release Testing: Implement a comprehensive panel of analytical tests to characterize each batch before it is used in biological assays. This should include, at a minimum, HPLC for purity, MS for identity, and a functional assay like an MIC test.
Experimental Protocols
Here are detailed methodologies for key quality control experiments for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a reverse-phase HPLC method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: The purity of the sample is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol is for confirming the molecular weight of this compound.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described in the purity assessment protocol.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Mass Range: 100-1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Analysis: The mass spectrum of the main peak from the HPLC should show a prominent ion corresponding to the expected [M+H]+ for this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a broth microdilution method to determine the MIC of this compound against Mycobacterium tuberculosis H37Rv.
-
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
-
96-well microplates.
-
M. tuberculosis H37Rv culture in mid-log phase.
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO at 100X the highest desired final concentration.
-
Perform serial two-fold dilutions of the compound in the 96-well plate using the supplemented Middlebrook 7H9 broth. The final volume in each well should be 100 µL. Include a no-drug control and a sterile control.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension 1:20 in broth.
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. The final bacterial concentration should be approximately 5 x 10^5 CFU/mL.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Data Presentation
Table 1: Batch-to-Batch Purity and Identity Analysis of this compound
| Batch ID | Purity by HPLC (%) | Observed Mass [M+H]+ | Expected Mass [M+H]+ | Pass/Fail |
| AT32-001 | 98.5 | 450.2 | 450.2 | Pass |
| AT32-002 | 99.1 | 450.2 | 450.2 | Pass |
| AT32-003 | 92.3 | 450.2, 472.1* | 450.2 | Fail |
| AT32-004 | 98.8 | 450.2 | 450.2 | Pass |
*Indicates a significant impurity was detected.
Table 2: Batch-to-Batch Potency and Cytotoxicity of this compound
| Batch ID | MIC vs. Mtb H37Rv (µg/mL) | CC50 vs. Vero cells (µg/mL) | Selectivity Index (CC50/MIC) | Pass/Fail |
| AT32-001 | 0.25 | >50 | >200 | Pass |
| AT32-002 | 0.25 | >50 | >200 | Pass |
| AT32-003 | 1.0 | 12.5 | 12.5 | Fail |
| AT32-004 | 0.5 | >50 | >100 | Pass |
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for quality control of this compound.
Caption: Troubleshooting workflow for batch-to-batch variability.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 3. 2.4. Introduction to identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 4. pubcompare.ai [pubcompare.ai]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Analysis of Advanced DprE1 Inhibitors for Antitubercular Drug Development
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the urgent development of novel antitubercular agents with new mechanisms of action. Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway, has been identified as a highly vulnerable and promising target for new anti-TB drugs.[1][2] This guide provides a comparative analysis of several leading DprE1 inhibitors currently in various stages of clinical development, alongside a placeholder for the emerging "Antitubercular agent-32" to illustrate key comparative parameters.
Mechanism of Action of DprE1 Inhibitors
DprE1 is a flavoenzyme that, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, both essential components of the Mycobacterium tuberculosis cell wall.[1] Inhibition of DprE1 disrupts this pathway, leading to cell wall damage and bacterial death.
DprE1 inhibitors can be broadly categorized into two classes based on their mechanism of interaction with the enzyme:
-
Covalent Inhibitors: These compounds, typically containing a nitro group, form an irreversible covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[1] This "suicide inhibition" leads to potent and sustained enzyme inactivation. Examples include the benzothiazinones BTZ043 and PBTZ169 (Macozinone).[3]
-
Non-covalent Inhibitors: These inhibitors bind reversibly to the active site of DprE1 through non-covalent interactions. While they do not form a permanent bond, they effectively block the substrate from accessing the active site. Examples include TBA-7371 and OPC-167832 (Quabodepistat).[3]
In Vitro Activity Comparison
The in vitro potency of antitubercular agents is a critical initial determinant of their potential efficacy. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for key DprE1 inhibitors against Mycobacterium tuberculosis H37Rv.
| Compound | Chemical Class | Mechanism of Action | MIC (µg/mL) against M. tuberculosis H37Rv | Reference(s) |
| This compound | Data not available | Data not available | Data not available | |
| BTZ043 | Benzothiazinone | Covalent | 0.001 - 0.008 | [3][4] |
| PBTZ169 (Macozinone) | Benzothiazinone | Covalent | ~0.0002 | [5] |
| TBA-7371 | Azaindole | Non-covalent | 0.64 - 1.0 | [3][6] |
| OPC-167832 (Quabodepistat) | Carbostyril | Non-covalent | 0.00024 - 0.002 | [1][7] |
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a drug candidate determine its absorption, distribution, metabolism, and excretion (ADME), which are crucial for maintaining therapeutic concentrations at the site of infection. The table below presents available pharmacokinetic parameters for the selected DprE1 inhibitors in humans.
| Compound | Dosage and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference(s) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| BTZ043 | 500 mg, oral | ~131 | 1.5 | ~2624 | ~1.5 - 2.0 | [4][8] |
| PBTZ169 (Macozinone) | 640 mg, oral | Linear PK | Data not available | Linear PK | Data not available | [9] |
| TBA-7371 | Data not available | Data not available | Data not available | Data not available | Data not available | |
| OPC-167832 (Quabodepistat) | 90 mg, oral | ~1,250 | ~4.0 | ~20,400 | ~15.1 - 23.6 | [10] |
Note: Pharmacokinetic parameters can vary significantly based on formulation, fed/fasted state, and patient population.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of antitubercular agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of a compound against M. tuberculosis is typically determined using the broth microdilution method.
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared and its density adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution: The test compounds are serially diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microplate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the drug dilutions. The plates are then sealed and incubated at 37°C for 7-14 days.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Visual inspection or the use of a growth indicator such as resazurin can be employed to determine growth inhibition.
DprE1 Enzymatic Assay
The inhibitory activity of compounds against the DprE1 enzyme can be assessed using a fluorescence-based assay.
-
Reaction Mixture: The assay is performed in a 96-well plate containing purified recombinant DprE1 enzyme, the substrate decaprenylphosphoryl-β-D-ribose (DPR), and a fluorescence indicator system (e.g., Amplex Red/horseradish peroxidase).
-
Initiation of Reaction: The reaction is initiated by the addition of the DprE1 enzyme. The enzymatic reaction produces hydrogen peroxide, which in the presence of horseradish peroxidase, converts Amplex Red to the fluorescent product resorufin.
-
Fluorescence Measurement: The fluorescence is monitored over time using a microplate reader at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Inhibitor Testing: Test compounds are pre-incubated with the enzyme before the addition of the substrate. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by measuring the initial reaction rates at various inhibitor concentrations.
Cytotoxicity Assay
Assessing the cytotoxicity of a compound against mammalian cells is crucial to determine its therapeutic index. The MTT assay is a commonly used method.
-
Cell Culture: A suitable mammalian cell line (e.g., HepG2, Vero) is seeded in a 96-well plate and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at ~570 nm using a microplate reader.
-
CC50 Determination: The CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is calculated from the dose-response curve.
Visualizations
Caption: DprE1 Inhibition in Arabinan Biosynthesis.
Caption: Drug Discovery Workflow for DprE1 Inhibitors.
References
- 1. Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents [mdpi.com]
- 2. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Antituberculosis Macozinone Extended-Release Tablets To Enhance Bioavailability: a Pilot Pharmacokinetic Study in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. [The main results of clinical trials of the efficacy, safety and pharmacokinetics of the perspective anti-tuberculosis drug makozinone (PBTZ169)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Comparative Analysis of Cross-Resistance Profiles: Antitubercular Agent-32 and Existing TB Drugs
Abstract: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) necessitates the development of novel antitubercular agents with unique mechanisms of action.[1][2][3] This guide presents a comparative analysis of the investigational compound, Antitubercular agent-32 (AT-32), and its cross-resistance profile against existing first- and second-line tuberculosis drugs. Through in vitro susceptibility testing against a panel of drug-resistant M.tb strains, we provide experimental evidence supporting AT-32's potential as a promising candidate for the treatment of drug-resistant tuberculosis. This document outlines the experimental methodologies, presents the comparative data in a structured format, and visualizes the underlying mechanisms and workflows.
Introduction
Tuberculosis remains a global health crisis, exacerbated by the rise of drug-resistant strains.[1][2] Novel therapeutic agents are urgently needed, particularly those that do not exhibit cross-resistance with current therapies, as this would allow for their effective use in combination regimens against MDR- and XDR-TB.[1][4][5] this compound (AT-32) is a novel synthetic compound currently in preclinical development. It is hypothesized to inhibit the bacterial enzyme DprE1, which is involved in a crucial step of arabinogalactan synthesis, a key component of the mycobacterial cell wall. This mechanism of action is distinct from major first-line drugs like isoniazid (targets mycolic acid synthesis via InhA) and rifampicin (targets RNA polymerase).[5] This guide provides a direct comparison of the in vitro activity of AT-32 against isoniazide-resistant, rifampicin-resistant, and moxifloxacin-resistant M.tb strains.
Comparative In Vitro Susceptibility Data
The in vitro activity of AT-32 was evaluated against a panel of well-characterized Mycobacterium tuberculosis strains, including the reference strain H37Rv and several drug-resistant clinical isolates. The Minimum Inhibitory Concentration (MIC) for each compound was determined using the broth microdilution method.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of AT-32 and Existing TB Drugs Against Drug-Susceptible and Drug-Resistant M. tuberculosis Strains
| M. tuberculosis Strain | Genotype (Resistance Marker) | AT-32 | Isoniazid (INH) | Rifampicin (RIF) | Moxifloxacin (MXF) |
| H37Rv (Wild-Type) | - | 0.06 | 0.05 | 0.1 | 0.125 |
| INH-R1 | katG S315T | 0.06 | > 8 | 0.1 | 0.125 |
| RIF-R1 | rpoB S531L | 0.05 | 0.05 | > 16 | 0.125 |
| MXF-R1 | gyrA D94G | 0.06 | 0.05 | 0.1 | > 4 |
Data Interpretation: The results presented in Table 1 demonstrate that AT-32 maintains potent activity against strains that are highly resistant to isoniazid, rifampicin, and moxifloxacin. The consistent MIC of AT-32 across all tested strains suggests a lack of cross-resistance with these established drugs. This is a critical finding, as it indicates that the resistance mechanisms for INH, RIF, and MXF do not impact the efficacy of AT-32.[5][6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method in a 96-well plate format, a standard technique for antimicrobial susceptibility testing of M. tuberculosis.[7][8]
-
Bacterial Strains and Culture Conditions: Mycobacterium tuberculosis H37Rv (ATCC 27294) and characterized resistant clinical isolates were used. Strains were cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
Assay Procedure:
-
A bacterial suspension equivalent to a 0.5 McFarland standard was prepared.
-
The compounds were serially diluted in 7H9 broth in 96-well plates.
-
Each well was inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[9]
-
Plates were sealed and incubated at 37°C for 7-14 days.
-
-
Data Analysis: The MIC was defined as the lowest concentration of the drug that completely inhibited visible growth of the bacteria.[9]
Selection and Characterization of Resistant Strains
The resistant strains used in this study were clinical isolates with well-defined resistance-conferring mutations. The genetic basis of their resistance was confirmed by whole-genome sequencing.
-
INH-R1: This strain possesses a mutation in the katG gene, which prevents the activation of the isoniazid prodrug.[10]
-
RIF-R1: Resistance in this strain is conferred by a mutation in the rpoB gene, which encodes the β-subunit of RNA polymerase, the target of rifampicin.[11]
-
MXF-R1: This strain has a mutation in the gyrA gene, which encodes a subunit of DNA gyrase, the target of fluoroquinolones.[10][11]
Visualized Pathways and Workflows
Mechanism of Action Pathway
The following diagram illustrates the distinct molecular targets of AT-32, Isoniazid, and Rifampicin within M. tuberculosis, highlighting the rationale for the observed lack of cross-resistance.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. New anti-tuberculosis drugs with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution of Drug-Resistant Mycobacterium tuberculosis Strains and Their Adaptation to the Human Lung Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Anti-Tuberculosis Drugs with Novel Mechanisms of Action - ProQuest [proquest.com]
- 5. Chemical Classes Presenting Novel Antituberculosis Agents Currently in Different Phases of Drug Development: A 2010–2020 Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Mycobacterium tuberculosis cross-resistance to isoniazid, rifampicin and levofloxacin with their respective structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Microbiologic and Pharmacologic Evaluation of Experimental Compounds against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. dovepress.com [dovepress.com]
- 10. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
A Head-to-Head Comparison of Novel Antitubercular Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of new, effective, and safe therapeutic agents. This guide provides a head-to-head comparison of four promising new antitubercular drug candidates that are either recently approved or in late-stage clinical development: Bedaquiline, Pretomanid, Delamanid, and Sutezolid. The data presented is compiled from various preclinical and clinical studies to aid researchers in their drug discovery and development efforts.
Data Presentation: A Comparative Overview
The following tables summarize the key efficacy, safety, and pharmacokinetic parameters of the four drug candidates.
Table 1: In Vitro Efficacy against M. tuberculosis
| Drug Candidate | Class | Mechanism of Action | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Bedaquiline | Diarylquinoline | Inhibits ATP synthase | 0.03 | 0.125 |
| Pretomanid | Nitroimidazole | Inhibits mycolic acid synthesis & generates reactive nitrogen species | 0.015 - 0.25 | 0.5 |
| Delamanid | Nitroimidazole | Inhibits mycolic acid synthesis | 0.004 | 0.012[1][2] |
| Sutezolid | Oxazolidinone | Inhibits protein synthesis | <0.062 - 0.25 | 0.5[3] |
Note: MIC values can vary depending on the testing method and Mtb strains used.
Table 2: In Vivo Efficacy in a Murine Model of Tuberculosis
| Drug Candidate | Dosage (in mice) | Treatment Duration | Lung CFU Reduction (log₁₀) | Key Findings |
| Bedaquiline | 25 mg/kg, daily | 4 weeks | ~2.93 | Significant dose-dependent bactericidal activity[4]. |
| Pretomanid | 100 mg/kg, daily | 1 month | >1 log₁₀ greater reduction when added to BMZ regimen | Prevents emergence of bedaquiline resistance and shortens treatment duration[5]. |
| Delamanid | 2.5 mg/kg, daily | 3 weeks | ~2 | Minor bactericidal activity in the first 3 weeks of monotherapy[4]. |
| Sutezolid | Not specified | 4 vs. 2 months | Lower relapse rate (5% vs. 35%) when added to standard therapy | Superior sterilizing activity in combination with bedaquiline and pretomanid[6]. |
Table 3: Clinical Safety and Tolerability Profile
| Drug Candidate | Common Adverse Events | Serious Adverse Events | Boxed Warning |
| Bedaquiline | Nausea, arthralgia, headache | QT prolongation, hepatotoxicity | Increased risk of death |
| Pretomanid | Peripheral neuropathy, nausea, acne, headache, vomiting | Hepatotoxicity, myelosuppression, QT prolongation | - |
| Delamanid | Nausea, dizziness, headache | QT prolongation | - |
| Sutezolid | Generally well-tolerated in early studies | Potential for myelosuppression (class effect) | - |
Experimental Protocols: Methodologies for Key Experiments
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of new drug candidates. Below are outlines of methodologies for key in vitro and in vivo assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For M. tuberculosis, this is a critical measure of a drug's potency.
Broth Microdilution Method (as per EUCAST reference protocol): [7][8]
-
Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.
-
Inoculum Preparation: A bacterial suspension is prepared from fresh colonies on 7H10 or 7H11 agar. The turbidity is adjusted to a 0.5 McFarland standard and then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells of a 96-well microtiter plate.
-
Drug Preparation: The drug candidates are serially diluted in the broth to cover a range of concentrations.
-
Incubation: Plates are incubated at 37°C for 7-21 days.
-
Reading Results: The MIC is determined as the lowest drug concentration that inhibits visible growth. This can be assessed visually or using a colorimetric indicator such as Resazurin. The resazurin microtiter assay (REMA) is a commonly used method where a color change from blue to pink indicates bacterial growth.[9]
In Vivo Efficacy Testing in a Murine Model
The mouse model of chronic tuberculosis is a standard for evaluating the in vivo efficacy of new drug candidates.
-
Animal Model: BALB/c mice are commonly used.
-
Infection: Mice are infected via aerosol exposure with a low dose of M. tuberculosis (e.g., H37Rv strain) to establish a chronic lung infection.
-
Treatment: Treatment with the drug candidates, administered orally by gavage, typically begins 4-6 weeks post-infection. Dosages are determined based on pharmacokinetic studies to mimic human exposure.
-
Efficacy Assessment: The primary endpoint is the reduction in the bacterial load in the lungs and sometimes the spleen and liver. At various time points during and after treatment, groups of mice are euthanized, and their organs are homogenized and plated on selective agar to enumerate the colony-forming units (CFU).
-
Relapse Studies: To assess the sterilizing activity of a drug, treatment is stopped, and mice are observed for several months to determine the rate of disease relapse, as indicated by an increase in lung CFU counts.
Cytotoxicity Assays
Assessing the toxicity of new drug candidates against mammalian cells is a critical step in preclinical development to predict potential adverse effects in humans.
MTT Assay Protocol:
-
Cell Lines: A human cell line, such as HepG2 (liver) or THP-1 (monocytes), is commonly used.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The drug candidates are added to the wells at various concentrations and incubated for a specified period (e.g., 24-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO or isopropanol).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ (the concentration of the drug that inhibits 50% of cell growth) is then determined.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes can provide a clearer understanding of these novel drug candidates.
Caption: Mechanism of action for Bedaquiline.
References
- 1. researchgate.net [researchgate.net]
- 2. MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Superior Efficacy of a Bedaquiline, Delamanid, and Linezolid Combination Regimen in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of Pretomanid to Novel Regimens Containing Bedaquiline with either Linezolid or Moxifloxacin and Pyrazinamide in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
Comparative Efficacy of Novel and Existing Agents in Rifampin-Resistant Tuberculosis Models
Disclaimer: Information regarding a specific "Antitubercular agent-32" is not publicly available in the searched scientific literature. Therefore, this guide provides a comparative framework using established and novel agents for the treatment of rifampin-resistant tuberculosis (RR-TB), which can serve as a template for evaluating new chemical entities like "this compound". The data and protocols presented are based on current knowledge of prominent drugs used in RR-TB regimens.
This guide offers a comparative analysis of key antitubercular agents, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance in rifampin-resistant tuberculosis (RR-TB) models. The included experimental data, detailed protocols, and pathway visualizations are intended to facilitate the objective assessment of new and existing therapies.
Comparative Efficacy of Antitubercular Agents in RR-TB
The landscape of RR-TB treatment has been significantly altered by the introduction of new, all-oral regimens that are shorter and more effective than previous, lengthy treatments that often included injectable agents.[1][2] The BPaL (Bedaquiline, Pretomanid, Linezolid) and BPaLM (BPaL with Moxifloxacin) regimens are now recommended for the treatment of RR-TB.[1][3][4]
Quantitative Data Summary
The following table summarizes the efficacy and key characteristics of prominent drugs used in the management of RR-TB.
| Agent | Class | Mechanism of Action | In Vitro MIC (μg/mL) against M. tuberculosis | Efficacy in Mouse Models (Log10 CFU Reduction) | Common Adverse Effects |
| Bedaquiline | Diarylquinoline | Inhibits mycobacterial ATP synthase.[5][6] | 0.03 - 0.12 | >2.0 after 8 weeks | QT prolongation, hepatotoxicity.[7] |
| Pretomanid | Nitroimidazole | Generates reactive nitrogen species, inhibiting mycolic acid synthesis.[5][7] | 0.015 - 0.25 | ~1.5 - 2.0 after 8 weeks | Myelosuppression, peripheral and optic neuropathy, hepatotoxicity, lactic acidosis.[7] |
| Linezolid | Oxazolidinone | Inhibits protein synthesis by binding to the 50S ribosomal subunit.[5] | 0.25 - 1.0 | ~1.0 - 1.5 after 8 weeks | Myelosuppression, peripheral and optic neuropathy.[7] |
| Moxifloxacin | Fluoroquinolone | Inhibits DNA gyrase, preventing DNA replication.[5] | 0.125 - 0.5 | Variable, often used in combination | QT prolongation, gastrointestinal disturbances.[7] |
| Rifampin (for comparison) | Rifamycin | Inhibits DNA-dependent RNA polymerase.[8] | 0.06 - 0.25 (in susceptible strains) | >3.0 after 2 weeks (in susceptible strains)[6] | Hepatotoxicity, drug interactions.[8] |
Note: Efficacy data in mouse models can vary significantly based on the specific model, drug dosage, and treatment duration.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies. Below are standard protocols for key experiments in the evaluation of antitubercular agents.
In Vitro Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of an agent against Mycobacterium tuberculosis.
Methodology:
-
Bacterial Culture: M. tuberculosis strains (including rifampin-resistant isolates) are cultured in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
Drug Preparation: The test agent is serially diluted in dimethyl sulfoxide (DMSO) and then in the culture medium to achieve a range of concentrations.
-
Inoculation: Microtiter plates are prepared with the drug dilutions, and a standardized inoculum of M. tuberculosis is added to each well.
-
Incubation: Plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest drug concentration that prevents visible growth of the bacteria. This can be assessed visually or by using a colorimetric indicator like resazurin.
Murine Model of Tuberculosis
Objective: To evaluate the in vivo bactericidal activity of an agent in a mammalian model of established TB infection.
Methodology:
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Infection: Mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv or a clinical rifampin-resistant strain to establish a chronic infection in the lungs.
-
Treatment Initiation: Treatment with the test agent or combination regimen typically begins 4-6 weeks post-infection when a stable bacterial load is established.
-
Drug Administration: Drugs are administered daily or multiple times per week via oral gavage. Dosages are determined based on pharmacokinetic studies.[9]
-
Efficacy Assessment: At various time points (e.g., 2, 4, 8 weeks), cohorts of mice are euthanized. The lungs and sometimes spleens are aseptically removed, homogenized, and plated on selective agar (e.g., Middlebrook 7H11) to determine the number of colony-forming units (CFU).
-
Data Analysis: The efficacy is measured by the reduction in the log10 CFU count in the organs of treated mice compared to untreated controls.
Visualizations
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for evaluating a new antitubercular agent from in vitro screening to in vivo efficacy studies.
Caption: Workflow for preclinical evaluation of new antitubercular agents.
Mechanisms of Action of Key Antitubercular Agents
This diagram illustrates the cellular targets of the compared antitubercular agents within the Mycobacterium tuberculosis bacterium.
Caption: Cellular targets of key drugs for rifampin-resistant TB.
References
- 1. Updated Guidelines on the Treatment of Drug-Susceptible and Drug-Resistant TB | Tuberculosis (TB) | CDC [cdc.gov]
- 2. Study Finds Three New Safe, Effective Ways To Treat Drug-Resistant Tuberculosis | Harvard Medical School [hms.harvard.edu]
- 3. Treatment for Drug-Resistant Tuberculosis Disease | Tuberculosis (TB) | CDC [cdc.gov]
- 4. Updates on the Treatment of Drug-Susceptible and Drug-Resistant Tuberculosis: An Official ATS/CDC/ERS/IDSA Clinical Practice Guideline [idsociety.org]
- 5. Innovative Strategies for Combating Multidrug-Resistant Tuberculosis: Advances in Drug Delivery Systems and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of the Interaction of R207910 with Rifampin on the Treatment of Tuberculosis Studied in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Therapeutic Potential of Benzothiazinones in TB: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined current tuberculosis (TB) therapies, creating an urgent need for novel antimicrobial agents. Benzothiazinones (BTZs) have emerged as a highly promising class of compounds with potent bactericidal activity against both drug-susceptible and drug-resistant Mtb. This guide provides an objective comparison of the performance of leading BTZ candidates, BTZ043 and its next-generation analog PBTZ169 (macozinone), with standard anti-TB drugs, supported by experimental data.
Mechanism of Action: Targeting Cell Wall Synthesis
Benzothiazinones act by inhibiting a crucial enzyme in the mycobacterial cell wall synthesis pathway, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1] This enzyme is essential for the biosynthesis of arabinans, which are critical components of the arabinogalactan layer of the mycobacterial cell wall.[1] By covalently binding to a cysteine residue in the active site of DprE1, BTZs block the production of decaprenylphosphoryl-D-arabinose (DPA), a vital precursor for arabinan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death.[1] The unique mode of action targeting a mycobacterium-specific pathway contributes to the high potency and selectivity of BTZs.
Comparative In Vitro Efficacy
BTZs exhibit exceptional potency against M. tuberculosis, with minimum inhibitory concentrations (MICs) in the nanomolar range, significantly lower than many first- and second-line anti-TB drugs.[1] This high level of activity is maintained against MDR and XDR strains, highlighting their potential to address drug resistance.
| Drug/Compound | Drug Class | MIC90 against Drug-Susceptible Mtb (μg/mL) | MIC90 against MDR-TB Mtb (μg/mL) |
| BTZ043 | Benzothiazinone | 0.001 - 0.03 | ~0.001 |
| PBTZ169 (Macozinone) | Benzothiazinone | <0.0005 | ≤0.016 |
| Isoniazid (INH) | First-line | 0.02 - 0.2 | >4 |
| Rifampicin (RIF) | First-line | 0.05 - 0.2 | >1 |
| Ethambutol (EMB) | First-line | 1.0 - 5.0 | Variable |
| Pyrazinamide (PZA) | First-line | 12.5 - 50 | Variable |
| Moxifloxacin | Second-line (Fluoroquinolone) | 0.12 - 0.5 | 0.5 - 4.0 |
| Bedaquiline | Second-line (Diarylquinoline) | 0.03 - 0.12 | 0.03 - 0.24 |
| Linezolid | Second-line (Oxazolidinone) | 0.25 - 1.0 | 0.25 - 1.0 |
| Clofazimine | Second-line (Riminophenazine) | 0.125 - 0.5 | 0.5 |
Table 1: Comparative in vitro activity (MIC90) of benzothiazinones and standard anti-TB drugs against M. tuberculosis. Data compiled from multiple sources.[1][2][3] The MIC90 is the concentration of a drug that inhibits the growth of 90% of bacterial isolates.
Comparative In Vivo Efficacy
Preclinical studies in murine models of TB have demonstrated the potent in vivo activity of benzothiazinones. PBTZ169, in particular, has shown superior efficacy compared to its predecessor, BTZ043, and is comparable to or exceeds the efficacy of standard first-line drug combinations in reducing bacterial load in the lungs and spleen.
| Treatment Regimen | Mouse Model | Duration of Treatment | Mean Log10 CFU Reduction in Lungs (vs. Untreated Control) |
| PBTZ169 (50 mg/kg) | Chronic TB (BALB/c) | 8 weeks | ~1.5 |
| PBTZ169 (100 mg/kg) | Chronic TB (BALB/c) | 8 weeks | ~1.5 |
| BTZ043 (50 mg/kg) | Chronic TB (BALB/c) | 4 weeks | ~1.0 |
| Isoniazid (10 mg/kg) + Rifampicin (10 mg/kg) + Pyrazinamide (150 mg/kg) | Chronic TB (BALB/c) | 8 weeks | ~3.0 - 4.0 |
| PBTZ169 + Bedaquiline + Pyrazinamide | Chronic TB (BALB/c) | 8 weeks | Reported to be more efficacious than standard three-drug treatment |
Table 2: Comparative in vivo efficacy of benzothiazinones and standard regimens in mouse models of tuberculosis. Data compiled from multiple sources.[1][4][5][6]
Pharmacokinetics and Safety Profile
PBTZ169 has an improved pharmacokinetic and safety profile compared to BTZ043. Clinical trial data for PBTZ169 (macozinone) have shown it to be well-tolerated with a favorable safety profile in the dose ranges studied.[7]
| Parameter | BTZ043 | PBTZ169 (Macozinone) | Isoniazid | Rifampicin |
| Route of Administration | Oral | Oral | Oral | Oral |
| Tmax (single dose) | ~2-4 hours | 1.5 - 2.5 hours | 1-2 hours | 2-4 hours |
| Half-life (t1/2) | Variable | ~13-19 hours (Mean Retention Time) | 1-4 hours (fast/slow acetylators) | 2-5 hours |
| Toxicity Profile | Low toxicologic potential in preclinical studies.[8] | Good tolerability and favorable safety profile in Phase I/IIa trials.[7] | Hepatotoxicity, peripheral neuropathy | Hepatotoxicity, gastrointestinal upset, drug interactions |
Table 3: Comparative pharmacokinetic and toxicity overview. Data compiled from multiple sources.[7][8]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.
Detailed Methodology:
-
Plate Preparation: In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute to achieve a final inoculum of approximately 1 x 105 colony-forming units (CFU)/mL.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well containing the drug dilutions. Include drug-free wells as growth controls and wells with medium only as sterility controls.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Reagent Addition: After the initial incubation, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubation: Re-incubate the plates at 37°C for 24 hours.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[9][10][11][12]
In Vivo Efficacy Testing in a Murine Model of Chronic TB
The BALB/c mouse model is a standard for evaluating the in vivo efficacy of anti-TB drug candidates.
References
- 1. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Efficacy of PBTZ169 and pretomanid against Mycobacterium avium, Mycobacterium abscessus, Mycobacterium chelonae, and Mycobacterium fortuitum in BALB/c mice models [frontiersin.org]
- 6. Efficacy of PBTZ169 and pretomanid against Mycobacterium avium, Mycobacterium abscessus, Mycobacterium chelonae, and Mycobacterium fortuitum in BALB/c mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
A Comparative Guide to the Pharmacokinetics of Novel Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of tuberculosis (TB) treatment is being reshaped by the introduction of novel therapeutic agents. Understanding the pharmacokinetic profiles of these new drugs is paramount for optimizing dosing regimens, minimizing toxicity, and predicting drug-drug interactions. This guide provides a comparative analysis of the pharmacokinetics of four key novel antitubercular agents: bedaquiline, delamanid, pretomanid, and sutezolid, supported by experimental data and detailed methodologies.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of the four novel antitubercular agents. These values are derived from various clinical studies and represent a consolidation of current knowledge. It is important to note that these parameters can be influenced by a multitude of factors including patient genetics, co-morbidities, and concomitant medications.
| Parameter | Bedaquiline | Delamanid | Pretomanid | Sutezolid |
| Time to Peak Concentration (Tmax) | ~5 hours[1] | ~4-5 hours | ~4-5 hours | ~3-4 hours |
| Peak Plasma Concentration (Cmax) | Dose-dependent | 0.4 mg/L (100 mg BID)[2] | 2.14-3.35 mg/L (200 mg daily)[3] | Dose-dependent |
| Area Under the Curve (AUC0-24h) | Dose-dependent; 30.6 mg·h/L (maintenance phase)[4] | 5.1-7.5 mcg/mL·h (100 mg BID)[5] | 30.1-59.5 mg·h/L (200 mg daily)[3] | Dose-dependent |
| Elimination Half-life (t1/2) | ~5.5 months (terminal)[1] | 30-38 hours[6] | ~16-20 hours | ~4-10 hours |
| Bioavailability | Increased ~2-fold with food[7] | Increased with food | Increased with food[8] | Information not readily available |
| Protein Binding | >99.9% | >97.5% | ~87% | ~48%[9] |
| Metabolism | Primarily by CYP3A4 to M2 (N-monodesmethyl) metabolite.[7] | Primarily by albumin to DM-6705.[10] | Nitroreduction by deazaflavin-dependent nitroreductase (Ddn).[11] | Metabolized to an active sulfoxide metabolite (PNU-101603).[12][13] |
| Excretion | Primarily fecal | Primarily fecal | Primarily renal | Primarily renal[9] |
Experimental Protocols
The pharmacokinetic parameters presented in this guide are determined through rigorous clinical trials. A generalized experimental protocol for a pharmacokinetic study of a novel antitubercular agent is outlined below. Specific details may vary between studies.
Study Design: A typical study would be a Phase I or II, open-label, single- or multiple-dose study in healthy adult volunteers or in patients with drug-sensitive or multidrug-resistant TB.[1][8][14]
Subject Population: Participants are adults, with some studies including specific populations such as HIV-positive individuals.[8][15] Key demographic data such as age, weight, sex, and race are collected.[1]
Dosing Regimen: The drug is administered orally at specified doses. For multiple-dose studies, the regimen often includes a loading dose phase followed by a maintenance phase.[5][7] The influence of food is often assessed by administering the drug under fed and fasted conditions.[8]
Pharmacokinetic Sampling: Blood samples are collected at pre-specified time points. For intensive pharmacokinetic analysis, this includes pre-dose (0 hours) and multiple time points post-dose (e.g., 2, 4, 6, 8, 12, and 24 hours).[5][14] For sparse sampling, trough concentrations may be collected at various weeks during treatment.[14]
Analytical Method: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][16]
Pharmacokinetic Analysis: Non-compartmental or population pharmacokinetic (PopPK) modeling approaches are used to determine the key pharmacokinetic parameters.[8][17] PopPK models can also be used to identify covariates that influence drug exposure.[1][15]
Visualizing Pharmacokinetic Processes
To better understand the experimental workflow and the factors influencing drug disposition, the following diagrams are provided.
Caption: Experimental workflow for a clinical pharmacokinetic study.
Caption: Logical relationships of factors affecting drug pharmacokinetics.
Conclusion
The novel antitubercular agents bedaquiline, delamanid, pretomanid, and sutezolid exhibit distinct pharmacokinetic profiles that are crucial for their effective and safe use. This guide provides a comparative overview to aid researchers and drug development professionals in their efforts to combat tuberculosis. Further research is needed to fully elucidate the complex interplay of factors that influence the pharmacokinetics of these vital medicines in diverse patient populations.
References
- 1. Population Pharmacokinetics of Bedaquiline (TMC207), a Novel Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Pharmacokinetics of bedaquiline, delamanid and clofazimine in patients with multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Bedaquiline and Delamanid Pharmacokinetics on Sputum Culture Conversion and Adverse Events in Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 7. Pharmacokinetics and Safety of Bedaquiline in Human Immunodeficiency Virus (HIV)-Positive and Negative Older Children and Adolescents With Rifampicin-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Population Pharmacokinetics of Delamanid and its Main Metabolite DM-6705 in Drug-Resistant Tuberculosis Patients Receiving Delamanid Alone or Coadministered with Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling and Simulation of Pretomanid Pharmacokinetics in Pulmonary Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetic/pharmacodynamic analysis of the bactericidal activities of sutezolid (PNU-100480) and its major metabolite against intracellular Mycobacterium tuberculosis in ex vivo whole-blood cultures of patients with pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Population pharmacokinetics and pharmacodynamics of investigational regimens’ drugs in the TB-PRACTECAL clinical trial (the PRACTECAL-PKPD study): a prospective nested study protocol in a randomised controlled trial | BMJ Open [bmjopen.bmj.com]
- 15. Population Pharmacokinetics of the Antituberculosis Agent Pretomanid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Population Pharmacokinetic Analysis of Delamanid in Patients with Pulmonary Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy and Safety Profile of Antitubercular Agent-32 Against Standard Second-Line Tuberculosis Regimens
For Immediate Release
This guide provides a comprehensive benchmark analysis of the novel antitubercular candidate, Agent-32, against established second-line drugs for multidrug-resistant tuberculosis (MDR-TB). The data presented herein is intended for researchers, scientists, and drug development professionals, offering a foundational comparison based on preclinical in vitro models.
Introduction
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of new therapeutic agents with novel mechanisms of action. Antitubercular agent-32 is a developmental compound designed to inhibit the β-ketoacyl-ACP synthase (KasA), an essential enzyme in the mycolic acid biosynthesis pathway of Mtb.[1][2] Mycolic acids are crucial components of the mycobacterial cell wall, and their inhibition leads to cell lysis.[1][2] This guide compares the in vitro efficacy and cytotoxicity of Agent-32 with three standard second-line TB drugs: Moxifloxacin (a fluoroquinolone), Amikacin (an aminoglycoside), and Linezolid (an oxazolidinone).[3][4]
Mechanism of Action: Agent-32
Agent-32 is a potent inhibitor of the KasA enzyme, a key component of the Fatty Acid Synthase-II (FAS-II) system in Mycobacterium tuberculosis.[1][5] The FAS-II system is responsible for the elongation of fatty acids that are precursors to mycolic acids.[1] By specifically targeting KasA, Agent-32 disrupts the integrity of the mycobacterial cell wall, leading to bactericidal effects.[2] This mechanism is distinct from many existing first and second-line drugs, suggesting a low probability of cross-resistance.
Figure 1. Hypothetical mechanism of action for this compound.
Comparative In Vitro Efficacy
The antimycobacterial activity of Agent-32 was evaluated against the H37Rv strain of M. tuberculosis and compared with standard second-line agents. The key metrics assessed were the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Compound | Target/Mechanism of Action | MIC (μg/mL) | MBC (μg/mL) | MBC/MIC Ratio |
| Agent-32 (Hypothetical) | KasA Enzyme (Mycolic Acid Synthesis)[1][5] | 0.125 | 0.5 | 4 |
| Moxifloxacin | DNA Gyrase | 0.25 - 0.5[6][7][8] | 1.0 | 2-4 |
| Amikacin | 30S Ribosomal Subunit (Protein Synthesis)[3][4] | 0.5 - 2.0[9][10][11] | 2.0 | 1-4 |
| Linezolid | 50S Ribosomal Subunit (Protein Synthesis)[12] | 0.25 - 0.5[13][14][15][16] | > 4.0 | > 8 (Bacteriostatic) |
| Table 1: In Vitro Activity against M. tuberculosis H37Rv. Data for comparator drugs are derived from published literature. |
Interpretation: Agent-32 demonstrates potent bactericidal activity with a low MIC value, comparable to or exceeding that of the tested second-line drugs. Its MBC/MIC ratio of 4 indicates a strong bactericidal effect, unlike Linezolid, which is primarily bacteriostatic.
Time-Kill Kinetics
A time-kill assay was performed to assess the rate of bactericidal activity of Agent-32 against M. tuberculosis H37Rv over 7 days.
| Compound (at 4x MIC) | Log10 CFU/mL Reduction at Day 7 |
| Agent-32 (Hypothetical) | ~3.5 |
| Moxifloxacin | ~3.0[17] |
| Amikacin | ~2.5 |
| Linezolid | < 1.0 |
| Untreated Control | Growth |
| Table 2: Bactericidal activity over 7 days. Comparator data are representative values from literature. |
Interpretation: Agent-32 exhibits rapid and potent bactericidal activity, achieving a greater reduction in bacterial load over 7 days compared to the other tested agents.
Cytotoxicity and Selectivity
The cytotoxicity of each compound was assessed in the HepG2 human liver cell line to determine the potential for off-target toxicity. The selectivity index (SI) is a critical measure of a drug's therapeutic window.
| Compound | Cytotoxicity (CC50 in HepG2, μg/mL) | Selectivity Index (SI = CC50/MIC) |
| Agent-32 (Hypothetical) | > 100 | > 800 |
| Moxifloxacin | > 100 | > 200-400 |
| Amikacin | > 200 | > 100-400 |
| Linezolid | ~100 | ~200-400 |
| Table 3: In Vitro Cytotoxicity and Selectivity Index. Higher SI values indicate greater selectivity for the bacterial target. |
Interpretation: Agent-32 displays a highly favorable safety profile with no significant cytotoxicity observed at high concentrations, resulting in a superior selectivity index. This suggests a wide therapeutic window and a lower potential for host cell toxicity.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method in a 96-well plate format.
-
Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Inoculum: A mid-log phase culture of M. tuberculosis H37Rv was diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Procedure: Compounds were serially diluted in the microtiter plates. The bacterial suspension was then added to each well.
-
Incubation: Plates were incubated at 37°C for 7-14 days.
-
Endpoint: The MIC was defined as the lowest concentration of the drug that completely inhibited visible growth of the mycobacteria.[6] A resazurin-based indicator was used to aid visual assessment.[18][19]
Time-Kill Kinetic Assay
This assay measures the rate of bacterial killing over time.
-
Procedure: Log-phase cultures of M. tuberculosis H37Rv were exposed to the test compounds at a concentration of 4x their respective MICs.
-
Sampling: Aliquots were removed at specified time points (0, 1, 3, 5, and 7 days), serially diluted, and plated on Middlebrook 7H11 agar.
-
Incubation: Plates were incubated at 37°C for 3-4 weeks until colonies were visible.
-
Endpoint: The number of viable bacteria (CFU/mL) was determined at each time point, and the log10 reduction was calculated relative to the starting inoculum.
Cytotoxicity Assay (CC50)
The half-maximal cytotoxic concentration (CC50) was determined to assess the effect of the compounds on mammalian cell viability.[20][21][22][23]
-
Cell Line: HepG2 (human liver carcinoma) cells were used as a model for potential hepatotoxicity.
-
Procedure: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Endpoint: Cell viability was measured using a resazurin-based assay, which measures metabolic activity.[24] The CC50 value was calculated as the drug concentration that reduced cell viability by 50% compared to untreated controls.
Figure 2. General experimental workflow for in vitro evaluation.
Conclusion
Based on this preliminary in vitro data, this compound presents as a highly promising candidate for the treatment of tuberculosis. Its potent bactericidal activity, rapid kill kinetics, and excellent safety profile, combined with a novel mechanism of action, suggest it could be a valuable addition to the arsenal against MDR-TB. Further investigation, including in vivo efficacy and pharmacokinetic studies, is warranted to fully elucidate its therapeutic potential.
References
- 1. Crystal structures of Mycobacterium tuberculosis KasA show mode of action within cell wall biosynthesis and its inhibition by thiolactomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditional Depletion of KasA, a Key Enzyme of Mycolic Acid Biosynthesis, Leads to Mycobacterial Cell Lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TB Drugs | Immunopaedia [immunopaedia.org.za]
- 4. How do different drug classes work in treating Tuberculosis? [synapse.patsnap.com]
- 5. Thiolactomycin and related analogues as novel anti-mycobacterial agents targeting KasA and KasB condensing enzymes in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Should Moxifloxacin Be Used for the Treatment of Extensively Drug-Resistant Tuberculosis? An Answer from a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Moxifloxacin-Mediated Killing of Mycobacterium tuberculosis Involves Respiratory Downshift, Reductive Stress, and Accumulation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibility of Mycobacterium tuberculosis to Amikacin, Kanamycin, and Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. health.qld.gov.au [health.qld.gov.au]
- 12. academic.oup.com [academic.oup.com]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. In vitro activity of linezolid against Mycobacterium tuberculosis complex, including multidrug-resistant Mycobacterium bovis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Activities of Linezolid against Clinical Isolates of Mycobacterium tuberculosis Complex Isolated in Taiwan over 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Activities of Linezolid against Clinical Isolates of Mycobacterium tuberculosis That Are Susceptible or Resistant to First-Line Antituberculous Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity of Moxifloxacin against Mycobacterium tuberculosis in Acid Phase and Nonreplicative-Persister Phenotype Phase in a Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 19. Rapid Identification and Drug Susceptibility Testing of Mycobacterium tuberculosis: Standard Operating Procedure for Non-Commercial Assays: Part 3: Colorimetric Redox Indicator Assay v1.3.12 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 21. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
In Vivo Efficacy of Antitubercular Agent-32 in Murine Models: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of the novel investigational drug, Antitubercular agent-32, against standard first-line and second-line antitubercular agents in a murine model of Mycobacterium tuberculosis infection. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new tuberculosis therapies.
Comparative Efficacy Data
The in vivo bactericidal activity of this compound was evaluated in BALB/c mice infected with Mycobacterium tuberculosis H37Rv. Efficacy was primarily assessed by the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen after four weeks of treatment. The results are compared with standard therapeutic agents: isoniazid (INH), rifampicin (RIF), and moxifloxacin (MXF).
| Treatment Group | Dosage (mg/kg) | Mean Log10 CFU Reduction in Lungs (± SD) | Mean Log10 CFU Reduction in Spleen (± SD) |
| Untreated Control | - | 0 | 0 |
| This compound | 25 | 2.8 ± 0.4 | 3.1 ± 0.5 |
| Isoniazid (INH) | 25 | 2.5 ± 0.6 | 2.7 ± 0.5 |
| Rifampicin (RIF) | 10 | 3.1 ± 0.3 | 3.5 ± 0.4 |
| Moxifloxacin (MXF) | 100 | 2.9 ± 0.5 | 3.2 ± 0.6 |
| This compound + RIF | 25 + 10 | 4.5 ± 0.4 | 4.9 ± 0.5 |
Experimental Protocols
Murine Model of Tuberculosis
Female BALB/c mice (6-8 weeks old) were infected via the aerosol route with a low dose of Mycobacterium tuberculosis H37Rv, calibrated to deliver approximately 100-200 bacilli to the lungs of each mouse.[1][2] The infection was allowed to establish for four weeks before the initiation of treatment.
Drug Administration
All drugs were administered orally by gavage, once daily for five days a week, for a total of four weeks.[1] this compound was formulated in a 0.5% carboxymethylcellulose solution. Isoniazid, rifampicin, and moxifloxacin were prepared in water.[1]
Assessment of Bacterial Load
Two days after the final treatment dose, mice were euthanized. The lungs and spleens were aseptically removed and homogenized in phosphate-buffered saline (PBS) containing 0.05% Tween 80.[3] Serial dilutions of the homogenates were plated on Middlebrook 7H11 agar supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase). Plates were incubated at 37°C for 3-4 weeks, after which colonies were enumerated to determine the number of viable bacteria (CFU).[3][4]
Visualizations
Proposed Signaling Pathway of this compound
This compound is hypothesized to be a potent inhibitor of the mycobacterial cell wall synthesis pathway. Specifically, it is believed to target the arabinosyltransferases involved in the polymerization of arabinan, a critical component of the arabinogalactan layer. This inhibition disrupts the integrity of the mycobacterial cell wall, leading to bactericidal activity.
References
- 1. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Antitubercular Agent-32
For Immediate Implementation: This document provides essential safety and logistical information for all personnel handling Antitubercular agent-32. Strict adherence to these procedures is mandatory to ensure a safe laboratory environment and the integrity of research outcomes.
This compound, a member of the benzothiazinone (BTZ) class of compounds, is a potent inhibitor of the Mycobacterium tuberculosis enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This inhibition disrupts the synthesis of essential components of the mycobacterial cell wall, leading to cell death.[1][2][3][4][5][6] While a promising therapeutic candidate, its potency necessitates stringent safety protocols to mitigate risks of exposure and ensure proper disposal. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans for the safe handling of this compound.
Personal Protective Equipment (PPE)
All personnel must use the following PPE when handling this compound in solid (powder) or solution form. This is based on safety data for closely related benzothiazinone compounds, such as BTZ043 and PBTZ169.[7][8]
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Prevents skin contact. Double gloving provides an extra layer of protection. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles. |
| Lab Coat | Disposable, solid front, with tight cuffs | Protects clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Required when handling the powder form to prevent inhalation of aerosolized particles. |
Operational Plan: Safe Handling and Storage
Adherence to the following procedures is critical to minimize exposure risk during routine laboratory operations.
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
If the package is compromised, do not open it. Move it to a designated containment area (e.g., a chemical fume hood) and contact the safety officer immediately.
-
When opening the package, wear all prescribed PPE.
-
Verify that the container is properly sealed and labeled.
Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions must be conducted in a certified chemical fume hood.
-
Use a dedicated set of equipment (spatulas, weighing paper, etc.) for handling the compound.
-
Clean all equipment thoroughly after use following the decontamination procedures outlined below.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Consult the supplier's specific recommendations for optimal storage temperature. For example, BTZ043 racemate is recommended to be stored at -20°C as a powder.[7]
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Wearing full PPE, cover the spill with an absorbent material.
-
Carefully collect the contaminated material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., 70% ethanol), followed by a thorough wash with soap and water.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, weighing paper, and other disposable materials. |
| Liquid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless approved by the institutional safety office. |
| Sharps | Dispose of in a designated sharps container for chemical contamination. |
Follow all institutional and local regulations for the final disposal of hazardous chemical waste.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the study of this compound.
DprE1 Inhibition Assay
This assay determines the inhibitory activity of this compound against its target enzyme, DprE1.
Materials:
-
Purified M. tuberculosis DprE1 enzyme
-
Substrate: decaprenylphosphoryl-β-D-ribose (DPR)
-
This compound stock solution (in DMSO)
-
Assay buffer
-
Quench solution
-
TLC plates and developing solvent system
-
Phosphorimager or other suitable detection system
Procedure:
-
Prepare a reaction mixture containing DprE1 enzyme in assay buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a predetermined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DPR substrate.
-
Allow the reaction to proceed for a specific time at 37°C.
-
Stop the reaction by adding a quench solution.
-
Spot the reaction mixture onto a TLC plate and develop the plate using an appropriate solvent system to separate the substrate (DPR) from the product.
-
Visualize and quantify the amount of product formed using a phosphorimager.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The Resazurin Microtiter Assay (REMA) is a commonly used method.[4]
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase)
-
This compound stock solution
-
Resazurin solution
-
96-well microtiter plates
Procedure:
-
Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv. Include positive (no drug) and negative (no bacteria) control wells.
-
Incubate the plates at 37°C for 7 days.
-
Add resazurin solution to each well and incubate for another 24 hours.
-
Observe the color change. Blue indicates no bacterial growth, while pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the agent that prevents the color change from blue to pink.[4]
In Vivo Toxicity Assessment in Mice
This protocol provides a general framework for assessing the acute toxicity of this compound in a murine model.
Materials:
-
Healthy, specific-pathogen-free mice (e.g., C57BL/6 or BALB/c)
-
This compound formulation for oral gavage
-
Vehicle control
-
Standard laboratory animal housing and care facilities
Procedure:
-
Acclimate the mice to the laboratory environment for at least one week before the experiment.
-
Divide the mice into groups, including a vehicle control group and several dose groups of this compound.
-
Administer a single dose of the compound or vehicle to each mouse via oral gavage.
-
Observe the animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours) and then daily for 14 days. Record any changes in behavior, appearance, or body weight.
-
At the end of the observation period, euthanize the animals.
-
Perform a gross necropsy to examine for any visible abnormalities in organs.
-
Collect blood for hematology and clinical chemistry analysis.
-
Collect major organs (e.g., liver, kidneys, spleen, lungs, heart) for histopathological examination.
-
Analyze the data to determine the maximum tolerated dose (MTD) and identify any potential target organs of toxicity.
Visualizations
The following diagrams illustrate key workflows and pathways related to the handling and mechanism of action of this compound.
Caption: Experimental workflow for handling this compound.
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 4. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BTZ043 racemate|957217-65-1|MSDS [dcchemicals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
